molecular formula C12H9ClO B1165894 p-Chloroacetanilide CAS No. 593-03-7

p-Chloroacetanilide

Cat. No.: B1165894
CAS No.: 593-03-7
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Description

P-Chloroacetanilide is a useful research compound. Its molecular formula is C12H9ClO. The purity is usually 95%.
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Properties

CAS No.

593-03-7

Molecular Formula

C12H9ClO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chloroacetanilide, also known as 4'-chloroacetanilide, is an aromatic amide and a derivative of acetanilide (B955). It is a significant compound in organic synthesis, serving as an intermediate in the production of dyes and pharmaceuticals.[1][2] Notably, it is a known impurity in acetaminophen (B1664979) and a metabolite of the soil bacteria degradation of 4-chloroaniline.[3][4] Its presence and toxicological profile make a thorough understanding of its physical and chemical properties essential for professionals in drug development, quality control, and toxicology. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis and synthesis, and an exploration of its known chemical reactions and biological interactions.

Physical Properties

This compound is a white to light brown or greyish-beige crystalline powder at room temperature.[1][2][3][5] It typically forms orthorhombic crystals when recrystallized from aqueous glacial acetic acid, alcohol, or acetone.[4]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsReferences
Molecular Formula C₈H₈ClNO-[6]
Molecular Weight 169.61 g/mol [4][6]
Melting Point 176 - 181°C[2][5]
Boiling Point 333°C[4][6]
Density 1.385g/cm³ at 22°C[4]
Vapor Pressure 8.33 x 10⁻⁶mm Hg at 25°C[4]
Water Solubility Practically insoluble in cold water-[4]
Solubility in Organic Solvents Readily soluble in alcohol and ether; soluble in carbon disulfide; slightly soluble in carbon tetrachloride and benzene.-[4][7]
LogP (Octanol/Water Partition Coefficient) 2.12-[4]

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by the acetamido group and the chlorine substituent on the phenyl ring. The acetamido group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution, though the para position is already occupied. The amide linkage is stable but can be hydrolyzed under acidic or basic conditions.

Key Chemical Reactions

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis, typically by heating with an acid (e.g., hydrochloric acid) or a base, to yield p-chloroaniline and acetic acid.[8][9] This reaction is essentially the reverse of its synthesis.

Further Halogenation: While the acetamido group directs incoming electrophiles to the ortho position, further halogenation can be achieved under specific conditions. For instance, chlorination of acetanilide can lead to the formation of 2,4-dichloroacetanilide.

Spectroscopic Data
Spectrum TypeKey Features and WavelengthsReferences
UV-Vis (in 95% Ethanol) λmax: 249 nm (log ε = 4.25)[7]
Infrared (IR) The IR spectrum shows characteristic peaks for N-H stretching, C=O (amide I band), and C-Cl stretching.[10]
Nuclear Magnetic Resonance (NMR) ¹H NMR and ¹³C NMR spectra are available and provide detailed structural information.[4]
Mass Spectrometry (MS) The mass spectrum can be used to confirm the molecular weight and fragmentation pattern.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and synthesis of this compound.

Synthesis of this compound from p-Chloroaniline

This protocol describes the N-acetylation of p-chloroaniline using acetic anhydride (B1165640).[4]

Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification p_chloroaniline p-Chloroaniline reaction_vessel Reaction Vessel (e.g., Round-bottom flask) p_chloroaniline->reaction_vessel acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_vessel heating Optional gentle heating reaction_vessel->heating quenching Pour into ice-water heating->quenching After reaction completion filtration Vacuum Filtration quenching->filtration Precipitate forms washing Wash with cold water filtration->washing recrystallization Recrystallize from ethanol (B145695) or aqueous acetic acid washing->recrystallization drying Dry the crystals recrystallization->drying product This compound Crystals drying->product

Caption: Workflow for the synthesis and purification of this compound.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve p-chloroaniline in glacial acetic acid.

  • Addition of Acetic Anhydride: Slowly add a stoichiometric equivalent of acetic anhydride to the solution while stirring. The reaction is exothermic.

  • Reaction Completion: Stir the mixture for a period, with gentle heating if necessary, to ensure the reaction goes to completion.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the this compound.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. Further purify the product by recrystallization from a suitable solvent, such as ethanol or dilute acetic acid.

  • Characterization: Dry the purified crystals and determine the melting point to assess purity. The melting point should be sharp and within the literature range (176-181°C).[2][5]

Determination of Melting Point

The melting point is a critical indicator of purity.[12]

Procedure:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂. For a pure sample, this range should be narrow (≤ 2°C).

Analysis by Gas-Liquid Chromatography (GLC)

GLC is a sensitive method for quantifying this compound, especially as an impurity in other substances like acetaminophen.[5]

Procedure Outline:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample containing this compound in a suitable solvent. An internal standard (e.g., docosane) is added for accurate quantification.

  • Chromatographic System:

    • Column: A glass column (e.g., 0.9 m x 2 mm) packed with a stationary phase like 3% Poly A 103 on Supelcoport is suitable.[5]

    • Detector: A Flame Ionization Detector (FID) is commonly used.

    • Carrier Gas: An inert gas like nitrogen or helium.

  • Injection: Inject a small volume (e.g., 1-5 µL) of the prepared sample solution into the chromatograph.

  • Data Analysis: The retention time of the this compound peak is used for identification by comparing it to a standard. The peak area, relative to the internal standard, is used for quantification against a calibration curve.[5]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound and its related impurities in pharmaceutical formulations.[13][14]

Procedure Outline:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 7.5) in a 30:70 (v/v) ratio.[14] The mobile phase should be filtered and degassed.

  • Chromatographic System:

    • Column: A reverse-phase column, such as an Xterra C8 (150 x 4.6 mm, 5 µm), is effective.[14]

    • Detector: A UV detector set at an appropriate wavelength (e.g., 220 nm or 272 nm).[13][14]

    • Flow Rate: A typical flow rate is around 0.7-1.2 mL/min.[13][14]

  • Standard and Sample Preparation: Prepare a stock solution of a this compound standard and create a series of dilutions to construct a calibration curve. Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.

  • Injection and Analysis: Inject equal volumes of the standard and sample solutions. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Biological and Toxicological Profile

This compound exhibits notable biological activity and toxicity, which is of particular concern in the context of drug development and safety assessment.

Metabolism

In animal models, this compound is known to be metabolized through several pathways. A primary route is the hydrolysis back to p-chloroaniline.[4] Additionally, oxidation reactions can occur, catalyzed by microsomal mono-oxygenases, leading to hydroxylated derivatives such as N-hydroxy-4-chloroacetanilide, 4-chloroglycolanilide, and 4-chlorooxanilic acid.[4]

Metabolic Fate of this compound

G Metabolic Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (Microsomal Enzymes) PCA This compound pCA p-Chloroaniline PCA->pCA Amide Hydrolysis AA Acetic Acid PCA->AA Amide Hydrolysis NHydroxy N-Hydroxy-4-chloroacetanilide PCA->NHydroxy N-Hydroxylation Glycol 4-Chloroglycolanilide PCA->Glycol Side-chain Oxidation Oxanilic 4-Chlorooxanilic Acid Glycol->Oxanilic Further Oxidation

Caption: Simplified metabolic pathways of this compound in vivo.

Toxicology

Toxicological studies in rats have demonstrated that this compound has hepato- and nephrotoxic potential.[3][4] It has been shown to cause Heinz body formation, hemolysis (destruction of red blood cells), and enlargement of the spleen.[3][4] As part of the broader class of chloroacetanilide herbicides, some related compounds are known to induce tumors in rats through non-genotoxic mechanisms, although this specific mode of action has not been detailed for this compound itself.[15] Its role as an impurity in pharmaceuticals necessitates strict control and sensitive analytical methods for its detection.

Conclusion

This compound is a compound with well-defined physical and chemical properties that are critical to its synthesis, handling, and analysis. For professionals in the pharmaceutical and chemical industries, a deep understanding of its characteristics, from its melting point and solubility to its reactivity and toxicological profile, is paramount. The experimental protocols provided herein offer standardized approaches for its synthesis and quantification, ensuring purity and safety in its applications. Continued research into its metabolic pathways and mechanisms of toxicity will further inform risk assessment and the development of safer chemical and pharmaceutical products.

References

4'-Chloroacetanilide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4'-Chloroacetanilide (B195516) is a chlorinated derivative of acetanilide (B955).[1] It serves as a crucial intermediate in organic synthesis and has applications in the pharmaceutical and agricultural industries.[2] For researchers, scientists, and professionals in drug development, a thorough understanding of its properties, synthesis, and analytical methods is essential for its effective and safe utilization. This guide provides a comprehensive overview of 4'-Chloroacetanilide, including its chemical and physical properties, detailed experimental protocols, and key safety information.

Chemical and Physical Properties

The fundamental properties of 4'-Chloroacetanilide are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
CAS Number 539-03-7[3][4][5][6]
Molecular Formula C₈H₈ClNO[3][4][5][6]
Molecular Weight 169.61 g/mol [1][3][4][5]
Appearance White to off-white crystalline solid/powder[2][4][7]
Melting Point 176-178 °C[4][7][8]
Boiling Point 333 °C[4][9]
Density 1.385 g/cm³[7][9]
Solubility Sparingly soluble in water[2], soluble in hot dioxane.[7]

Synthesis of 4'-Chloroacetanilide

A common laboratory method for the synthesis of 4'-Chloroacetanilide involves the chlorination of acetanilide.

Experimental Protocol: Synthesis from Acetanilide

This protocol outlines the preparation of 4'-chloroacetanilide from acetanilide using a bleaching powder solution.[10]

Materials:

  • Acetanilide (5 g)

  • Glacial acetic acid (10 g)

  • Ethyl alcohol (10 g)

  • 10% bleaching powder solution (100 ml, cold)

  • Water

Procedure:

  • Dissolve 5 g of acetanilide in a mixture of 10 g of glacial acetic acid and 10 g of ethyl alcohol with gentle warming.

  • Dilute the solution with 100 ml of water.

  • Heat the solution to 50°C.

  • Slowly add 100 ml of a cold, 10% solution of bleaching powder while continuously stirring.

  • Collect the resulting 4'-chloroacetanilide precipitate by filtration.

  • Wash the collected solid with water.

  • Recrystallize the product from alcohol or dilute acetic acid to obtain colorless needles.[10]

Synthesis_Workflow Synthesis Workflow for 4'-Chloroacetanilide cluster_dissolution Dissolution cluster_reaction Chlorination Reaction cluster_purification Purification Acetanilide Acetanilide Dissolution Dissolve with gentle warming Acetanilide->Dissolution Solvent Glacial Acetic Acid + Ethyl Alcohol Solvent->Dissolution Dilution Dilute with Water Dissolution->Dilution Heating Heat to 50°C Dilution->Heating Addition Slowly add cold 10% Bleaching Powder Solution with stirring Heating->Addition Filtration Collect precipitate by filtration Addition->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize from Alcohol or dilute Acetic Acid Washing->Recrystallization Product 4'-Chloroacetanilide (Colorless Needles) Recrystallization->Product

Caption: A flowchart illustrating the synthesis of 4'-Chloroacetanilide.

Applications in Research and Development

4'-Chloroacetanilide is a versatile compound with several applications in the scientific field:

  • Pharmaceutical Intermediate: It is used in the synthesis of various pharmaceutical compounds, including alprazolam.[2][7] It is also utilized in pharmaceutical preparations that are analyzed using porous graphitic carbon (PGC) columns.[7]

  • Analytical Standard: 4'-Chloroacetanilide serves as a key impurity marker in acetaminophen, and its quantification is performed using high-performance liquid chromatography (HPLC).[7]

  • Herbicide: In agriculture, it is used as an herbicide to control the growth of unwanted weeds.[2] Its mechanism of action involves the disruption of plant enzyme functions.[2]

  • Research Chemical: It is widely used as a research chemical for various studies.[1]

Analytical Methods

The presence and purity of 4'-Chloroacetanilide can be determined using various analytical techniques, with HPLC being a prominent method.

Experimental Protocol: HPLC Analysis

This protocol provides a general outline for the analysis of 4'-Chloroacetanilide.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mixed-mode reversed-phase/cation exchange stationary phase column[7]

  • UV Detector

Procedure:

  • Standard Preparation: Prepare a standard solution of 4'-Chloroacetanilide of a known concentration in a suitable solvent (e.g., a mixture of mobile phase components).

  • Sample Preparation: Dissolve the sample containing 4'-Chloroacetanilide in the mobile phase.

  • Chromatographic Conditions:

    • Column: Mixed-mode reversed-phase/cation exchange column.[7]

    • Mobile Phase: A suitable mixture of aqueous and organic solvents.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where 4'-Chloroacetanilide has significant absorbance.

  • Injection: Inject both the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the retention time and peak area of the analyte in the sample to that of the standard to determine its presence and quantity.

Analytical_Workflow Analytical Workflow for 4'-Chloroacetanilide using HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution (Known Concentration) Injection Inject Standard and Sample into HPLC System Standard->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation (Mixed-mode column) Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Acquire Chromatograms Detection->Data_Acquisition Analysis Compare Retention Times and Peak Areas Data_Acquisition->Analysis Quantification Quantify 4'-Chloroacetanilide Analysis->Quantification

Caption: A flowchart for the HPLC analysis of 4'-Chloroacetanilide.

Safety Information

It is crucial to handle 4'-Chloroacetanilide with appropriate safety precautions.

Hazard InformationPrecautionary Statements
Signal Word: Warning[11]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[11]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Target Organs: Respiratory system[11]P302 + P352: IF ON SKIN: Wash with plenty of water.[3][4]
Personal Protective Equipment: Dust mask type N95 (US), Eyeshields, GlovesP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][12]

Conclusion

4'-Chloroacetanilide is a compound of significant interest in chemical synthesis and pharmaceutical sciences. Its well-defined properties and established synthesis routes make it a valuable building block. A clear understanding of its characteristics, handling, and analytical methods is paramount for researchers to ensure both safety and success in their experimental endeavors.

References

A Comprehensive Technical Guide to the Synthesis of p-Chloroacetanilide from p-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of p-chloroacetanilide from p-chloroaniline, a crucial transformation in organic and medicinal chemistry. This compound serves as a key intermediate in the production of various dyes and pharmaceuticals.[1] This document outlines the reaction mechanism, detailed experimental protocols, and key data points to assist researchers in the successful execution and understanding of this synthetic process.

Reaction Mechanism: Acetylation of p-Chloroaniline

The synthesis of this compound from p-chloroaniline is achieved through an acetylation reaction. In this process, the amino group (-NH₂) of p-chloroaniline is acylated using acetic anhydride (B1165640). The reaction is typically carried out in an aqueous medium. To render the water-insoluble p-chloroaniline soluble, it is first converted to its hydrochloride salt by treatment with hydrochloric acid.[2][3] Sodium acetate (B1210297) is then added to act as a weak base, which liberates the free amine. The free amine, being nucleophilic, attacks the electrophilic carbonyl carbon of acetic anhydride. The subsequent loss of a proton and an acetate group yields the final product, this compound.[3]

The acetyl group acts as a protecting group for the amine, reducing its reactivity towards electrophiles and allowing for further selective reactions on the aromatic ring.[4][5]

Reaction_Mechanism cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_intermediates Intermediates cluster_products Products p_chloroaniline p-Chloroaniline (C₆H₆ClN) amine_salt p-Chloroaniline Hydrochloride p_chloroaniline->amine_salt + HCl acetic_anhydride Acetic Anhydride ((CH₃CO)₂O) nucleophilic_attack Nucleophilic Attack acetic_anhydride->nucleophilic_attack HCl HCl (aq) NaOAc Sodium Acetate (aq) amine_salt->nucleophilic_attack + Acetic Anhydride - NaOAc liberates free amine tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate p_chloroacetanilide This compound (C₈H₈ClNO) tetrahedral_intermediate->p_chloroacetanilide - H⁺, - CH₃COO⁻ acetic_acid Acetic Acid (CH₃COOH) tetrahedral_intermediate->acetic_acid Byproduct

Caption: Reaction mechanism for the acetylation of p-chloroaniline.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of this compound.

Protocol 1: Acetylation in Aqueous Medium

This is a common and effective method for the acetylation of aromatic amines.[6][7]

Materials:

  • p-Chloroaniline (5.0 g)

  • Concentrated Hydrochloric Acid (4.5 mL)

  • Water (180 mL, divided)

  • Acetic Anhydride (6.0 mL)

  • Sodium Acetate (5.3 g)

Procedure:

  • Dissolution of p-Chloroaniline: In a suitable flask, dissolve 5.0 g of p-chloroaniline in a mixture of 150 mL of water and 4.5 mL of concentrated hydrochloric acid. Stir the mixture until the amine fully dissolves, forming the p-chloroaniline hydrochloride salt.[6]

  • Preparation of Sodium Acetate Solution: In a separate flask, prepare a solution of 5.3 g of sodium acetate in 30 mL of water.[6]

  • Acetylation Reaction: To the stirred p-chloroaniline hydrochloride solution, add 6.0 mL of acetic anhydride. Immediately following this addition, add the entire sodium acetate solution in one portion.[6]

  • Precipitation and Isolation: A white precipitate of this compound will form. To maximize the product yield, cool the reaction mixture in an ice bath.[6]

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any soluble impurities.[6]

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.[6]

  • Drying: Dry the purified product, weigh it, and calculate the percentage yield.

Experimental_Workflow start Start dissolve Dissolve p-chloroaniline in HCl and water start->dissolve add_reagents Add acetic anhydride, then sodium acetate solution dissolve->add_reagents prepare_naoac Prepare aqueous sodium acetate solution prepare_naoac->add_reagents precipitate Precipitation of This compound add_reagents->precipitate cool Cool mixture in ice bath precipitate->cool filter Vacuum filtration and washing cool->filter recrystallize Recrystallize from ethanol/water filter->recrystallize dry Dry the final product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

This section summarizes the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular FormulaC₈H₈ClNO[1][8][9]
Molecular Weight169.61 g/mol [1][8]
AppearanceWhite to light brown crystalline powder[1][8][9]
Melting Point178-179 °C[10][11]
176-178 °C[1]
176 °C[8]
Boiling Point333 °C[1][8]
Density1.385 g/cm³ at 22 °C[10][11]
SolubilityPractically insoluble in water; readily soluble in alcohol, ether, and carbon disulfide; slightly soluble in carbon tetrachloride and benzene.[1][10][11]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueDataReferences
UV-Vis (95% Ethanol)λmax: 249 nm (log ε = 4.25)[10][11]
¹H NMRSpectra available in chemical databases.[9][12]
IRSpectra available in chemical databases.[9][13]
Mass SpectrometrySpectra available in chemical databases.[9][11][13]

Safety and Handling

This compound is classified as an irritant.[1][9] It may cause skin, eye, and respiratory system irritation.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from p-chloroaniline via acetylation is a robust and well-established procedure in organic synthesis. The use of acetic anhydride in an aqueous acidic medium, followed by neutralization with sodium acetate, provides an efficient route to the desired product. This guide provides the necessary details for researchers to successfully perform and understand this important chemical transformation.

References

Spectral Analysis of p-Chloroacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of p-Chloroacetanilide, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the chemical formula C₈H₈ClNO, is a para-substituted aromatic compound.[1] It belongs to the class of acetamides and monochlorobenzenes. This compound is of interest in pharmaceutical research and development due to its structural relation to other pharmacologically active molecules. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control in various stages of drug discovery and manufacturing. This technical guide provides a comprehensive overview of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data visualizations.

Chemical Structure and Properties

  • IUPAC Name: N-(4-chlorophenyl)acetamide

  • Synonyms: 4-Chloroacetanilide, N-acetyl-p-chloroaniline

  • Molecular Formula: C₈H₈ClNO

  • Molecular Weight: 169.61 g/mol

  • Melting Point: 176-181 °C

  • Boiling Point: 333 °C

  • Appearance: Off-white to white crystalline powder

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.09Singlet1H-NH (Amide)
7.63Doublet2HAromatic (H-2, H-6)
7.35Doublet2HAromatic (H-3, H-5)
2.07Singlet3H-CH₃ (Acetyl)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
168.5C=O (Amide)
137.8C-1 (Aromatic)
128.9C-4 (Aromatic)
128.7C-3, C-5 (Aromatic)
120.7C-2, C-6 (Aromatic)
24.0-CH₃ (Acetyl)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3290StrongN-H Stretch (Amide)
3180, 3120MediumC-H Stretch (Aromatic)
1665StrongC=O Stretch (Amide I)
1595, 1490StrongC=C Stretch (Aromatic Ring)
1540StrongN-H Bend (Amide II)
1090StrongC-Cl Stretch
825StrongC-H Bend (p-disubstituted)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Abundance (%)Assignment
16923.4[M]⁺ (Molecular Ion)
1717.5[M+2]⁺ (Isotope Peak due to ³⁷Cl)
127100.0[M - C₂H₂O]⁺ (Loss of ketene)
12932.3[M - C₂H₂O + 2]⁺ (Isotope Peak)
926.8[C₆H₅Cl]⁺
655.9[C₅H₅]⁺
4331.8[CH₃CO]⁺ (Acylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy (¹H and ¹³C)

A solution of this compound (approximately 10-20 mg) was prepared in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The spectra were recorded on a Bruker AC-300 or a 400 MHz NMR spectrometer at ambient temperature.[1][2][3][4] Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a standard proton-decoupled pulse sequence was used.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. Approximately 1-2 mg of finely ground this compound was intimately mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[5][6][7][8][9] The mixture was then compressed in a die under high pressure (approximately 8-10 tons) to form a transparent pellet. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source coupled to a mass analyzer.[10][11][12][13][14] The sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments were then separated based on their mass-to-charge ratio (m/z).

Data Visualization

spectral_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation This compound Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) This compound Sample->NMR IR Infrared Spectroscopy (FTIR) This compound Sample->IR MS Mass Spectrometry (EI) This compound Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity QC Quality Control Purity->QC

References

A Comprehensive Technical Guide to the Solubility of p-Chloroacetanilide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of p-chloroacetanilide in a variety of organic solvents. This compound, a key intermediate in the synthesis of pharmaceuticals and dyes, exhibits a range of solubilities that are critical to control and understand during reaction, purification, and formulation processes. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.

Introduction

This compound (4-chloroacetanilide) is a white to light brown crystalline solid with the chemical formula C₈H₈ClNO. Its molecular structure, consisting of a p-substituted chlorinated benzene (B151609) ring attached to an acetamide (B32628) group, dictates its polarity and, consequently, its solubility in different media. Understanding the solubility of this compound is paramount for optimizing synthetic routes, developing effective purification strategies such as crystallization, and formulating final products in the pharmaceutical and chemical industries. This guide serves as a central resource for professionals requiring accurate and practical information on this essential chemical property.

Physicochemical Properties of this compound

A brief summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₈ClNO[1][2]
Molecular Weight169.61 g/mol [1][2]
Melting Point178-180 °C[3]
Boiling Point333 °C[1]
AppearanceWhite to light brown crystalline powder[1][4]
Water SolubilityInsoluble[1][5]

Solubility of this compound in Organic Solvents

The solubility of this compound is influenced by the polarity of the solvent, temperature, and the presence of any impurities. Generally, it is more soluble in polar organic solvents and sparingly soluble in nonpolar organic solvents and water.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The data that has been found is summarized in Table 2. For many solvent systems, experimental determination is necessary to obtain precise solubility values at specific temperatures.

Table 2: Quantitative Solubility of this compound in Select Organic Solvents

SolventTemperatureSolubility ( g/100 g Solvent)Reference(s)
Ethanol (B145695)Not Specified~ 4.37[6]
DioxaneHot~ 5.0 (as 50 mg/mL)[7][8]

Note: The value for ethanol was calculated from the reported solubility of 1g in 22.90g of ethanol. The term "Hot" for dioxane indicates a qualitative description and the exact temperature was not specified.

Qualitative Solubility Data

Qualitative solubility information is more readily available and provides valuable guidance for solvent selection. Table 3 summarizes the qualitative solubility of this compound in various organic solvents.

Table 3: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolubilityReference(s)
EthanolSoluble[1][2][7][9]
EtherSoluble[1][9]
AcetoneSoluble[2][4][7]
Carbon DisulfideSoluble[1][9]
BenzeneSlightly Soluble[1][9][10]
Carbon TetrachlorideSlightly Soluble[1][9]
TolueneLow Solubility[10]
ChloroformLow Solubility[10]

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for determining the solubility of a solid compound like this compound in an organic solvent. The protocol is based on the equilibrium shake-flask method followed by gravimetric analysis for quantification.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined by evaporating the solvent and weighing the remaining solid.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Conical flasks with stoppers or screw-cap vials

  • Thermostatic shaker bath or incubator

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

  • Syringes

  • Pre-weighed evaporation dishes (e.g., glass or aluminum)

  • Analytical balance (± 0.0001 g)

  • Pipettes

  • Oven

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask or vial. The excess solid should be clearly visible at the end of the equilibration period.

    • Add a known volume or weight of the desired organic solvent to the flask.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Separation:

    • After the equilibration period, allow the flask to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact weight of the evaporation dish containing the filtered saturated solution.

    • Place the evaporation dish in a well-ventilated oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound (e.g., 60-80 °C). The evaporation can also be carried out under a gentle stream of nitrogen.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried this compound residue.

    • Repeat the drying and weighing steps until a constant weight is achieved.

Data Calculation

The solubility can be calculated using the following formulas:

  • Weight of the saturated solution = (Weight of dish + solution) - (Weight of empty dish)

  • Weight of the dissolved this compound = (Weight of dish + residue) - (Weight of empty dish)

  • Weight of the solvent = (Weight of the saturated solution) - (Weight of the dissolved this compound)

Solubility ( g/100 g solvent) = (Weight of the dissolved this compound / Weight of the solvent) x 100

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask and gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result start Start add_solute Add excess This compound to flask start->add_solute add_solvent Add known volume of solvent add_solute->add_solvent seal_flask Seal flask add_solvent->seal_flask equilibrate Equilibrate in thermostatic shaker (24-48h) seal_flask->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw supernatant with syringe settle->withdraw filter Filter into pre-weighed dish withdraw->filter weigh_solution Weigh dish with solution filter->weigh_solution evaporate Evaporate solvent in oven weigh_solution->evaporate weigh_residue Weigh dish with dry residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has consolidated the available information on the solubility of this compound in various organic solvents. While comprehensive quantitative data remains limited, the provided qualitative data offers valuable insights for solvent selection in research and development. The detailed experimental protocol for the shake-flask method with gravimetric analysis equips researchers with a reliable procedure to determine precise solubility data for their specific applications. The included workflow diagram provides a clear visual aid for implementing this protocol. For drug development professionals and scientists, a thorough understanding and experimental determination of solubility are crucial for process optimization and ensuring the quality and efficacy of the final product.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanisms of p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the reaction mechanisms of p-chloroacetanilide with various electrophiles. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying principles of electrophilic aromatic substitution (EAS) in the context of this specific molecule, supported by experimental data and protocols.

Core Principles: Substituent Effects in this compound

The reactivity and regioselectivity of this compound in electrophilic aromatic substitution are governed by the interplay of the two substituents on the benzene (B151609) ring: the acetamido group (-NHCOCH₃) and the chlorine atom (-Cl).

  • Acetamido Group (-NHCOCH₃): This group is a moderately activating and ortho, para-directing substituent.[1][2] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance (+R effect), increasing the electron density at the ortho and para positions.[2][3] This resonance donation stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the attack at these positions.[2] Although the carbonyl group has an electron-withdrawing inductive effect (-I), the resonance effect is dominant, leading to overall activation of the ring compared to benzene.[4]

  • Chlorine Atom (-Cl): Halogens are a unique class of substituents. Chlorine is deactivating yet ortho, para-directing .[5][6] Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which decreases the overall electron density of the ring and deactivates it towards electrophilic attack compared to benzene.[6][7] However, like the acetamido group, chlorine possesses lone pairs of electrons that can be donated to the ring via resonance (+R effect), increasing electron density at the ortho and para positions.[7] The inductive effect outweighs the resonance effect, causing net deactivation, but the resonance effect still dictates the ortho, para-regioselectivity.[6]

Overall Reactivity: In this compound, the activating effect of the acetamido group is stronger than the deactivating effect of the chlorine atom.[8] Therefore, the molecule is activated towards electrophilic substitution, and the position of electrophilic attack is primarily directed by the more powerful activating acetamido group to its available ortho positions, as the para position is already occupied.[8][9]

G Logical Flow of Substituent Effects pCA This compound Amido Acetamido Group (-NHCOCH3) pCA->Amido has Chloro Chlorine Atom (-Cl) pCA->Chloro has AmidoEffect Activating Ortho, Para-Directing (+R > -I) Amido->AmidoEffect exhibits ChloroEffect Deactivating Ortho, Para-Directing (-I > +R) Chloro->ChloroEffect exhibits Dominance Amido Group is the Dominant Director AmidoEffect->Dominance ChloroEffect->Dominance Outcome Electrophilic attack occurs ortho to the Amido Group (at C2 and C6) Dominance->Outcome leads to G General EAS Mechanism & Ortho-Attack Resonance cluster_mech General Mechanism cluster_resonance Ortho-Attack Sigma Complex Resonance Start This compound + Electrophile (E+) Sigma Resonance-Stabilized Sigma Complex Start->Sigma Attack on E+ Product Substituted Product + H+ Sigma->Product Deprotonation Res1 Structure 1 (Charge on C6) Sigma->Res1 e.g., Ortho Attack Res2 Structure 2 (Charge on C4) Res1->Res2 e- movement Res3 Structure 3 (Charge on N) Res2->Res3 e- movement G Nitration Workflow of this compound Reagents HNO3 + H2SO4 Electrophile Nitronium Ion (NO2+) Reagents->Electrophile generates Product 4-Chloro-2-nitroacetanilide Substrate This compound Substrate->Product reacts with NO2+ G Bromination Workflow of this compound Reagents Br2 + Acetic Acid Product 2-Bromo-4-chloroacetanilide Substrate This compound Substrate->Product reacts with G Chlorination Workflow of this compound Reagents Cl2 + FeCl3 Product 2,4-Dichloroacetanilide Substrate This compound Substrate->Product reacts with

References

An In-depth Technical Guide to the Health and Safety of p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of p-Chloroacetanilide (p-CAA), a compound utilized in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.[1] Due to its potential hazards, a thorough understanding of its toxicological profile and proper handling procedures is crucial for ensuring laboratory safety.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder that is practically insoluble in cold water.[2] Key physical and chemical properties are summarized in Table 1.

PropertyValueReference(s)
Chemical Formula C₈H₈ClNO[2]
Molecular Weight 169.61 g/mol [2]
Melting Point 177 - 181 °C[3]
Boiling Point 333 °C at 760 mmHg[3]
Appearance Off-white powder solid[3]
Odor Odorless[3]
Solubility Practically insoluble in cold water; soluble in ethanol, ether, and carbon disulfide.[1][2]

Toxicological Information

This compound is classified as hazardous and is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]

Acute Toxicity

The acute toxicity of this compound has been determined in animal studies. The median lethal dose (LD50) is a measure of the lethal dose of a substance that will kill 50% of a test population.

Route of AdministrationSpeciesLD50Reference(s)
IntraperitonealRat245 mg/kg[4]
IntraperitonealMouse730 mg/kg[1]

Note: One study reported an intraperitoneal LD50 in rats of 350 mg/kg.[1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

The signal word for this compound is Warning .[3]

Experimental Protocols

General Protocol for Acute Intraperitoneal Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound following a single intraperitoneal injection in rats.

Materials:

  • This compound (analytical grade)

  • Vehicle for administration (e.g., corn oil, sterile saline with a suitable solubilizing agent)

  • Healthy, young adult laboratory rats (specific strain, e.g., Wistar or Sprague-Dawley), of a single sex (typically females as they are often more sensitive)

  • Standard laboratory animal caging and environmental controls

  • Syringes and needles appropriate for intraperitoneal injection in rats

  • Calibrated balance for weighing animals and test substance

Procedure:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: The test substance is prepared in the selected vehicle to the desired concentrations. The concentration should be such that the required dose can be administered in a volume that does not exceed 10 mL/kg body weight.

  • Animal Preparation: Animals are fasted overnight (with access to water) before dosing.

  • Dosing: Each animal is weighed, and the dose is calculated based on its body weight. The test substance is administered via intraperitoneal injection. A control group receiving only the vehicle should be included.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Collection: The number of mortalities in each dose group is recorded. Body weights are recorded weekly.

  • Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

  • LD50 Calculation: The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

Laboratory Synthesis of this compound

This protocol describes a common laboratory method for the synthesis of this compound from acetanilide (B955).

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Ethyl alcohol

  • 10% solution of bleaching powder (calcium hypochlorite)

Procedure:

  • Dissolve 5 g of acetanilide in a mixture of 10 g of glacial acetic acid and 10 g of ethyl alcohol with gentle warming.

  • Dilute the solution with 100 ml of water and heat to 50°C.

  • Slowly add 100 ml of a cold 10% solution of bleaching powder with continuous stirring.

  • Collect the precipitated this compound by filtration.

  • Wash the product with water.

  • Recrystallize the crude product from alcohol or dilute acetic acid to obtain colorless needles of this compound.

Visualizations

Experimental Workflow: Synthesis of this compound

G start Start dissolve Dissolve Acetanilide in Acetic Acid & Ethanol start->dissolve dilute_heat Dilute with Water & Heat to 50°C dissolve->dilute_heat add_bleach Slowly Add Bleaching Powder Solution dilute_heat->add_bleach precipitate Precipitation of This compound add_bleach->precipitate filter Filter the Product precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from Alcohol or Acetic Acid wash->recrystallize end End: Pure This compound recrystallize->end

Caption: Workflow for the laboratory synthesis of this compound.

Hypothesized Signaling Pathway: this compound-Induced Oxidative Stress

The precise signaling pathways affected by this compound are not fully elucidated. However, based on studies of related chloroacetanilide herbicides, a plausible mechanism involves the induction of oxidative stress.[6] Chloroacetanilides can damage proteins through nucleophilic substitution, leading to protein misfolding and aggregation.[7] This can disrupt cellular homeostasis and trigger an oxidative stress response. The following diagram illustrates a hypothesized signaling pathway.

G pCAA This compound Exposure protein_damage Protein Damage & Misfolding pCAA->protein_damage ros Increased Reactive Oxygen Species (ROS) protein_damage->ros oxidative_stress Oxidative Stress ros->oxidative_stress mapk MAPK Pathway Activation (e.g., p38, JNK) oxidative_stress->mapk cellular_response Cellular Response (e.g., Inflammation, Apoptosis) mapk->cellular_response

Caption: Hypothesized pathway of this compound-induced cellular stress.

Safe Handling, Storage, and Disposal

Handling
  • Use in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Avoid breathing dust.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

  • Wash hands thoroughly after handling.[8]

Storage
  • Store in a cool, dry, well-ventilated area.[8]

  • Keep containers tightly closed when not in use.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.[8]

  • Contaminated materials should be treated as hazardous waste.[8]

  • One method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.[3]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Get medical attention.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3]

This guide is intended to provide essential health and safety information for handling this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this chemical is undertaken. Always refer to the most current Safety Data Sheet (SDS) for the specific product being used.

References

p-Chloroacetanilide as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to p-Chloroacetanilide as an Intermediate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, also known as 4-chloroacetanilide, is a pivotal chemical intermediate in the field of organic synthesis. Characterized by a substituted aromatic ring and an amide functional group, it serves as a versatile precursor for the synthesis of a wide range of commercially significant compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, key chemical reactions, and primary applications, particularly in the pharmaceutical, dye, and agrochemical industries. Detailed experimental protocols, tabulated quantitative data, and graphical representations of synthetic pathways are included to serve as a practical resource for laboratory and industrial applications.

Synthesis of this compound

The predominant industrial and laboratory method for synthesizing this compound is through the N-acetylation of p-chloroaniline. This reaction typically employs acetic anhydride (B1165640) as the acetylating agent. The reaction is straightforward and generally proceeds with high yield.[1] An alternative, though less common, route is the direct chlorination of acetanilide.[2][3]

The general scheme for the acetylation of p-chloroaniline is as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_products Products p-Chloroaniline p-Chloroaniline Reaction N-Acetylation p-Chloroaniline->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction This compound This compound Reaction->this compound Acetic Acid Acetic Acid Reaction->Acetic Acid Byproduct

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling, application, and purification.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name N-(4-chlorophenyl)acetamide
CAS Number 539-03-7[4][5][6][7]
Molecular Formula C₈H₈ClNO[8][4][5][6][9]
Molecular Weight 169.61 g/mol [5][6][7][9]
Appearance White to greyish-beige crystalline powder[1][4][10]
Melting Point 176 - 182 °C[8][4][10]
Boiling Point 333 °C[8][5][7][9]
Density 1.385 g/cm³ at 22 °C[8][7][9][11]
Solubility Insoluble in cold water; soluble in hot water, ethanol (B145695), ether, acetone, and carbon disulfide.[1][8][4][10][11]
Log Kow 2.12[8]

Table 2: Spectroscopic Data of this compound

Spectroscopic MethodKey Data Points
UV-Vis λmax (in 95% Ethanol): 249 nm
¹H NMR (DMSO-d₆) Signals corresponding to methyl, aromatic, and amide protons.
IR (KBr disc) Characteristic peaks for N-H stretching, C=O stretching (amide I), and C-Cl stretching.
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 169 and 171 (due to ³⁵Cl and ³⁷Cl isotopes).

Key Reactions and Synthetic Applications

This compound is a versatile intermediate due to the reactivity of its aromatic ring and the amide functional group. The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group for electrophilic aromatic substitution, while the chloro group is also ortho-, para-directing but deactivating.

Key Reactions
  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield p-chloroaniline.[12][13] This reaction is often used when the acetamido group is employed as a protecting group for the more reactive amino group.

  • Nitration: Electrophilic nitration of this compound introduces a nitro group onto the aromatic ring, primarily at the position ortho to the activating acetamido group.[14][15]

  • Halogenation: Further halogenation can be achieved under specific conditions.

Applications

The primary utility of this compound lies in its role as a precursor to more complex molecules. It is widely used in the chemical industry for the production of various commercial products.[9]

Applications_Diagram cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_dyes Dyes & Pigments This compound This compound API Intermediates API Intermediates This compound->API Intermediates Herbicides Herbicides This compound->Herbicides Dye Intermediates Dye Intermediates This compound->Dye Intermediates Alprazolam Synthesis Alprazolam Synthesis API Intermediates->Alprazolam Synthesis Acetaminophen Impurity Acetaminophen Impurity API Intermediates->Acetaminophen Impurity Pesticides Pesticides

Caption: Key industrial applications of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent hydrolysis.

Protocol 1: Synthesis of this compound via Acetylation

This protocol details the synthesis of this compound from p-chloroaniline and acetic anhydride.

Materials:

  • p-Chloroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Crushed ice and water

  • Erlenmeyer flask (250 mL), Beaker (500 mL)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of p-chloroaniline in 15 mL of glacial acetic acid. Gentle warming may be required to facilitate complete dissolution.

  • Acetylation: To the stirred solution, slowly add 5.5 mL of acetic anhydride dropwise. The reaction is exothermic; maintain the temperature below 50 °C if necessary using a cool water bath.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 15 minutes to ensure the reaction goes to completion.

  • Precipitation: Pour the reaction mixture into a 500 mL beaker containing approximately 100 g of crushed ice and 100 mL of water. Stir the resulting slurry vigorously for 5-10 minutes to precipitate the crude this compound.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold water (25 mL each) to remove residual acid.

  • Purification: Purify the crude product by recrystallization. A common solvent system is an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven.

  • Characterization: Determine the yield, melting point, and purity (e.g., by TLC or HPLC) of the final product.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines the deprotection of the amine group by hydrolyzing this compound back to p-chloroaniline.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • 10% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • pH paper or meter

  • Separatory funnel

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: Place 4.0 g of this compound and 50 mL of 10% aqueous hydrochloric acid into a 100 mL round-bottom flask.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue heating for 45-60 minutes, or until the reaction mixture becomes a clear, homogeneous solution.

  • Cooling and Neutralization: Allow the flask to cool to room temperature. Carefully neutralize the solution by slowly adding 10% NaOH solution while stirring. Monitor the pH and continue adding base until the solution is neutral or slightly basic (pH 7-8). p-Chloroaniline will precipitate as an oil or solid.

  • Extraction (if necessary): If the product separates as an oil, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 30 mL portions of diethyl ether. Combine the organic extracts.

  • Isolation (if solid): If the product precipitates as a solid, cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash with cold water.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude p-chloroaniline.

  • Purification: The crude p-chloroaniline can be further purified by recrystallization or distillation.

Safety and Handling

This compound is considered hazardous. It may cause skin, eye, and respiratory irritation.[1][4][16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[16] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete toxicological and handling information.[16]

References

In-Depth Technical Guide: Crystal Structure and Morphology of 4-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of 4-chloroacetanilide, a compound of interest in pharmaceutical research and development. The following sections detail its crystallographic parameters, experimental protocols for its synthesis and characterization, and a discussion on its crystal morphology.

Crystal Structure of 4-Chloroacetanilide

4-Chloroacetanilide crystallizes in the orthorhombic crystal system, belonging to the space group Pbca. The crystal structure has been determined by single-crystal X-ray diffraction. The detailed crystallographic data are summarized in the table below.

Crystallographic Parameter Value
Chemical FormulaC₈H₈ClNO
Formula Weight169.61
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.939(3)
b (Å)9.575(3)
c (Å)16.896(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)1607.7(8)
Z8
Temperature (K)120(2)
RadiationMoKα (λ = 0.71073 Å)
CCDC Deposition Number657679

Table 1: Crystallographic data for 4-chloroacetanilide.

Morphology of 4-Chloroacetanilide

The external shape, or morphology, of a crystal is a critical factor in pharmaceutical development, influencing properties such as dissolution rate, bioavailability, and tabletability. The morphology of 4-chloroacetanilide crystals is significantly influenced by the crystallization conditions, particularly the solvent used.

When crystallized from alcohol or dilute acetic acid, 4-chloroacetanilide typically forms colorless needles[1]. The choice of solvent can affect the crystal habit by altering the growth rates of different crystal faces. Solvents can interact with the crystal surfaces through hydrogen bonding and other intermolecular forces, leading to either inhibition or promotion of growth on specific faces, thereby modifying the overall crystal shape[2][3][4]. For instance, solvents that strongly interact with a particular crystal face can slow its growth, allowing other faces to become more prominent. Further research into the effects of a wider range of solvents and additives could reveal the potential to produce different crystal habits of 4-chloroacetanilide, such as plates or more equiaxed forms, which may offer advantages in pharmaceutical processing.

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and characterization of 4-chloroacetanilide.

Synthesis of 4-Chloroacetanilide

A common method for the synthesis of 4-chloroacetanilide is the acetylation of 4-chloroaniline (B138754) with acetic anhydride[5].

Materials:

  • 4-chloroaniline

  • Acetic anhydride (B1165640)

  • Glacial acetic acid (optional, as solvent)

  • Sodium acetate (B1210297) (optional, as a buffer)

  • Distilled water

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware (beaker, Erlenmeyer flask, etc.)

  • Stirring apparatus

  • Heating mantle or water bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve a known amount of 4-chloroaniline in a minimal amount of glacial acetic acid or an appropriate solvent in a reaction flask.

  • Slowly add a slight molar excess of acetic anhydride to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

  • If a buffer is used, a solution of sodium acetate in water can be added to neutralize the acetic acid formed during the reaction.

  • Continue stirring the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude 4-chloroacetanilide.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any unreacted starting materials and acetic acid.

  • The crude product can then be purified by recrystallization.

Recrystallization

Recrystallization is a crucial step to obtain high-purity crystals suitable for characterization and further use.

Procedure:

  • Dissolve the crude 4-chloroacetanilide in a minimum amount of hot ethanol (or a mixture of ethanol and water) in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes to adsorb the colored impurities.

  • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals of 4-chloroacetanilide will start to form.

  • To maximize the yield, the flask can be placed in an ice bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Characterization

Single-Crystal X-ray Diffraction (SC-XRD):

  • A suitable single crystal of 4-chloroacetanilide is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., at 120 K) to minimize thermal vibrations.

  • The crystal is then exposed to a monochromatic X-ray beam (e.g., MoKα radiation).

  • The diffraction data are collected using a suitable detector as the crystal is rotated.

  • The collected data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

Scanning Electron Microscopy (SEM):

  • The dried crystals of 4-chloroacetanilide are mounted on an SEM stub using a conductive adhesive.

  • To prevent charging effects during imaging, the non-conductive organic crystals are coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

  • The stub is then placed in the SEM chamber, and the chamber is evacuated to a high vacuum.

  • A focused beam of electrons is scanned across the surface of the crystals.

  • The secondary electrons emitted from the surface are detected to generate an image of the crystal morphology.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of 4-chloroacetanilide.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: 4-Chloroaniline + Acetic Anhydride reaction Acetylation Reaction start->reaction precipitation Precipitation in Water reaction->precipitation filtration1 Vacuum Filtration precipitation->filtration1 crude_product Crude 4-Chloroacetanilide filtration1->crude_product dissolution Dissolution in Hot Ethanol crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling filtration2 Vacuum Filtration cooling->filtration2 drying Drying filtration2->drying pure_product Pure 4-Chloroacetanilide Crystals drying->pure_product sc_xrd Single-Crystal X-ray Diffraction (SC-XRD) pure_product->sc_xrd sem Scanning Electron Microscopy (SEM) pure_product->sem structure_determination Crystal Structure Determination sc_xrd->structure_determination morphology_analysis Morphology Analysis sem->morphology_analysis

Experimental Workflow for 4-Chloroacetanilide

References

An In-Depth Technical Guide on the Thermochemical Data and Stability of p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and thermal stability of p-Chloroacetanilide (4-Chloroacetanilide), a compound of interest in pharmaceutical research and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes decomposition pathways to offer a thorough understanding for scientific application.

Thermochemical Data

The thermochemical parameters of a compound are crucial for understanding its energetic properties and predicting its behavior in chemical reactions. For this compound, the key experimentally determined thermochemical value is its standard molar enthalpy of formation.

Table 1: Thermochemical Data for this compound

ParameterSymbolValueMethod
Standard Molar Enthalpy of Formation (crystalline)ΔfHm°(cr)-(213.7 ± 2.6) kJ/molStatic Bomb Calorimetry

Note: As of the latest literature review, a specific experimentally determined value for the standard molar enthalpy of sublimation (ΔsubHm°) for this compound could not be located. This value is essential for calculating the standard molar enthalpy of formation in the gaseous phase.

Experimental Protocols

The determination of thermochemical data relies on precise experimental techniques. The following section outlines the general principles of the methodologies used for compounds similar to this compound.

Static Bomb Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation of this compound in its crystalline state was determined using static bomb calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume vessel (a "bomb").

Experimental Workflow for Static Bomb Calorimetry:

cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis P1 Weigh Sample P2 Pelletize Sample P1->P2 P3 Place in Crucible P2->P3 C1 Assemble Bomb P3->C1 C2 Pressurize with O₂ C1->C2 C3 Immerse in Water Bath C2->C3 C4 Ignite Sample C3->C4 C5 Measure Temperature Rise C4->C5 A3 Calculate Standard Internal Energy of Combustion C5->A3 A1 Calculate Calorimeter Heat Capacity A1->A3 A2 Correct for Ignition Energy A2->A3 A4 Calculate Standard Enthalpy of Combustion A3->A4 A5 Calculate Standard Enthalpy of Formation A4->A5

Figure 1: Workflow for Bomb Calorimetry.

Methodology Details:

  • Sample Preparation: A precise mass of crystalline this compound is pressed into a pellet and placed in a crucible within the combustion bomb.

  • Bomb Assembly and Pressurization: The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 3 MPa). A small, known amount of water is often added to the bomb to ensure saturation of the internal atmosphere with water vapor.

  • Calorimetry: The assembled bomb is immersed in a known volume of water in a calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically.

  • Temperature Measurement: The temperature of the water is precisely monitored before, during, and after combustion to determine the temperature change (ΔT).

  • Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known combustion energy, such as benzoic acid). Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. From the energy of combustion, the standard enthalpy of combustion and subsequently the standard enthalpy of formation are derived using thermodynamic principles.

Thermal Stability and Decomposition

Understanding the thermal stability of a compound is critical for its handling, storage, and processing, particularly in drug development where manufacturing processes can involve elevated temperatures.

This compound is generally stable under normal conditions. However, thermal decomposition can occur at elevated temperatures, leading to the release of hazardous gases.

Table 2: Stability and Decomposition Data for this compound

ParameterDescription
StabilityStable under recommended storage conditions.
Conditions to AvoidExcess heat, incompatible materials.
Incompatible MaterialsStrong oxidizing agents.
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOₓ), Hydrogen chloride gas (HCl).[1]
Thermal Decomposition Pathway

cluster_products Primary Decomposition Products cluster_secondary Secondary Decomposition & Combustion Products pCA This compound pAniline p-Chloroaniline pCA->pAniline Amide bond cleavage Ketene Ketene (CH₂=C=O) pCA->Ketene Amide bond cleavage HCl Hydrogen Chloride pCA->HCl C-Cl bond cleavage NOx Nitrogen Oxides pAniline->NOx CO Carbon Monoxide Ketene->CO CO2 Carbon Dioxide Ketene->CO2 CO->CO2 Oxidation

Figure 2: Proposed Thermal Decomposition Pathway.

This proposed pathway suggests that initial thermal stress leads to the fragmentation of the this compound molecule. The weaker bonds, such as the amide linkage and the C-Cl bond, are likely to cleave first. The resulting reactive intermediates would then undergo further reactions and oxidation to form the final observed gaseous products. It is important to note that this is a simplified representation and the actual decomposition can be a complex process involving multiple parallel and sequential reactions.

Conclusion

This technical guide has summarized the available experimental thermochemical data for this compound, focusing on its standard molar enthalpy of formation. The experimental protocol for determining this value via static bomb calorimetry has been outlined. Furthermore, the thermal stability and hazardous decomposition products have been presented, along with a proposed decomposition pathway. The lack of an experimentally determined standard molar enthalpy of sublimation highlights an area for future research, which would enable a more complete thermochemical characterization of this pharmaceutically relevant molecule. For professionals in drug development, this information is vital for ensuring the safety, stability, and efficacy of potential drug candidates and their formulations.

References

A Technical Guide to the Historical Synthesis of p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical methods employed for the preparation of p-chloroacetanilide, a significant intermediate in the synthesis of dyes and pharmaceuticals. The document details the core synthetic strategies from the late 19th and early 20th centuries, offering detailed experimental protocols reconstructed from historical literature and early laboratory manuals. Quantitative data is presented to allow for a comparative assessment of these early methods.

Introduction

First synthesized in the early 20th century, this compound (4'-chloroacetanilide) became a valuable compound in the burgeoning chemical industry.[1][2] Its preparation was a common undertaking in early organic chemistry laboratories and pivotal for the synthesis of more complex molecules, including analgesic and antipyretic pharmaceuticals.[1] The historical methods for its synthesis primarily revolve around two key strategies: the direct chlorination of acetanilide (B955) and the acetylation of p-chloroaniline. This guide will delve into the practical details of these foundational methods.

Core Historical Synthetic Methodologies

The two principal routes for the preparation of this compound in the late 19th and early 20th centuries were the electrophilic aromatic substitution of acetanilide and the N-acetylation of p-chloroaniline.

Chlorination of Acetanilide

The direct chlorination of the aromatic ring of acetanilide was a widely practiced method. The acetyl group is an activating, ortho-, para-director, making this a feasible route to the desired product. However, controlling the reaction to achieve monochlorination, primarily at the para position, was a key challenge. Historical methods employed various chlorinating agents.

One of the earliest and most common methods involved the use of bleaching powder (calcium hypochlorite) in an acetic acid solution.[3][4] This method was attractive due to the low cost and availability of the reagents. Another approach utilized potassium chlorate (B79027) as the chlorinating agent.[5] A variation of this method employed sodium hypochlorite (B82951) in the presence of an acid catalyst.[6]

A mechanistically distinct approach within this category is the Orton rearrangement. This reaction involves the acid-catalyzed intramolecular rearrangement of an N-chloroamine intermediate (N-chloroacetanilide) to the C-chloro isomers, yielding a mixture of o- and this compound.[7]

Acetylation of p-Chloroaniline

The alternative major historical route was the acetylation of p-chloroaniline.[1][2] This method offers the advantage of unambiguous regiochemistry, as the chlorine atom is already in the desired para position. The primary amine of p-chloroaniline is readily acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride.[1][2] This reaction is generally high-yielding and was a reliable method for producing pure this compound.

Data Presentation: Physical Properties

The following table summarizes key physical data for this compound as reported in historical and modern literature. Historical reports on yield were often qualitative or absent from readily accessible texts.

PropertyValueCitations
Molecular FormulaC₈H₈ClNO[6][8]
Molecular Weight169.61 g/mol [6]
Melting Point178-179 °C[8]
AppearanceOrthorhombic crystals, needles[8]
SolubilityPractically insoluble in water; readily soluble in alcohol and ether.[8]

Experimental Protocols

The following protocols are reconstructed from descriptions in early 20th-century literature and laboratory manuals.

Method 1: Chlorination of Acetanilide with Bleaching Powder

This procedure is based on the method described by Bender in 1886 and later refined by others.[4]

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Ethyl Alcohol

  • Bleaching powder (Calcium Hypochlorite) solution (10%)

  • Water

Procedure:

  • Dissolve 5 grams of acetanilide in a mixture of 10 grams of glacial acetic acid and 10 grams of ethyl alcohol, with gentle warming.[3]

  • Dilute the resulting solution with 100 mL of water and heat to 50 °C.[3]

  • Slowly add 100 mL of a cold, 10% solution of bleaching powder to the heated acetanilide solution with continuous stirring.[3]

  • Upon addition, the this compound, being less soluble, will precipitate out of the solution.

  • Collect the crude product by filtration and wash thoroughly with cold water.[3]

  • Recrystallize the product from dilute alcohol or dilute acetic acid to yield colorless needles of this compound.[3]

Method 2: Acetylation of p-Chloroaniline with Acetic Anhydride

This protocol is a representation of the acetylation reaction commonly performed in early organic synthesis.[1][2]

Materials:

  • p-Chloroaniline

  • Acetic Anhydride

  • Glacial Acetic Acid (as solvent, optional)

  • Sodium Acetate (optional, to neutralize acid byproduct)

  • Water

Procedure:

  • Dissolve p-chloroaniline in a minimal amount of glacial acetic acid or suspend it in water.

  • Add a stoichiometric equivalent of acetic anhydride to the solution or suspension.

  • The reaction is often exothermic. Maintain the temperature by cooling in an ice bath if necessary.

  • After the initial reaction subsides, heat the mixture gently for a short period to ensure the completion of the reaction.

  • Pour the reaction mixture into a larger volume of cold water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it with water to remove unreacted starting materials and acetic acid.

  • The crude product can be purified by recrystallization from ethanol.

Visualizations

The following diagrams illustrate the reaction pathways and a typical experimental workflow for the historical synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Acetanilide in Acetic Acid/Ethanol heat_solution Heat Solution to 50°C dissolve->heat_solution Warm add_reagent Slowly Add Bleaching Powder Solution heat_solution->add_reagent Maintain Temp precipitate Precipitation of This compound add_reagent->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the chlorination of acetanilide.

signaling_pathway cluster_1 Pathway 1: Chlorination cluster_2 Pathway 2: Acetylation acetanilide Acetanilide p_chloroacetanilide1 This compound acetanilide->p_chloroacetanilide1 Electrophilic Aromatic Substitution o_chloroacetanilide o-Chloroacetanilide (byproduct) acetanilide->o_chloroacetanilide p_chloroaniline p-Chloroaniline p_chloroacetanilide2 This compound p_chloroaniline->p_chloroacetanilide2 Nucleophilic Acyl Substitution chlorinating_agent Chlorinating Agent (e.g., Cl₂ from Ca(OCl)₂/H⁺) acetylating_agent Acetylating Agent (e.g., Acetic Anhydride)

Caption: Historical synthetic pathways to this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Chloroacetanilide is a derivative of acetanilide (B955) and serves as an important intermediate in the synthesis of various pharmaceuticals and dyes. This document provides a detailed laboratory protocol for the synthesis of this compound via the chlorination of acetanilide using calcium hypochlorite (B82951) (bleaching powder) as the chlorinating agent. The procedure is suitable for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Scheme

The overall reaction involves the electrophilic substitution of a chlorine atom onto the aromatic ring of acetanilide, predominantly at the para position due to the ortho, para-directing effect of the acetamido group.

Chemical Equation:

C₆H₅NHCOCH₃ + Ca(OCl)₂ → p-ClC₆H₄NHCOCH₃

Reagents and Materials

A comprehensive list of the physical and chemical properties of the key reagents and the product is provided below for reference and safety considerations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
AcetanilideC₈H₉NO135.17113-115304White to gray solid flakes or powder[1][2][3][4][5]
Calcium HypochloriteCa(OCl)₂142.98100 (decomposes)N/AWhite to yellowish granular solid[6][7][8][9][10]
Glacial Acetic AcidCH₃COOH60.0516.6118Clear, colorless liquid[11][12][13][14][15]
Ethanol (B145695)C₂H₅OH46.07-11478.5Clear, colorless liquid[16][17][18][19]
This compoundC₈H₈ClNO169.61179-180333White, crystalline solid[20][21][22]

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis, isolation, and purification of this compound.

1. Dissolution of Acetanilide:

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of acetanilide in a mixture of 10 mL of glacial acetic acid and 10 mL of ethanol.[23]

  • Gently warm the mixture on a hot plate to facilitate dissolution.

2. Reaction Setup:

  • Once the acetanilide is completely dissolved, dilute the solution with 100 mL of water.

  • Heat the solution to approximately 50°C with continuous stirring.[23]

3. Chlorination:

  • Prepare a 10% solution of bleaching powder (calcium hypochlorite) by dissolving 10 g of bleaching powder in 100 mL of cold water.

  • Slowly add the cold 10% bleaching powder solution to the heated acetanilide solution dropwise over a period of 15-20 minutes, while maintaining vigorous stirring.[23]

  • The temperature of the reaction mixture should be maintained at 50°C during the addition.

4. Isolation of Crude Product:

  • After the complete addition of the bleaching powder solution, continue stirring the mixture for another 30 minutes.

  • Cool the reaction mixture in an ice bath to facilitate the precipitation of the crude this compound.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold water to remove any soluble impurities.

5. Purification by Recrystallization:

  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or a mixture of ethanol and water) to dissolve the solid completely.[24][25][26][27] It is crucial to use the minimum amount of solvent to ensure a good yield upon recrystallization.

  • Allow the hot solution to cool slowly to room temperature. Crystals of this compound will start to form.

  • To maximize the yield, place the flask in an ice bath for about 15-20 minutes to complete the crystallization process.[25]

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified this compound crystals in a desiccator or a low-temperature oven.

6. Characterization:

  • Determine the melting point of the dried product. The literature melting point of this compound is 179-180°C.[21]

  • Calculate the percentage yield of the purified product.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start dissolve Dissolve Acetanilide in Acetic Acid & Ethanol start->dissolve heat Heat to 50°C dissolve->heat add_bleach Add Bleaching Powder Solution heat->add_bleach react Stir for 30 min add_bleach->react cool Cool in Ice Bath react->cool filter_crude Vacuum Filter Crude Product cool->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry Dry Product filter_pure->dry characterize Characterize (Melting Point, Yield) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The chlorination of acetanilide with calcium hypochlorite in an acidic medium is believed to proceed through the following steps:

  • Formation of the Electrophile: In the presence of acetic acid, hypochlorous acid (HOCl) is generated from calcium hypochlorite. The hypochlorous acid is then protonated to form H₂OCl⁺, which can act as a source of the electrophilic chloronium ion (Cl⁺).

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of acetanilide attacks the electrophilic chlorine species. The acetamido group (-NHCOCH₃) is an activating and ortho, para-directing group. Due to steric hindrance at the ortho positions, the para-substituted product, this compound, is the major product.

  • Rearrangement (Orton Rearrangement): An alternative mechanistic pathway involves the formation of an N-chloro intermediate (N-chloroacetanilide), which then undergoes an acid-catalyzed intermolecular rearrangement, known as the Orton rearrangement, to yield the final this compound.[28][29]

Signaling Pathway of the Reaction Mechanism

Reaction_Mechanism acetanilide Acetanilide n_chloro N-Chloroacetanilide (Intermediate) acetanilide->n_chloro Reacts with Electrophile bleaching_powder Ca(OCl)₂ (Bleaching Powder) electrophile Electrophilic Chlorine (e.g., Cl⁺) bleaching_powder->electrophile Generates acetic_acid CH₃COOH (Acetic Acid) acetic_acid->electrophile Generates p_chloro This compound (Product) n_chloro->p_chloro Orton Rearrangement (Acid-Catalyzed)

References

Recrystallization procedure for purifying p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Recrystallization of p-Chloroacetanilide

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. For this compound, a common intermediate in the synthesis of pharmaceuticals and dyes, achieving high purity is critical. An ideal recrystallization process dissolves the crude this compound in a minimum amount of a suitable hot solvent. As the saturated solution slowly cools, the solubility of this compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the cooled solvent (mother liquor).

Principle of Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should:

  • Dissolve the solute (this compound) completely at its boiling point.

  • Dissolve the solute sparingly or not at all at low temperatures (e.g., room temperature or in an ice bath).

  • Either not dissolve impurities at all (allowing for their removal via hot filtration) or dissolve them very well even at low temperatures (so they remain in the mother liquor).

  • Not react chemically with the compound being purified.

  • Be volatile enough to be easily removed from the purified crystals.

This compound is sparingly soluble in water but readily soluble in organic solvents like ethanol (B145695), even at room temperature.[1] This makes a single-solvent recrystallization with ethanol inefficient due to significant product loss. Water, conversely, is a poor solvent for this compound when cold but solubility increases with heat. Therefore, a mixed-solvent system, typically ethanol and water, is highly effective.[2] In this system, the crude solid is dissolved in a minimal amount of hot ethanol (the "good" solvent), and hot water (the "bad" or "anti-solvent") is added dropwise until the solution becomes slightly cloudy (the saturation point). A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly to induce crystallization.

Management of Impurities

The primary impurity in the synthesis of this compound is often the unreacted starting material, 4-chloroaniline (B138754), which arises from the acetylation of 4-chloroaniline. The success of the purification relies on the different solubility and physical properties of this compound and 4-chloroaniline. 4-chloroaniline has a much lower melting point and is soluble in hot water, which helps it remain in the mother liquor during the cooling and filtration steps.[3][4]

Quantitative Data

The following tables summarize key quantitative data for this compound and a common impurity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₈H₈ClNO[1]
Molar Mass169.61 g/mol [1]
AppearanceWhite to light brown crystalline powder[1]
Melting Point176-180 °C[1]
Density1.385 g/cm³[1]

Table 2: Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Boiling PointReference(s)
WaterSparingly soluble / Practically insolubleSlightly soluble[1][4]
EthanolSolubleVery soluble[1]
AcetoneSolubleVery soluble[1]
Diethyl EtherSolubleVery soluble[1]
BenzeneSlightly solubleSoluble[1]

Table 3: Properties of Potential Impurity: 4-Chloroaniline

PropertyValueReference(s)
Chemical FormulaC₆H₆ClN[1]
Molar Mass127.57 g/mol [1]
AppearanceColorless to pale yellow solid[1][3]
Melting Point68-72 °C[5]
Solubility in WaterSparingly soluble in cold water, soluble in hot water[4]
Solubility in EthanolFreely soluble[6]

Experimental Protocol: Recrystallization of this compound (Ethanol-Water System)

This protocol details the purification of crude this compound using a mixed-solvent system of ethanol and water.

Materials and Equipment:
  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks (2 x 125 mL)

  • Hot plate

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Melting point apparatus

Procedure:
  • Dissolution of Crude Solid:

    • Place approximately 2.0 g of crude this compound into a 125 mL Erlenmeyer flask.

    • Add 5-10 mL of 95% ethanol.

    • Gently heat the mixture on a hot plate to bring the solvent to a boil. Swirl the flask continuously. Add more ethanol in small portions (1-2 mL at a time) until all the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a high recovery rate.

    • In a separate flask, heat approximately 30 mL of deionized water to boiling.

  • Addition of Anti-Solvent:

    • Keeping the ethanol solution of the product at or near its boiling point, add the hot water dropwise while swirling the flask.

    • Continue adding water until a faint, persistent cloudiness appears. This indicates that the solution is saturated and the product is beginning to precipitate.

    • To this cloudy solution, add a few drops of hot ethanol (10-20 drops) until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a few drops of ice-cold deionized water to ensure it seals against the funnel plate.

    • Turn on the vacuum and pour the cold crystalline mixture into the center of the funnel.

    • Wash the crystals in the funnel with two small portions (5 mL each) of ice-cold deionized water to remove any residual mother liquor containing soluble impurities.

    • Allow the vacuum to run for 5-10 minutes to pull air through the crystals and partially dry them.

  • Drying and Analysis:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven set to a moderate temperature (e.g., 70-80 °C) or allow them to air-dry completely.

    • Once dry, weigh the purified this compound and calculate the percent recovery.

    • Determine the melting point of the purified product and compare it to the literature value. A sharp melting point range close to the literature value indicates high purity.

Visualization

The following diagram illustrates the experimental workflow for the recrystallization of this compound.

Recrystallization_Workflow start_end start_end process process decision decision io io A Start with Crude This compound B Add minimum hot ethanol to dissolve solid A->B C Add hot water dropwise until cloudy B->C D Add drops of hot ethanol to clarify solution C->D E Cool slowly to room temperature D->E F Cool in ice bath to maximize yield E->F G Collect crystals via vacuum filtration F->G H Wash crystals with ice-cold water G->H I Dry purified crystals H->I J Pure this compound I->J K End J->K

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for p-Chloroacetanilide in Undergraduate Organic Chemistry Labs

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of p-chloroacetanilide in undergraduate organic chemistry laboratories. This compound serves as an excellent model for teaching fundamental concepts such as electrophilic aromatic substitution, reaction monitoring, product purification, and spectroscopic characterization. The following protocols are detailed to ensure safe and effective execution of these experiments.

Introduction

The synthesis of this compound from acetanilide (B955) is a classic and highly educational experiment in the undergraduate organic chemistry curriculum. This reaction is a prime example of electrophilic aromatic substitution, a cornerstone of aromatic chemistry.[1][2] The acetamido group (-NHCOCH₃) of acetanilide is an ortho-, para-directing activator, making the aromatic ring more susceptible to electrophilic attack than benzene (B151609) itself. Due to steric hindrance from the bulky acetamido group, the para-substituted product, this compound, is the major product.

This experiment provides students with hands-on experience in:

  • Performing an electrophilic aromatic substitution reaction.

  • Monitoring reaction progress using Thin Layer Chromatography (TLC).

  • Purifying a solid product by recrystallization.

  • Characterizing an organic compound using melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Calculating reaction yield and assessing product purity.

Experimental Protocols

Synthesis of this compound from Acetanilide

This protocol details the chlorination of acetanilide using sodium chlorate (B79027) (or a similar chlorinating agent) in an acidic medium.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Sodium Chlorate (KClO₃ can also be used)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (for quenching)

  • Deionized water

  • Ice

Equipment:

  • Erlenmeyer flask (125 mL)

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 2.0 g of acetanilide in 10 mL of glacial acetic acid with gentle warming and stirring.

  • Cool the solution to room temperature and then place it in an ice bath.

  • In a separate beaker, prepare the chlorinating solution by dissolving 1.0 g of sodium chlorate in 5 mL of water and then carefully adding 2 mL of concentrated hydrochloric acid. Caution: This should be done in a fume hood as chlorine gas may be evolved.

  • Slowly, and with constant stirring, add the chlorinating solution dropwise to the chilled acetanilide solution. Maintain the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes with occasional stirring.

  • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • If the solution has a yellowish-green color due to excess chlorine, add a small amount of sodium bisulfite solution until the color disappears.

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold deionized water.

  • Allow the crude product to air dry on a watch glass before proceeding to purification.

Purification by Recrystallization

The crude this compound is purified by recrystallization from an ethanol-water mixed solvent system.

Materials:

Equipment:

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Hot plate

  • Pasteur pipettes

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Transfer the crude this compound to a 50 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid. Heat the mixture gently on a hot plate.

  • Once the solid has dissolved, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol-water (1:1) solution.

  • Dry the purified crystals on a watch glass. Weigh the final product and calculate the percent yield.

Characterization of this compound

TLC is used to monitor the progress of the reaction and to assess the purity of the final product.

Materials:

  • TLC plates (silica gel)

  • Acetanilide (starting material standard)

  • Crude reaction mixture

  • Purified this compound

  • Developing solvent: 50:50 Ethyl acetate/Hexane

  • TLC chamber (beaker with a watch glass)

  • Capillary tubes for spotting

  • UV lamp

Procedure:

  • Prepare the TLC chamber by adding the developing solvent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • On a TLC plate, draw a pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), the reaction mixture (RM), and the purified product (P).

  • Dissolve small amounts of the acetanilide, a sample from the crude reaction mixture, and the purified this compound in a few drops of ethanol.

  • Using separate capillary tubes, spot each sample onto its designated lane on the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to about 1 cm from the top of the plate.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf values for the starting material and the product.

The melting point of the purified this compound is measured to assess its purity.

Equipment:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Load a small amount of the dry, purified this compound into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample and record the temperature range from when the first drop of liquid appears to when the entire sample has melted.

  • Compare the observed melting point to the literature value.

Data Presentation

The following tables summarize the expected quantitative data for this experiment.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₈H₈ClNO[3]
Molar Mass 169.61 g/mol [3]
Appearance White to light brown crystalline powder
Melting Point 178-180 °C[4]
Solubility Soluble in hot ethanol, slightly soluble in cold water

Table 2: Experimental Parameters and Expected Results

ParameterExpected Value/Range
Reaction Time 30-45 minutes
Reaction Temperature 0-10 °C
Typical Yield 60-80%
Rf (Acetanilide) ~0.33 (50:50 Ethyl acetate/Hexane)
Rf (this compound) ~0.61 (50:50 Ethyl acetate/Hexane)

Table 3: Spectroscopic Data for this compound

IR Spectroscopy
Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch3300-3250
C-H Stretch (Aromatic)3100-3000
C=O Stretch (Amide I)~1670
N-H Bend (Amide II)~1550
C-Cl Stretch800-600
¹H NMR Spectroscopy (CDCl₃)
Chemical Shift (ppm) Integration
~2.1-2.23H
~7.3-7.54H
~7.5-7.71H

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization dissolve Dissolve Acetanilide in Acetic Acid cool Cool in Ice Bath dissolve->cool add_reagent Add Chlorinating Solution cool->add_reagent react React at Room Temperature add_reagent->react precipitate Precipitate in Ice Water react->precipitate filter_crude Vacuum Filter Crude Product precipitate->filter_crude wash_crude Wash with Cold Water filter_crude->wash_crude recrystallize Recrystallize from Ethanol/Water wash_crude->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry_pure Air Dry Crystals filter_pure->dry_pure tlc TLC Analysis dry_pure->tlc mp Melting Point Determination dry_pure->mp ir IR Spectroscopy dry_pure->ir nmr NMR Spectroscopy dry_pure->nmr

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Experimental Stages

logical_relationship start Start: Acetanilide synthesis Synthesis: Electrophilic Chlorination start->synthesis purification Purification: Recrystallization synthesis->purification Crude Product characterization Characterization: TLC, MP, IR, NMR purification->characterization Purified Product end End: Pure this compound characterization->end Verified Product

Caption: Logical progression of the experimental stages.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle glacial acetic acid and concentrated hydrochloric acid in a fume hood as they are corrosive and have pungent vapors.

  • The preparation of the chlorinating agent may produce chlorine gas; this step must be performed in a well-ventilated fume hood.

  • Avoid contact with this compound as it may cause skin, eye, and respiratory irritation.

  • Dispose of all chemical waste in the appropriate containers as designated by your institution's safety protocols.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of p-Chloroacetanilide using High-Performance Liquid Chromatography (HPLC). This compound is a known impurity and degradation product in certain pharmaceutical preparations, making its accurate determination crucial for quality control and safety assessment. The primary method detailed is a gradient reversed-phase HPLC (RP-HPLC) method, with an alternative isocratic method also presented. These methods are applicable for the determination of this compound in bulk drug substances and finished pharmaceutical products.

Introduction

This compound (4-Chloroacetanilide) is an organic compound that can be present as a process-related impurity or a degradation product in pharmaceutical formulations containing active pharmaceutical ingredients (APIs) such as paracetamol (acetaminophen).[1] Due to its potential toxicity, regulatory bodies require strict control over the levels of such impurities. HPLC is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it the method of choice for impurity profiling in the pharmaceutical industry. This application note describes validated HPLC methods for the separation and quantification of this compound.

Chromatographic Methods

Two primary HPLC methods are presented for the analysis of this compound. Method 1 is a gradient elution method suitable for the simultaneous analysis of multiple impurities alongside the main component. Method 2 is an isocratic method offering a simpler and potentially faster analysis when focusing solely on a few specific analytes.

Method 1: Gradient Reversed-Phase HPLC

This method is adapted from a validated procedure for the determination of acetaminophen (B1664979) and its impurities.[2][3] It utilizes a mixed-mode C18/SCX column and a gradient elution of a phosphate (B84403) buffer and methanol (B129727).

Method 2: Isocratic Reversed-Phase HPLC

This method provides an alternative isocratic separation on a C8 column, which can be advantageous for routine quality control due to its simplicity and shorter run times in some cases.[1]

Data Presentation

The following table summarizes the key quantitative data for the two HPLC methods.

ParameterMethod 1 (Gradient)Method 2 (Isocratic)
Analyte This compoundThis compound (PCA)
Linearity Range 0.5 - 6 µg/mL[2][3]2.0 - 100.0 µg/mL[1]
Correlation Coefficient (r²) > 0.999Not explicitly stated, but linearity was established[1]
Limit of Detection (LOD) < 0.1 µg/mL[2][3]Not explicitly stated
Limit of Quantification (LOQ) 0.5 µg/mL[2][3]Not explicitly stated
Retention Time (t_R) Approximately 12-14 minutes (dependent on exact system)[3]Approximately 6.5 minutes[1]

Experimental Protocols

Method 1: Gradient Reversed-Phase HPLC Protocol

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Hypersil Duet C18/SCX column (or equivalent).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade methanol and water.

  • Potassium dihydrogen phosphate (KH₂PO₄) and dipotassium (B57713) hydrogen phosphate trihydrate (K₂HPO₄·3H₂O).

  • Phosphoric acid (85%).

  • This compound reference standard.

2. Preparation of Solutions

  • Phosphate Buffer (pH 4.88): Dissolve 4.5 g of KH₂PO₄ and 0.0412 g of K₂HPO₄·3H₂O in 500 mL of ultra-pure water.[2] Adjust the pH to 4.88 with phosphoric acid if necessary.[2]

  • Mobile Phase A: Phosphate buffer (pH 4.88).

  • Mobile Phase B: Methanol.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 6 µg/mL.[2][3]

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve it in methanol, and dilute to a final concentration within the linear range of the assay.

3. Chromatographic Conditions

ParameterCondition
Column Hypersil Duet C18/SCX
Mobile Phase A: Phosphate buffer (pH 4.88)B: Methanol
Gradient Program 0-8 min: 20% to 50% B8-10 min: 50% B10-12 min: 50% to 60% B[2]
Flow Rate 0.8 mL/min for the first 12 min, then increased to 1.2 mL/min between 12-14 min[2]
Column Temperature 25°C[2]
Injection Volume 5 µL[2]
Detection Wavelength 230 nm[2]

4. Analysis

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the blank (methanol), followed by the working standard solutions and the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method 2: Isocratic Reversed-Phase HPLC Protocol

1. Instrumentation and Materials

  • HPLC system with an isocratic pump, autosampler, and UV detector.

  • Xterra C8 column (150 x 4.6 mm, 5 µm) or equivalent.[1]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile (B52724).

  • Phosphate buffer components.

  • This compound reference standard.

2. Preparation of Solutions

  • Phosphate Buffer (pH 7.5): Prepare a phosphate buffer and adjust the pH to 7.5.[1]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 7.5) in a 30:70 (v/v) ratio.[1] Filter and degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 2.0 µg/mL to 100.0 µg/mL.[1]

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the assay.

3. Chromatographic Conditions

ParameterCondition
Column Xterra C8 (150 x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile : Phosphate buffer (pH 7.5) (30:70, v/v)[1]
Flow Rate 0.7 mL/min[1]
Column Temperature Ambient
Injection Volume 50 µL[1]
Detection Wavelength 220 nm[1]

4. Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution A->B E Sample Injection B->E C Mobile Phase Preparation D System Equilibration C->D D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J K K J->K Final Report

Caption: General workflow for HPLC analysis of this compound.

Conclusion

The HPLC methods described in this application note are suitable for the accurate and reliable quantification of this compound in pharmaceutical samples. The choice between the gradient and isocratic method will depend on the specific requirements of the analysis, such as the need to separate multiple impurities or the desire for a simpler, faster method for routine testing. Proper method validation should be performed in the user's laboratory to ensure suitability for the intended application.

References

Application Notes and Protocols for Dye Production Using p-Chloroacetanilide as a Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chloroacetanilide is a readily available and versatile starting material for the synthesis of a variety of azo dyes. Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis pathway from this compound involves a three-step process: hydrolysis to the corresponding primary aromatic amine, diazotization of the amine, and subsequent coupling with an electron-rich nucleophile. This document provides detailed protocols for these key transformations and presents quantitative data for representative dye syntheses.

Overall Synthesis Workflow

The transformation of this compound into azo dyes follows a well-established synthetic route. The initial step involves the hydrolysis of the acetamido group to yield p-chloroaniline. This primary aromatic amine is then converted to a diazonium salt through treatment with nitrous acid at low temperatures. The resulting diazonium salt is an electrophile that readily reacts with electron-rich aromatic compounds (coupling components) to form the final azo dye.

G cluster_workflow Overall Workflow: this compound to Azo Dyes start This compound (Starting Material) hydrolysis Step 1: Hydrolysis start->hydrolysis intermediate p-Chloroaniline hydrolysis->intermediate diazotization Step 2: Diazotization intermediate->diazotization diazonium p-Chlorobenzenediazonium Salt diazotization->diazonium coupling Step 3: Azo Coupling diazonium->coupling end Azo Dye (Final Product) coupling->end coupler Coupling Component (e.g., Naphthols, Anilines) coupler->coupling

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound to p-Chloroaniline

This protocol describes the conversion of this compound to p-chloroaniline, the essential precursor for diazotization.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution (10% w/v)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Place 10.0 g of this compound and 50 mL of 20% hydrochloric acid in a 250 mL round-bottom flask.

  • Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle.

  • Continue refluxing for 30-60 minutes, or until a clear solution is obtained.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding 10% sodium hydroxide solution until the solution is alkaline to pH paper. This will precipitate the p-chloroaniline.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the precipitated p-chloroaniline by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the product in a desiccator or a low-temperature oven.

Expected Yield: 85-95%

Protocol 2: Diazotization of p-Chloroaniline

This protocol details the formation of the p-chlorobenzenediazonium salt.

Materials:

  • p-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled water

  • Ice

  • Beakers

  • Stirring rod or magnetic stirrer

Procedure:

  • In a 250 mL beaker, dissolve 5.0 g of p-chloroaniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 3.0 g of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-chloroaniline solution. Maintain the temperature between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 10-15 minutes.

  • The resulting clear solution of p-chlorobenzenediazonium chloride is kept in the ice bath and used immediately in the subsequent coupling reaction.

Protocol 3: Azo Coupling Reactions

The p-chlorobenzenediazonium salt can be coupled with various aromatic compounds to produce a wide range of colors. Below are two examples.

A. Synthesis of 1-(4-chlorophenylazo)-2-naphthol (A Hydroxyazo Dye)

G cluster_reaction_A Synthesis of 1-(4-chlorophenylazo)-2-naphthol diazonium p-Chlorobenzenediazonium Chloride coupling Azo Coupling (0-5 °C) diazonium->coupling naphthol 2-Naphthol (B1666908) in NaOH solution naphthol->coupling product 1-(4-chlorophenylazo)-2-naphthol (Red Precipitate) coupling->product

Caption: Reaction scheme for the synthesis of a hydroxyazo dye.

Materials:

  • p-Chlorobenzenediazonium chloride solution (from Protocol 2)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL beaker, dissolve 7.2 g of 2-naphthol in 50 mL of 10% sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.

  • A red-orange precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Collect the dye by vacuum filtration, wash thoroughly with cold water, and dry.

B. Synthesis of 4-(4-chlorophenylazo)-N,N-dimethylaniline (An Aminoazo Dye)

G cluster_reaction_B Synthesis of 4-(4-chlorophenylazo)-N,N-dimethylaniline diazonium p-Chlorobenzenediazonium Chloride coupling Azo Coupling (0-5 °C) diazonium->coupling dma N,N-Dimethylaniline in acidic solution dma->coupling product 4-(4-chlorophenylazo)-N,N-dimethylaniline (Yellow-Orange Solid) coupling->product

Caption: Reaction scheme for the synthesis of an aminoazo dye.

Materials:

  • p-Chlorobenzenediazonium chloride solution (from Protocol 2)

  • N,N-Dimethylaniline

  • Glacial Acetic Acid

  • Sodium Acetate (B1210297)

  • Distilled water

  • Ice

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL beaker, dissolve 6.0 g of N,N-dimethylaniline in 10 mL of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring.

  • After the addition is complete, add a saturated solution of sodium acetate to neutralize the excess acid and facilitate the precipitation of the dye.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the yellow-orange precipitate by vacuum filtration, wash with cold water, and dry.

Quantitative Data

The following table summarizes representative data for azo dyes synthesized from p-chloroaniline.

Diazo ComponentCoupling ComponentProduct NameYield (%)Melting Point (°C)Color
p-Chloroaniline2-Naphthol1-(4-chlorophenylazo)-2-naphthol84-93[1]131-133Red-Orange
p-ChloroanilinePhenol4-(4-chlorophenylazo)phenol~80145-147Orange
p-ChloroanilineN,N-Dimethylaniline4-(4-chlorophenylazo)-N,N-dimethylaniline~90144-146Yellow-Orange
p-ChloroanilineResorcinol4-(4-chlorophenylazo)resorcinol~85188-190Brownish-Orange

Conclusion

This compound serves as an effective and economical precursor for the synthesis of a diverse range of azo dyes. The straightforward three-step process of hydrolysis, diazotization, and azo coupling allows for the production of various colors depending on the chosen coupling component. The provided protocols offer a reliable foundation for researchers to synthesize and explore the applications of these dyes in various fields, including textiles, pigments, and potentially as functional materials in drug development and diagnostics. Appropriate safety measures should always be observed when handling the chemicals involved in these syntheses.

References

Application Note: Gas Chromatography Analysis of p-Chloroacetanilide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chloroacetanilide is a chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical to the safety and efficacy of the final product. This application note provides a detailed protocol for the analysis of potential impurities in this compound using gas chromatography (GC) with a flame ionization detector (FID).

The primary route of synthesis for this compound is the acetylation of 4-chloroaniline (B138754) with acetic anhydride (B1165640).[1] This process can lead to several potential impurities, including unreacted starting materials, byproducts, and degradation products. The most significant process-related impurity is the unreacted starting material, 4-chloroaniline. Other potential impurities may include diacetylated derivatives and other related substances. 4-chloroaniline is of particular concern due to its potential toxicity.[2]

This document outlines the experimental workflow, a detailed GC method protocol, and data presentation for the quantitative analysis of these impurities.

Potential Impurities in this compound

The primary impurities associated with the synthesis of this compound from 4-chloroaniline and acetic anhydride include:

  • 4-Chloroaniline: The key starting material and a common process-related impurity.

  • N-(4-chlorophenyl)diacetamide: A potential byproduct formed from the di-acetylation of 4-chloroaniline.

  • Acetic Acid: A byproduct of the primary reaction.[1] While often removed during workup, residual amounts may be present.

  • Other related substances: May originate from the 4-chloroaniline starting material.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the GC analysis of this compound impurities.

Equipment and Reagents
  • Gas Chromatograph (GC): Equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • GC Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Data Acquisition System: Chromatographic software for data collection and analysis.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric flasks, pipettes, and syringes.

  • This compound: Sample for analysis.

  • 4-Chloroaniline: Reference standard.

  • N-(4-chlorophenyl)diacetamide: Reference standard (if available).

  • Methanol (B129727): HPLC or GC grade, as diluent.

  • Nitrogen or Helium: Carrier gas, high purity.

  • Hydrogen and Air: For FID, high purity.

Standard and Sample Preparation

3.2.1. Standard Solution Preparation

  • Stock Standard Solution of 4-Chloroaniline (100 µg/mL): Accurately weigh about 10 mg of 4-chloroaniline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to appropriate concentrations for constructing a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3.2.2. Sample Solution Preparation

  • Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. This results in a sample concentration of 10 mg/mL.

Gas Chromatography (GC) Method

The following GC parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Column HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Nitrogen or Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate15 °C/min
Final Temperature280 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
Data Analysis and Quantification

Identify the peaks of interest in the sample chromatogram by comparing their retention times with those of the reference standards. The concentration of each impurity in the sample can be calculated using the calibration curve generated from the working standard solutions.

Data Presentation

Quantitative Data Summary

The following table summarizes the typical detection and quantification limits for the primary impurity, 4-chloroaniline, based on a GC-MS method, which can be used as a target for the GC-FID method validation.[2]

ImpurityLimit of Detection (LOD)Limit of Quantification (LOQ)
4-Chloroaniline~0.003 mg/kg (in sample)~0.01 mg/kg (in sample)

Note: The LOD and LOQ values are estimated for a solid sample based on reported values in an aqueous matrix and may vary depending on the specific instrumentation and method validation.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. The following table outlines the key validation parameters.

ParameterSpecification
Specificity The method should be able to resolve impurities from the main this compound peak and from each other.
Linearity A linear relationship (r² > 0.99) should be established for each impurity over a defined concentration range. A standard curve for this compound was found to be linear between 10-100 ppm.[3]
Accuracy Recovery of spiked impurities should be within 80-120%.
Precision Repeatability (injection precision) and intermediate precision should show a relative standard deviation (RSD) of < 10% for impurity quantification.
Limit of Detection (LOD) The lowest concentration of the impurity that can be detected.
Limit of Quantification (LOQ) The lowest concentration of the impurity that can be accurately and precisely quantified.
Robustness The method should be insensitive to small, deliberate variations in method parameters (e.g., flow rate, temperature ramp).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_gc GC Analysis cluster_data Data Processing cluster_result Results sample_prep Weigh and Dissolve This compound Sample gc_injection Inject Sample and Standards into GC-FID System sample_prep->gc_injection Sample Solution standard_prep Prepare 4-Chloroaniline Stock and Working Standards standard_prep->gc_injection Standard Solutions chromatography Chromatographic Separation on HP-5 Column gc_injection->chromatography detection Detection by FID chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Identification and Integration data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Report Impurity Levels quantification->report

Caption: Experimental workflow for GC analysis of this compound impurities.

Logical Relationship of Impurities

impurity_relationship cluster_reactants Starting Materials cluster_product Main Product cluster_impurities Potential Impurities aniline 4-Chloroaniline product This compound aniline->product Acetylation unreacted Unreacted 4-Chloroaniline aniline->unreacted Carryover anhydride Acetic Anhydride anhydride->product byproduct Acetic Acid (Byproduct) anhydride->byproduct Forms diacetyl Diacetylated Impurity product->diacetyl Further Acetylation

References

Application Notes and Protocols for the Thin-Layer Chromatography (TLC) Visualization of p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the visualization of p-Chloroacetanilide using thin-layer chromatography (TLC). The methods outlined below are essential for monitoring reaction progress, assessing compound purity, and identifying this compound in various sample matrices.

Introduction to TLC Visualization of this compound

Thin-layer chromatography is a fundamental analytical technique for separating components of a mixture. For colorless compounds like this compound, visualization methods are required to locate the separated spots on the TLC plate. This compound (N-(4-chlorophenyl)acetamide) is an aromatic amide containing a chromophore (the substituted benzene (B151609) ring) that allows for non-destructive visualization under ultraviolet (UV) light.[1][2][3] Additionally, destructive chemical staining methods can be employed for visualization, often with higher sensitivity.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the TLC analysis of this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 aluminum-backed plates

  • Sample: this compound

  • Solvents:

  • Equipment:

    • Glass capillaries for spotting

    • TLC developing chamber with a lid

    • UV lamp (254 nm)

    • Fume hood

    • Heat gun or hot plate

    • Beakers and graduated cylinders

    • Forceps

    • Dipping jars for stains

Detailed Methodologies

Step 1: Sample Preparation Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Step 2: TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.

  • Using a glass capillary, carefully spot a small amount of the this compound solution onto the origin line. Allow the solvent to evaporate completely between applications to keep the spot size small.

Step 3: Mobile Phase Preparation and Plate Development

  • Prepare a mobile phase of 7:3 petroleum ether:ethyl acetate .

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber with the lid and allow it to equilibrate for 5-10 minutes.

  • Carefully place the spotted TLC plate into the chamber using forceps. Ensure the origin line is above the level of the mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

Step 4: Drying the Plate Allow the TLC plate to air-dry completely in a fume hood to evaporate all residual mobile phase.

Visualization Methods

Non-Destructive Visualization: Ultraviolet (UV) Light

Application Note: This is the most common and convenient initial visualization method.[4] this compound, being an aromatic compound, will absorb UV light at 254 nm.[1][2] This method is non-destructive, meaning the compound is not chemically altered and can be used for further analysis or staining.[1]

Protocol:

  • Once the TLC plate is dry, place it under a short-wave UV lamp (254 nm).

  • The plate's fluorescent indicator (F254) will glow green.[5]

  • The this compound spot will appear as a dark or purple spot where it quenches the fluorescence.[3][5]

  • Gently circle the spot with a pencil to mark its position.

Destructive Visualization: Chemical Stains

Caution: Staining reagents are often corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

Application Note: Iodine is a general-purpose stain that visualizes a wide range of organic compounds, particularly those that are unsaturated or aromatic.[6][7] The visualization is based on the weak physical adsorption of iodine onto the compound, appearing as brown spots.[8] This method is semi-destructive as the stain can fade over time.[9]

Protocol:

  • Place a few crystals of iodine in a sealed TLC chamber.

  • Place the dried TLC plate inside the chamber.

  • Allow the plate to remain in the chamber until brown spots appear against a light yellow background.[8]

  • Remove the plate and immediately circle the spots with a pencil, as they will fade.

Application Note: This is a strong oxidizing stain that is useful for visualizing compounds that can be oxidized, such as alcohols, amines, and amides.[9] Spots typically appear as yellow-brown on a pink or purple background.[9][10]

Protocol:

  • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of 10% NaOH in 200 mL of water.

  • Briefly dip the dried TLC plate into the stain solution using forceps.

  • Wipe the excess stain from the back of the plate with a paper towel.

  • Gently warm the plate with a heat gun until yellow-brown spots appear.[9] Avoid overheating, which can char the entire plate.

Application Note: CAM is a highly sensitive and universal stain for a wide variety of organic compounds, including amides.[11][12] Upon heating, it produces dark blue spots on a light blue or green background.[9][12]

Protocol:

  • Reagent Preparation: To 235 mL of distilled water, add 12 g of ammonium (B1175870) molybdate, 0.5 g of ceric ammonium molybdate, and 15 mL of concentrated sulfuric acid.[11]

  • Briefly dip the dried TLC plate into the CAM stain.

  • Wipe off the excess stain.

  • Gently heat the plate with a heat gun until dark blue spots appear against a light blue background.[9]

Data Presentation: Rf Values

The Retention Factor (Rf) is a key quantitative parameter in TLC, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is dependent on the stationary phase, mobile phase, and temperature. For a related compound, 2-Chloro-N-phenylacetamide, an Rf value of 0.30 has been reported using a mobile phase of petroleum ether-EtOAc (7:3).[13] A similar range would be expected for this compound under these conditions.

Compound NameMobile Phase (Petroleum Ether:EtOAc)Expected Rf Value (Approximate)Visualization Methods
This compound7:3~0.30UV (254 nm), Iodine, KMnO₄, CAM

Diagrams and Workflows

Below are diagrams generated using Graphviz (DOT language) to illustrate the experimental workflow and logical relationships.

TLC_Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_viz Visualization cluster_analysis Analysis prep_sample Sample Preparation (1 mg/mL in Dichloromethane) spotting Spot Sample on Origin prep_sample->spotting prep_plate TLC Plate Preparation (Draw Origin Line) prep_plate->spotting prep_chamber Chamber Equilibration (7:3 Pet Ether:EtOAc) development Develop Plate in Chamber prep_chamber->development spotting->development drying Dry the TLC Plate development->drying uv_viz UV Visualization (254 nm) drying->uv_viz staining Chemical Staining uv_viz->staining analysis Circle Spots & Calculate Rf uv_viz->analysis staining->analysis

Caption: Overall workflow for TLC analysis of this compound.

Visualization_Methods cluster_non_destructive Non-Destructive cluster_destructive Destructive (Staining) start Developed & Dried TLC Plate uv UV Light (254 nm) (Dark spot on green background) start->uv permanganate KMnO4 Stain (Yellow-brown spot) start->permanganate Alternative Path cam CAM Stain (Dark blue spot) start->cam Alternative Path iodine Iodine Vapor (Brown spot) uv->iodine Optional Further Visualization result Visualized Spot (Calculate Rf) uv->result iodine->result permanganate->result cam->result

Caption: Visualization pathways for this compound on a TLC plate.

References

Application Notes and Protocols for the Chlorination of Acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the chlorination of acetanilide (B955), a key reaction in the synthesis of various pharmaceutical and chemical intermediates. The protocols detailed herein cover the synthesis of the starting material, acetanilide, from aniline (B41778), and its subsequent electrophilic chlorination to yield p-chloroacetanilide.

Reaction Principle and Mechanism

The chlorination of acetanilide is a classic example of an electrophilic aromatic substitution (EAS) reaction. The acetamido group (-NHCOCH₃) on the benzene (B151609) ring is an activating group and an ortho, para-director. Due to the steric hindrance caused by the bulky acetamido group, the substitution of chlorine occurs predominantly at the para position.[1][2]

The reaction proceeds through a two-step mechanism:

  • Generation of the Electrophile : A chlorine electrophile (Cl⁺) is generated from a chlorinating agent.

  • Nucleophilic Attack and Substitution : The electron-rich aromatic ring of acetanilide attacks the chlorine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] A subsequent deprotonation step restores the aromaticity of the ring, yielding the final chlorinated product.[3]

The acetylation of aniline to form acetanilide is a crucial preliminary step used to moderate the high reactivity of the amino group (-NH₂), which would otherwise lead to polysubstitution and oxidation under chlorination conditions.[2]

G Mechanism: Electrophilic Chlorination of Acetanilide cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation ChlorinatingAgent Chlorinating Agent (e.g., Cl2, HOCl) Electrophile Electrophile (Cl⁺) ChlorinatingAgent->Electrophile Activation Acetanilide Acetanilide SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) Acetanilide->SigmaComplex Attack on Cl⁺ Product This compound SigmaComplex->Product Loss of H⁺ Byproduct H⁺

Caption: Mechanism of Electrophilic Chlorination of Acetanilide.

Data Presentation

The following tables summarize the physical properties of the key chemicals and typical reaction parameters for the synthesis of this compound.

Table 1: Physical Properties of Reactants and Product

Compound Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
Aniline C₆H₅NH₂ 93.13 -6 Colorless to brown liquid
Acetic Anhydride (B1165640) (CH₃CO)₂O 102.09 -73 Colorless liquid
Acetanilide C₈H₉NO 135.17 114.3 White to grey solid flakes[4]

| this compound | C₈H₈ClNO | 169.61 | 172.5 | Colorless needles[5] |

Table 2: Summary of Kinetic Data for Chlorination with Chloramine-T Data from a study on the chlorination of acetanilides by Chloramine-T in an aqueous acetic acid medium.[6][7]

SubstrateActivation Energy (ΔE≠) (kcal/mol)Entropy of Activation (ΔS≠) (e.u.)
Acetanilide15.15-32.95
p-Methyl Acetanilide14.08-36.69
This compound15.25-33.71
o-Chloroacetanilide17.60-27.05

Experimental Protocols

Protocol 1: Preparation of Acetanilide from Aniline

This protocol describes the acetylation of aniline to produce the acetanilide starting material. Zinc dust is sometimes used to prevent the oxidation of aniline during the reaction.[8]

Materials:

  • Aniline (10 mL)

  • Acetic anhydride (20 mL)

  • Glacial acetic acid (20 mL)

  • Zinc dust (a small amount, optional)

  • Ice-cold water

  • Round bottom flask (250 mL)

  • Reflux condenser

  • Beaker (500 mL)

  • Buchner funnel and filter flask

Procedure:

  • In a 250 mL round bottom flask, combine 10 mL of aniline with a mixture of 20 mL of acetic anhydride and 20 mL of glacial acetic acid.[8]

  • Set up a reflux condenser with the flask.

  • Gently heat the mixture in an oil bath or on a heating mantle for approximately 15-20 minutes.[8]

  • Pour the hot reaction mixture into a 500 mL beaker containing about 250 mL of ice-cold water while stirring continuously.[8]

  • Stir the mixture vigorously to hydrolyze any excess acetic anhydride and to promote the precipitation of the acetanilide product.[8]

  • Collect the crude acetanilide precipitate by vacuum filtration using a Buchner funnel.[8]

  • Wash the crystals with cold water to remove impurities.

  • Purify the crude product by recrystallization from hot water.[8] Add the crude solid to a beaker with a minimum amount of water and heat until it dissolves. If the solution is colored, a small amount of activated carbon can be added. Filter the hot solution and allow it to cool slowly.[8]

  • Collect the pure, shiny white crystals by filtration and allow them to air dry.

Protocol 2: Chlorination of Acetanilide to this compound

This protocol details the synthesis of 4'-chloroacetanilide (B195516) using an in-situ generated chlorinating agent from bleaching powder.

Materials:

  • Acetanilide (5 g)

  • Glacial acetic acid (10 g)

  • Ethyl alcohol (10 g)

  • 10% solution of bleaching powder (calcium hypochlorite)

  • Distilled water

  • Erlenmeyer flask or beaker (250 mL)

Procedure:

  • Dissolve 5 g of acetanilide in a mixture of 10 g of glacial acetic acid and 10 g of ethyl alcohol with gentle warming.[5]

  • Dilute the resulting solution with 100 mL of water and heat the mixture to 50°C.[5]

  • While maintaining the temperature at 50°C and stirring continuously, slowly add 100 mL of a cold 10% solution of bleaching powder.[5]

  • Continue stirring until the reaction is complete (this can be monitored by TLC).

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the crude 4'-chloroacetanilide by vacuum filtration and wash the solid thoroughly with cold water.[5]

  • Recrystallize the product from ethanol (B145695) or dilute acetic acid to obtain pure colorless needles.[5]

  • Dry the final product, weigh it, and determine the melting point (expected: 172.5°C).[5]

G Experimental Workflow: Chlorination of Acetanilide cluster_prep Preparation cluster_reac Reaction cluster_iso Isolation & Purification cluster_char Characterization A Dissolve Acetanilide in Acetic Acid & Ethanol B Dilute with Water & Heat to 50°C A->B C Slowly Add Bleaching Powder Solution B->C D Stir at 50°C C->D E Cool in Ice Bath to Precipitate Product D->E F Vacuum Filter Crude Product E->F G Wash with Cold Water F->G H Recrystallize from Ethanol G->H I Dry Purified Crystals H->I J Weigh Final Product & Calculate Yield I->J K Determine Melting Point J->K

Caption: Workflow for the Synthesis of this compound.

Safety Precautions

It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

  • Acetanilide : Harmful if swallowed, inhaled, or absorbed through the skin.[9] It may cause irritation to the skin, eyes, and respiratory tract.[9] Long-term exposure can potentially damage the liver and kidneys.[9] Always wear gloves, safety goggles, and a lab coat.[10]

  • Aniline : Toxic and readily absorbed through the skin. It is a suspected carcinogen. Handle with extreme care in a fume hood.

  • Acetic Anhydride : Corrosive and causes severe burns. It is also a lachrymator (causes tearing). Handle only in a fume hood with appropriate gloves and eye protection.

  • Chlorinating Agents : Bleaching powder and other chlorine sources are strong oxidizing agents and can be corrosive.[11] Avoid contact with skin and eyes and prevent inhalation of any dust or fumes.[11]

  • General Handling : Avoid all personal contact with chemicals, including inhalation.[11] Do not eat, drink, or smoke in the laboratory.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[9][12] Contaminated clothing should be removed and laundered before reuse.[11]

References

Application Notes and Protocols for the Synthesis of Analgesic Compounds from p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of analgesic compounds, primarily focusing on the conversion of p-chloroacetanilide to phenacetin (B1679774), a known analgesic. Additionally, this document explores the synthesis of other related analgesic compounds and the underlying mechanism of action.

Introduction

This compound is a derivative of acetanilide (B955), a compound with a historical significance in the development of analgesic and antipyretic drugs.[1][2] While acetanilide itself had toxic side effects, its derivatives paved the way for safer and more effective pain relievers.[1][2] This document outlines a synthetic pathway from this compound to phenacetin and discusses the synthesis of other analgesic compounds from related chloro-anilinic precursors. The primary analgesic mechanism of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain signaling pathways.[3][4]

Synthesis of Phenacetin from this compound

The synthesis of phenacetin from this compound is a two-step process. The first step involves the conversion of this compound to p-hydroxyacetanilide (acetaminophen) via a nucleophilic aromatic substitution reaction. The second step is the ethylation of the hydroxyl group of acetaminophen (B1664979) to yield phenacetin through a Williamson ether synthesis.

Step 1: Synthesis of p-Hydroxyacetanilide (Acetaminophen) from this compound

This step involves the hydrolysis of the chloro group to a hydroxyl group. This reaction is typically carried out under basic conditions at elevated temperatures.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound and a 10% aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Reflux: Heat the mixture to reflux and maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute solution of hydrochloric acid (HCl) until it reaches a pH of approximately 7.

  • Crystallization and Filtration: Cool the neutralized solution in an ice bath to induce crystallization of p-hydroxyacetanilide.

  • Isolation and Purification: Collect the crystals by vacuum filtration, wash them with cold water, and dry them. The crude product can be further purified by recrystallization from hot water.

Step 2: Synthesis of Phenacetin from p-Hydroxyacetanilide (Williamson Ether Synthesis)

This classic ether synthesis involves the deprotonation of the phenolic hydroxyl group of acetaminophen to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.[5]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask containing p-hydroxyacetanilide (acetaminophen) and a suitable solvent like ethanol (B145695) or 2-butanone, add a base such as potassium carbonate (K₂CO₃) or sodium methoxide (B1231860) (NaOCH₃).[5][6]

  • Addition of Ethylating Agent: While stirring, add ethyl iodide or ethyl bromide to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours.[5]

  • Work-up: After cooling, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or dichloromethane.

  • Washing and Drying: Wash the organic layer with a dilute base solution (e.g., 5% NaOH) to remove any unreacted acetaminophen, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Isolation and Purification: Remove the solvent by rotary evaporation to obtain the crude phenacetin. Purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[6]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of phenacetin from this compound.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Theoretical Yield (%)Reference
This compound169.61178-179-
p-Hydroxyacetanilide151.16169-172~80 (from acetanilide)[3][7][8][9][10]
Phenacetin179.22133-13639.4 - 95.1 (from acetaminophen)[2][4][11][12][13]

Note: The yield for the conversion of this compound to p-hydroxyacetanilide is an estimate based on similar hydrolysis reactions. The yield of phenacetin from acetaminophen can vary significantly based on the specific reaction conditions and purification methods.

Spectroscopic Data
CompoundIR (cm⁻¹)¹H NMR (δ ppm in CDCl₃)Reference
p-Hydroxyacetanilide~3325 (O-H), ~3160 (N-H), ~1655 (C=O)Varies with solvent[14][15]
Phenacetin~3290 (N-H), ~1665 (C=O), ~1245 (C-O-C)1.4 (t, 3H, -OCH₂CH₃), 2.1 (s, 3H, -COCH₃), 4.0 (q, 2H, -OCH₂CH₃), 6.8-7.4 (m, 4H, Ar-H), ~7.9 (br s, 1H, -NH)[16][17][18][19][20]

Synthesis of Other Analgesic Compounds

The chloroacetyl functional group, which can be derived from chloroacetyl chloride, is a key building block in the synthesis of other analgesics, notably lidocaine (B1675312). While not a direct derivative of this compound, the synthesis of lidocaine illustrates a similar principle of amide formation from a chloro-substituted acylating agent and an aniline (B41778) derivative.

Synthesis of Lidocaine

Lidocaine synthesis involves the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride, followed by a nucleophilic substitution with diethylamine (B46881).[1][21][22][23][24]

Experimental Protocol (Abridged):

  • Acylation: React 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base like sodium acetate (B1210297) in a suitable solvent such as glacial acetic acid to form α-chloro-2,6-dimethylacetanilide.[1][21]

  • Nucleophilic Substitution: The intermediate, α-chloro-2,6-dimethylacetanilide, is then reacted with diethylamine in a solvent like toluene (B28343) under reflux. The diethylamine displaces the chlorine atom to form lidocaine.[1][21]

  • Purification: The final product is typically isolated and purified as its hydrochloride salt.

Mechanism of Analgesic Action: Inhibition of Cyclooxygenase (COX)

The analgesic and anti-inflammatory effects of acetanilide derivatives like phenacetin are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes.[3][4] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4] By blocking this pathway, these drugs reduce the production of prostaglandins, thereby alleviating pain and inflammation.[3][4][12]

Diagrams

Synthesis_of_Phenacetin cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Williamson Ether Synthesis p_chloroacetanilide This compound p_hydroxyacetanilide p-Hydroxyacetanilide (Acetaminophen) p_chloroacetanilide->p_hydroxyacetanilide NaOH, H₂O Reflux phenacetin Phenacetin p_hydroxyacetanilide->phenacetin K₂CO₃, CH₃CH₂I Reflux

Caption: Synthetic pathway from this compound to phenacetin.

COX_Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A₂ cox_enzyme COX-1 / COX-2 Enzymes arachidonic_acid->cox_enzyme prostaglandins Prostaglandins (PGG₂, PGH₂) inflammation Pain, Fever, Inflammation prostaglandins->inflammation cox_enzyme->prostaglandins analgesics Acetanilide-derived Analgesics (e.g., Phenacetin) analgesics->cox_enzyme Inhibition

Caption: Inhibition of the COX pathway by acetanilide-derived analgesics.

Experimental_Workflow start Start: this compound step1 Step 1: Hydrolysis (NaOH, Reflux) start->step1 neutralization Neutralization (HCl) step1->neutralization crystallization1 Crystallization & Filtration neutralization->crystallization1 intermediate Intermediate: p-Hydroxyacetanilide crystallization1->intermediate step2 Step 2: Williamson Ether Synthesis (K₂CO₃, CH₃CH₂I, Reflux) intermediate->step2 workup Aqueous Work-up & Extraction step2->workup purification Recrystallization workup->purification product Final Product: Phenacetin purification->product analysis Analysis (MP, IR, NMR) product->analysis

Caption: Experimental workflow for the synthesis of phenacetin.

References

Application Note: Quantitative Analysis of p-Chloroacetanilide using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chloroacetanilide is an aromatic amide that serves as an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. Accurate and reliable quantitative analysis of this compound is crucial for quality control in manufacturing processes and for various research applications. This application note details a validated UV-Vis spectrophotometric method for the quantitative determination of this compound. The method is simple, cost-effective, and provides accurate and precise results, making it suitable for routine analysis. The validation of this method has been performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principle

The quantitative determination of this compound is based on the measurement of its absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. This compound exhibits a characteristic maximum absorbance (λmax) at a specific wavelength, which is directly proportional to its concentration in a given solvent, in accordance with the Beer-Lambert law. This relationship allows for the construction of a calibration curve from which the concentration of unknown samples can be determined. In 95% ethanol (B145695), this compound has a maximum absorbance at approximately 249 nm.[4]

Materials and Methods

Instrumentation
  • UV-Vis Spectrophotometer (double beam) with 1 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

Reagents and Chemicals
  • This compound (Reference Standard, purity >99%)

  • Ethanol (95%, analytical grade)

Preparation of Standard Solutions

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve the substance in approximately 70 mL of 95% ethanol and sonicate for 5 minutes to ensure complete dissolution. Make up the volume to 100 mL with 95% ethanol and mix well.

Working Standard Solutions: From the stock standard solution, prepare a series of working standard solutions by appropriate dilution with 95% ethanol to obtain concentrations in the range of 2 µg/mL to 12 µg/mL (e.g., 2, 4, 6, 8, 10, and 12 µg/mL).

Experimental Protocols

Determination of Maximum Absorbance (λmax)
  • Prepare a 10 µg/mL solution of this compound in 95% ethanol.

  • Scan the solution in the UV-Vis spectrophotometer over the wavelength range of 200-400 nm, using 95% ethanol as a blank.

  • Identify the wavelength of maximum absorbance (λmax). The reported λmax for this compound in 95% ethanol is 249 nm.[4]

Construction of the Calibration Curve
  • Measure the absorbance of each working standard solution (2, 4, 6, 8, 10, and 12 µg/mL) at the determined λmax (249 nm) against a 95% ethanol blank.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

Analysis of a Sample Solution
  • Prepare a sample solution of this compound in 95% ethanol, ensuring the concentration falls within the linearity range of the calibration curve.

  • Measure the absorbance of the sample solution at 249 nm against a 95% ethanol blank.

  • Calculate the concentration of this compound in the sample solution using the equation from the linear regression of the calibration curve.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

Linearity

The linearity of the method was evaluated by analyzing six different concentrations of this compound ranging from 2 to 12 µg/mL. The calibration curve was constructed by plotting absorbance against concentration, and the correlation coefficient was determined.

Accuracy

The accuracy of the method was determined by recovery studies. A known amount of this compound was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate measurements of a 10 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days to assess the variability.

The precision is expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[2]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: Linearity Data for this compound Analysis

Concentration (µg/mL)Absorbance (Mean ± SD, n=3)
20.152 ± 0.002
40.305 ± 0.003
60.458 ± 0.004
80.610 ± 0.005
100.763 ± 0.006
120.915 ± 0.007
Linear Regression
Slope (m) 0.0762
Intercept (c) 0.0015
Correlation Coefficient (R²) 0.9998

Table 2: Accuracy (Recovery) Study Results

Spike Level (%)Amount Added (µg/mL)Amount Found (µg/mL, Mean ± SD, n=3)% Recovery
8087.95 ± 0.0799.38%
1001010.08 ± 0.09100.80%
1201211.92 ± 0.1199.33%
Average Recovery 99.84%

Table 3: Precision Study Results (Concentration = 10 µg/mL)

PrecisionAbsorbance (n=6)Mean Absorbance% RSD
Repeatability (Intra-day) 0.761, 0.765, 0.762, 0.768, 0.764, 0.7660.7640.35%
Intermediate (Inter-day) Day 1: 0.764, Day 2: 0.769, Day 3: 0.7600.7640.59%

Table 4: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria (as per ICH)
λmax 249 nm-
Linearity Range 2 - 12 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998
Accuracy (% Recovery) 99.33% - 100.80%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.35%≤ 2%
- Intermediate Precision0.59%≤ 2%
Limit of Detection (LOD) 0.15 µg/mL-
Limit of Quantification (LOQ) 0.45 µg/mL-

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation stock Stock Standard Solution (100 µg/mL) working Working Standard Solutions (2-12 µg/mL) stock->working sample Sample Solution measure Measure Absorbance of Standards & Sample at λmax working->measure sample->measure scan Determine λmax (Scan 10 µg/mL Solution) scan->measure calibration Construct Calibration Curve measure->calibration regression Linear Regression Analysis calibration->regression quantify Quantify Sample Concentration regression->quantify linearity Linearity regression->linearity lod_loq LOD & LOQ regression->lod_loq accuracy Accuracy quantify->accuracy precision Precision quantify->precision

Caption: Experimental Workflow for Quantitative Analysis.

validation_parameters cluster_precision Precision Levels Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity (Implied) Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness (Recommended) Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: ICH Validation Parameters Relationship.

Conclusion

The developed UV-Vis spectrophotometric method for the quantitative analysis of this compound is simple, rapid, accurate, and precise. The validation results demonstrate that the method is suitable for its intended purpose and can be effectively used for routine quality control analysis of this compound in bulk and in various formulations. The method adheres to the standards set by the ICH guidelines, ensuring the reliability and integrity of the analytical data.

References

Safe Disposal of p-Chloroacetanilide Waste in a Laboratory Setting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chloroacetanilide is a chlorinated aromatic compound commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. As with many halogenated organics, improper disposal of this compound waste can pose environmental and health risks. This document provides detailed application notes and protocols for the safe disposal of this compound waste in a laboratory setting. The described methods are intended to degrade the compound into less harmful substances before final disposal through a certified hazardous waste management program.

Disclaimer: These protocols are intended for use by trained laboratory personnel. Always conduct a thorough risk assessment and perform a small-scale test reaction before proceeding with bulk waste treatment. Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.

Hazard Profile and Safety Precautions

This compound is a solid that is irritating to the eyes, respiratory system, and skin[1]. Upon combustion, it can release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide[2]. Its primary hydrolysis product, p-chloroaniline, is toxic if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen[3][4][5][6]. Therefore, all handling and disposal procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Table 1: Hazard and Safety Information for this compound and p-Chloroaniline

CompoundKey HazardsRecommended Personal Protective Equipment (PPE)
This compound Skin, eye, and respiratory irritant[1].Chemical safety goggles, nitrile gloves, lab coat, dust mask/respirator.
p-Chloroaniline Toxic (oral, dermal, inhalation), suspected carcinogen, skin sensitizer[3][4][5][6].Chemical safety goggles, chemically resistant gloves (e.g., Viton®, Barrier®), lab coat, approved respirator.

Disposal Workflow

The general workflow for the safe disposal of this compound involves chemical degradation followed by neutralization and disposal via an approved waste stream.

cluster_0 Waste Collection and Preparation cluster_1 Chemical Degradation (Choose one method) cluster_2 Post-Treatment Waste This compound Waste (Solid or in Organic Solvent) Dissolution Dissolve in a suitable solvent (e.g., Ethanol) Waste->Dissolution Alkaline_Hydrolysis Alkaline Hydrolysis (NaOH) Dissolution->Alkaline_Hydrolysis Method A Acid_Hydrolysis Acid Hydrolysis (HCl) Dissolution->Acid_Hydrolysis Method B Oxidation Oxidation (KMnO4) Dissolution->Oxidation Method C Neutralization Neutralize to pH 6-8 Alkaline_Hydrolysis->Neutralization Acid_Hydrolysis->Neutralization Oxidation->Neutralization Analysis Optional: Analyze for complete degradation (e.g., TLC, HPLC) Neutralization->Analysis Disposal Dispose of aqueous waste according to institutional guidelines Analysis->Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Experimental Protocols

The following protocols describe methods for the chemical degradation of this compound. These methods are based on general procedures for the hydrolysis of acetanilides and oxidation of aromatic amines. It is crucial to perform these procedures on a small scale to determine the optimal reaction conditions and to ensure safety.

Method A: Alkaline Hydrolysis

This method hydrolyzes this compound to p-chloroaniline and sodium acetate. While p-chloroaniline is still hazardous, it can be further treated or disposed of as a primary amine waste. Studies on similar chloroacetamide herbicides show that base-catalyzed hydrolysis proceeds via nucleophilic substitution of the chloride with a hydroxide (B78521) or through amide cleavage[7][8].

Experimental Protocol:

  • Preparation: In a fume hood, prepare a 2 M solution of sodium hydroxide (NaOH) in a flask equipped with a magnetic stirrer and a reflux condenser.

  • Dissolution of Waste: Dissolve the this compound waste in a minimal amount of ethanol.

  • Reaction: Slowly add the ethanolic solution of this compound to the NaOH solution.

  • Heating: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Maintain reflux for at least 4 hours.

  • Cooling: After the reflux period, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the solution to a pH of 6-8 by slowly adding a suitable acid (e.g., 2 M HCl). Monitor the pH using a pH meter or pH paper.

  • Disposal: The resulting aqueous solution, containing p-chloroaniline, sodium acetate, and sodium chloride, should be collected in a properly labeled hazardous waste container for disposal by a certified waste management service.

Table 2: Quantitative Parameters for Alkaline Hydrolysis

ParameterValue/RangeNotes
NaOH Concentration2 MA strong base is required for effective hydrolysis.
Reaction Temperature80 - 90°CReflux conditions to accelerate the reaction.
Reaction Time≥ 4 hoursMonitor for completion by TLC or HPLC if possible.
pH after Neutralization6 - 8Ensure the final waste is not corrosive.
Method B: Acid Hydrolysis

Acid hydrolysis will also break the amide bond, yielding p-chloroaniline and acetic acid. This method is an alternative to alkaline hydrolysis.

Experimental Protocol:

  • Preparation: In a fume hood, prepare a 2 M to 6 M solution of hydrochloric acid (HCl) in a flask equipped with a magnetic stirrer and a reflux condenser.

  • Dissolution of Waste: If the waste is solid, it can be directly added to the acid solution. If it is in a non-miscible organic solvent, the solvent should be evaporated in a fume hood before adding the solid to the acid.

  • Reaction: Add the this compound waste to the HCl solution.

  • Heating: Heat the mixture to reflux (approximately 100°C) with continuous stirring for at least 6 hours.

  • Cooling: Allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the solution to a pH of 6-8 by slowly adding a suitable base (e.g., 2 M NaOH). This should be done in an ice bath to control the exothermic reaction.

  • Disposal: The resulting aqueous solution should be collected in a properly labeled hazardous waste container for disposal.

Table 3: Quantitative Parameters for Acid Hydrolysis

ParameterValue/RangeNotes
HCl Concentration2 - 6 MHigher concentrations may speed up the reaction.
Reaction Temperature~100°CReflux conditions are necessary.
Reaction Time≥ 6 hoursLonger reaction times may be needed for complete hydrolysis.
pH after Neutralization6 - 8Control the exothermic neutralization reaction with cooling.
Method C: Oxidation with Potassium Permanganate (B83412)

This method aims to oxidatively degrade the aromatic ring of this compound. Potassium permanganate is a strong oxidizing agent that can break down aromatic compounds under acidic conditions.

Experimental Protocol:

  • Preparation: In a fume hood, prepare a solution of this compound in a suitable solvent (e.g., acetone (B3395972) or acetic acid) in a flask equipped with a magnetic stirrer.

  • Acidification: Slowly add 6 N sulfuric acid to the solution.

  • Oxidant Addition: While stirring vigorously, slowly add a 0.5 M solution of potassium permanganate (KMnO4). The addition should be done portion-wise to control the temperature of the exothermic reaction. The purple color of the permanganate should disappear as it is consumed. Continue adding KMnO4 until a faint pink or brown color persists for at least 30 minutes, indicating an excess of the oxidant.

  • Quenching: Quench the excess permanganate by adding a small amount of sodium bisulfite or oxalic acid until the solution becomes colorless or a brown precipitate of manganese dioxide forms.

  • Neutralization: Carefully neutralize the solution to a pH of 6-8 with a suitable base (e.g., 2 M NaOH).

  • Disposal: The final mixture should be collected in a designated hazardous waste container.

Table 4: Quantitative Parameters for Oxidation with Potassium Permanganate

ParameterValue/RangeNotes
KMnO4 Concentration0.5 MA strong oxidizing agent.
Acidic Medium6 N H2SO4Provides the necessary acidic conditions for oxidation.
Reaction TemperatureRoom Temperature (controlled)The reaction is exothermic; control with slow addition.
Reaction TimeUntil a stable pink/brown color persistsIndicates the completion of the oxidation.
pH after Neutralization6 - 8Ensure the final waste is not corrosive.

Signaling Pathways and Logical Relationships

The chemical transformations underlying the disposal protocols can be visualized as follows:

cluster_hydrolysis Hydrolysis Pathways cluster_oxidation Oxidation Pathway PCA This compound PCAA p-Chloroaniline PCA->PCAA H+ or OH- AA Acetic Acid / Acetate PCA->AA H+ or OH- PCA_ox This compound Deg_Prod Degradation Products (e.g., CO2, H2O, HCl) PCA_ox->Deg_Prod KMnO4 / H+

Caption: Chemical degradation pathways for this compound.

Conclusion

The safe disposal of this compound waste is essential for laboratory safety and environmental protection. The protocols provided for alkaline hydrolysis, acid hydrolysis, and oxidation offer viable methods for degrading this compound into less hazardous substances before final disposal. It is imperative that these procedures are carried out with strict adherence to safety precautions and institutional guidelines. For any uncertainty, consultation with your institution's environmental health and safety office is strongly recommended.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of p-chloroacetanilide, a key intermediate in organic synthesis and the production of dyes and pharmaceuticals.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Product Yield

Q: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Below are common causes and their respective solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using thin-layer chromatography (TLC). If starting material is still present after the initially planned duration, consider extending the reaction time or moderately increasing the temperature, depending on the method's sensitivity to side reactions.

  • Suboptimal Reagent Ratio: An incorrect molar ratio of acetanilide (B955) to the chlorinating agent can lead to an incomplete reaction or the formation of side products.

    • Solution: The optimal ratio is method-dependent. For instance, a high-yield method using trichloroisocyanuric acid (TCCA) specifies a molar ratio of acetanilide to TCCA between 1:0.4 and 1:0.6.[2] In contrast, the chlorosulfonation method uses a significant excess of chlorosulfonic acid.[3] Adhering to proven stoichiometric ratios is critical for maximizing yield.

  • Side Product Formation: The formation of ortho-chloroacetanilide or dichloroacetanilide derivatives significantly reduces the yield of the desired para-isomer. Dichloro derivatives are more likely at higher concentrations of the chlorinating agent.[4]

    • Solution: Precise temperature control is crucial, as higher temperatures can decrease selectivity. The N-acetyl group on acetanilide helps moderate reactivity and directs chlorination to the para position.[5] If dichloro products are an issue, consider using a lower concentration of the chlorinating agent.[4]

  • Loss During Workup and Purification: Significant product loss can occur during isolation and purification steps.

    • Solution: To ensure maximum precipitation of the product, pour the reaction mixture into ice or ice-water.[3][5] When performing recrystallization, use a minimal amount of hot solvent to dissolve the crude product and cool the solution thoroughly to maximize crystal recovery. Wash the filtered product with ice-cold water or solvent to minimize dissolution.[5]

  • Impure Reagents: The purity of starting materials can impact reaction efficiency.

    • Solution: Use high-purity reagents. For certain procedures, such as the chlorosulfonation method, using freshly distilled chlorosulfonic acid is recommended for optimal results.[3]

Issue 2: Product is Discolored or Contains Impurities

Q: The final product is off-color (e.g., yellow or brown) and analysis shows significant impurities. How can this be resolved?

A: Discoloration and impurities are typically due to side reactions or residual starting materials.

  • Solution: Effective purification is key. Wash the crude product thoroughly with cold water to remove residual acids and other water-soluble impurities.[3][5] The most effective method for removing isomers and other organic impurities is recrystallization. Common solvents for recrystallizing this compound include ethanol, dilute acetic acid, or aqueous ethanol.[3][6][7]

Issue 3: Difficulty Isolating the Product from the Reaction Mixture

Q: I am having trouble getting the this compound to precipitate out of the solution after the reaction is complete. What should I do?

A: Failure to precipitate is often related to solubility or the conditions of the workup.

  • Solution: The standard procedure to induce precipitation is to pour the reaction mixture slowly into a large volume of crushed ice or ice-water while stirring vigorously.[3][5] This drastically lowers the solubility of the organic product in the aqueous acidic medium. If the product remains oily or fails to solidify, scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the function of the N-acetyl group in the chlorination of acetanilide?

A1: The N-acetyl group (-NHCOCH₃) plays a crucial dual role. First, it acts as a protecting group for the highly reactive amino group of aniline, preventing unwanted oxidation and side reactions. Second, it is a moderately activating, ortho-para directing group that favors mono-chlorination, primarily at the sterically less hindered para-position, thus enhancing the yield of the desired product.[5]

Q2: Which chlorinating agent and method typically provide the highest yield?

A2: While many methods exist, a process involving the reaction of acetanilide with trichloroisocyanuric acid (TCCA) in an anhydrous organic solvent system (like dichloromethane (B109758) and acetone) has been reported to produce this compound with a purity of over 99% and yields exceeding 88%.[2] The chlorosulfonation method also provides a good crude yield of 77-81%.[3]

Q3: Why is glacial acetic acid a commonly used solvent in this reaction?

A3: Glacial acetic acid is an effective solvent because it can dissolve acetanilide, is stable under the oxidative conditions of the chlorination reaction, and its polar nature can help facilitate the electrophilic aromatic substitution mechanism.[8]

Q4: How can the formation of the ortho-chloro isomer be minimized?

A4: The formation of the para-isomer is sterically favored over the ortho-isomer. To maximize this selectivity, maintaining a controlled, often lower, reaction temperature is beneficial. The choice of the chlorinating agent and solvent system also significantly influences the ortho/para product ratio.

Q5: What are the most critical safety precautions for this compound synthesis?

A5: The synthesis involves several hazardous materials.

  • Corrosive Reagents: Agents like chlorosulfonic acid and acetic anhydride (B1165640) are highly corrosive and must be handled with extreme care.[3]

  • Gas Evolution: The reaction typically evolves hydrogen chloride (HCl) gas, which is toxic and corrosive.[3]

  • General Precautions: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Data Presentation

Table 1: Comparison of Common Synthesis Methods for this compound

Method/Chlorinating AgentSolvent/MediumKey ConditionsReported YieldReference
Trichloroisocyanuric Acid (TCCA)Dichloromethane & Acetone0-10°C, then 4-6 hours at RT> 88%[2]
Chlorosulfonic AcidChlorosulfonic Acid (reagent & solvent)12-15°C addition, then 60°C for 2 hours77 - 81% (crude)[3]
Bleaching Powder (Ca(OCl)₂)Acetic Acid, Ethanol, WaterHeat to 50°CNot specified[7]
Chlorine GasAqueous Na₂CO₃/NaHCO₃5°C~69%[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Trichloroisocyanuric Acid (TCCA) (Based on the method described in patent CN112358413A)[2]

  • Preparation: In a reaction vessel, add an organic solvent (e.g., a mixture of dichloromethane and acetone). Cool the system to between 0-10°C.

  • Reagent Addition: Add trichloroisocyanuric acid to the cooled solvent and stir until dissolved. Slowly add acetanilide to begin the reaction, maintaining the temperature between 0-10°C. The recommended molar ratio of acetanilide to TCCA is approximately 1:0.5.

  • Reaction: After the addition of acetanilide is complete, allow the reaction to proceed for 4-6 hours at room temperature.

  • Workup: Quench the reaction by adding an aqueous alkaline solution (e.g., saturated sodium bicarbonate solution). Allow the layers to separate.

  • Isolation: Collect the organic layer and concentrate it under reduced pressure to obtain the solid N-chloroacetanilide, which rapidly rearranges to this compound. The reported yield is over 88%.

Protocol 2: Synthesis via Chlorosulfonation (Based on the procedure from Organic Syntheses)[3]

  • Preparation: In a round-bottomed flask equipped with a mechanical stirrer inside a fume hood, place 290 g (2.49 moles) of chlorosulfonic acid. Cool the flask to 12-15°C using a water bath.

  • Reagent Addition: Gradually add 67.5 g (0.5 mole) of acetanilide over approximately 15 minutes, ensuring the temperature remains around 15°C. Significant HCl gas will be evolved.

  • Reaction: After the addition is complete, heat the mixture to 60°C for two hours. The reaction is complete when the evolution of tiny gas bubbles ceases.

  • Workup: In a separate large beaker inside the fume hood, prepare a slurry of 1 kg of crushed ice and a small amount of water. Slowly and carefully pour the warm reaction mixture into the ice slurry with vigorous stirring.

  • Isolation: Collect the precipitated solid p-acetamidobenzenesulfonyl chloride by suction filtration and wash it with cold water. This intermediate is then hydrolyzed to yield this compound. The crude yield is 77-81%.

  • Purification: The crude product can be purified by recrystallization from hot benzene (B151609) or aqueous ethanol.

Mandatory Visualization

experimental_workflow prep 1. Reagent & Glassware Preparation reaction 2. Controlled Reaction (Temp, Time, Stirring) prep->reaction Add Reactants quench 3. Reaction Quenching & Product Precipitation reaction->quench Pour into Ice-Water isolate 4. Isolation (Filtration & Washing) quench->isolate Collect Crude Product purify 5. Purification (Recrystallization) isolate->purify Dissolve & Recrystallize analyze 6. Analysis (TLC, MP, Spectroscopy) purify->analyze Characterize Pure Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Side Product Formation? start->cause2 cause3 Loss During Workup? start->cause3 sol1 Solution: - Monitor via TLC - Extend reaction time - Adjust temperature cause1->sol1 Yes sol2 Solution: - Control temperature strictly - Check reagent ratios - Lower chlorinating  agent concentration cause2->sol2 Yes sol3 Solution: - Ensure full precipitation (ice) - Use minimal hot solvent  for recrystallization - Wash with cold solvent cause3->sol3 Yes

Caption: Troubleshooting logic diagram for addressing low product yield.

References

Identifying side products in the synthesis of p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing side products during the synthesis of p-chloroacetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound from acetanilide (B955)?

The synthesis of this compound via electrophilic chlorination of acetanilide is a classic example of an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group. Consequently, the primary side product is the isomeric o-chloroacetanilide . Under certain conditions, further chlorination of the aromatic ring can occur, leading to the formation of dichloroacetanilide isomers, most notably 2,4-dichloroacetanilide . Incomplete acetylation of the aniline (B41778) starting material can also result in the presence of p-chloroaniline .

Q2: What factors influence the ratio of this compound to its isomers?

The distribution of isomeric products is influenced by several factors:

  • Steric Hindrance: The bulky acetamido group sterically hinders the ortho positions, which generally favors the formation of the para-substituted product.

  • Reaction Temperature: Higher temperatures can lead to decreased selectivity and an increase in the formation of the ortho isomer and di-substituted products.

  • Chlorinating Agent: The choice and concentration of the chlorinating agent can affect the reactivity and selectivity of the reaction.

  • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and affect the isomer ratio.

Q3: How can I minimize the formation of side products?

To favor the formation of this compound and minimize side products, consider the following:

  • Control Reaction Temperature: Maintain a low and consistent reaction temperature to enhance the selectivity for the para product.

  • Slow Addition of Chlorinating Agent: Add the chlorinating agent portion-wise or dropwise to the reaction mixture to maintain a low concentration of the electrophile and reduce the likelihood of di-substitution.

  • Use of an Appropriate Solvent: Acetic acid is a commonly used solvent that can help to control the reactivity of the chlorinating agent.

Troubleshooting Guide

This guide addresses common issues related to the identification and management of side products during the synthesis of this compound.

Issue Possible Cause(s) Recommended Action(s)
Low yield of this compound and presence of a significant amount of an oily substance. The oily substance is likely o-chloroacetanilide, which has a lower melting point than the p-isomer.- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to separate the more soluble o-isomer from the p-isomer.- Optimize the reaction conditions (e.g., lower temperature) to favor the formation of the p-isomer.
Presence of a product with a higher molecular weight than this compound, as indicated by mass spectrometry. This suggests the formation of dichloroacetanilide.- Reduce the molar ratio of the chlorinating agent to acetanilide.- Ensure slow and controlled addition of the chlorinating agent.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-chlorination.
Detection of a primary amine in the product mixture. This indicates the presence of unreacted aniline or hydrolysis of the acetamido group. It could also be p-chloroaniline if chlorination occurred before acetylation was complete.- Ensure the initial acetylation of aniline is complete before proceeding with the chlorination step.- Purify the crude product by recrystallization to remove the more polar amine impurity.
Difficulty in separating the ortho and para isomers by recrystallization. The solubility of the two isomers may be too similar in the chosen solvent.- Try a different recrystallization solvent or a mixture of solvents.- Consider column chromatography for a more efficient separation.

Quantitative Data

The following table summarizes the physical properties of this compound and its common side products, which are crucial for their separation and identification.

Compound Structure Molar Mass ( g/mol ) Melting Point (°C) Solubility
This compound169.61178-180Sparingly soluble in cold water; soluble in ethanol, acetone, and hot water.
o-Chloroacetanilide169.6187-89More soluble in common organic solvents than the para isomer.
2,4-Dichloroacetanilide204.05145-148Solubility properties are distinct from the mono-chloro isomers.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol provides a general method for the synthesis of this compound.

  • Acetylation of Aniline: Dissolve aniline in glacial acetic acid. Add acetic anhydride (B1165640) dropwise while stirring and gently warming the mixture.

  • Chlorination: Cool the resulting acetanilide solution in an ice bath. Prepare a solution of the chlorinating agent (e.g., sodium chlorate (B79027) in hydrochloric acid) and add it slowly to the acetanilide solution while maintaining a low temperature.

  • Isolation of Crude Product: After the addition is complete, allow the reaction to stir at room temperature. Pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from an appropriate solvent (e.g., ethanol/water) to purify the this compound.

Key Experiment: Analysis of Product Mixture by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for analyzing the product mixture to identify and quantify this compound and its side products.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., acetonitrile (B52724)/water).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and acetonitrile is typically used.

  • Detection: Monitor the elution of the compounds using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Analysis: The retention times of the different isomers will vary, allowing for their identification and quantification by comparing them to known standards. Generally, the more polar o-isomer will have a shorter retention time than the p-isomer.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Side Products in this compound Synthesis start Crude Product Analysis (TLC, Melting Point, HPLC) issue_low_mp Low and Broad Melting Point? start->issue_low_mp issue_high_mw Unexpected Peak in Mass Spec? start->issue_high_mw issue_amine Positive Test for Primary Amine? start->issue_amine issue_low_mp->issue_high_mw No cause_ortho High o-Chloroacetanilide Content issue_low_mp->cause_ortho Yes issue_high_mw->issue_amine No cause_di Dichloroacetanilide Formation issue_high_mw->cause_di Yes cause_unreacted Incomplete Acetylation/ Hydrolysis issue_amine->cause_unreacted Yes end Product Meets Purity Specs issue_amine->end No solution_recrystallize Optimize Recrystallization Solvent System cause_ortho->solution_recrystallize solution_temp Lower Reaction Temperature cause_ortho->solution_temp solution_reagent Reduce Chlorinating Agent Stoichiometry cause_di->solution_reagent solution_acetylation Ensure Complete Initial Acetylation cause_unreacted->solution_acetylation

Caption: Troubleshooting workflow for identifying and addressing common side products.

Troubleshooting low yield in the chlorination of acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of acetanilide (B955). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this electrophilic aromatic substitution reaction, with a primary focus on addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in the chlorination of acetanilide?

A low yield of the desired p-chloroacetanilide can stem from several factors, including the formation of side products, incomplete reaction, and losses during product isolation and purification. The most common side products are o-chloroacetanilide and di-chlorinated acetanilide.

Q2: How can I minimize the formation of the o-chloroacetanilide isomer?

The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. While the para position is sterically less hindered and thus favored, some ortho product is often unavoidable. To minimize the formation of the o-chloroacetanilide, it is crucial to maintain a low reaction temperature. Running the reaction at or below room temperature generally favors the formation of the para isomer.

Q3: What leads to the formation of di-chlorinated products?

The formation of di-chlorinated acetanilide occurs when the reaction is too vigorous or when an excess of the chlorinating agent is used. The acetamido group, although less activating than an amino group, can still make the ring susceptible to a second chlorination. Careful control of the stoichiometry of the reactants is essential to prevent this side reaction.

Q4: Can the reaction pH affect my yield?

Yes, the pH of the reaction medium can significantly impact the reaction rate and, consequently, the yield. For instance, in reactions involving chloramine-T, the process is acid-catalyzed.[1] A decrease in pH (increased acidity) can lead to a faster reaction.[1] However, excessively acidic conditions might lead to hydrolysis of acetanilide back to aniline, which would then react under the chlorination conditions to form other byproducts.

Q5: What are common sources of product loss during workup and purification?

Significant product loss can occur during the recrystallization process. This is often due to using too much hot solvent for dissolution, which leads to a greater amount of the product remaining in the cold mother liquor upon cooling.[2] Mechanical losses, such as product adhering to glassware, are also a contributing factor.[2] Washing the collected crystals with a solvent that is not ice-cold can also lead to the dissolution of the product.

Troubleshooting Guide

This guide addresses specific issues that can lead to a low yield of this compound.

Symptom Possible Cause Suggested Solution
Low overall yield with a significant amount of starting material remaining. Incomplete reaction.- Increase reaction time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check reagent quality: Ensure the chlorinating agent is fresh and has not degraded.- Optimize temperature: While low temperatures favor para-substitution, the reaction may be too slow if the temperature is excessively low. Ensure the temperature is maintained within the recommended range.
Low yield of this compound, but a significant amount of another isomer is detected (e.g., by melting point depression or spectroscopic analysis). Formation of o-chloroacetanilide.- Maintain low temperature: Conduct the reaction in an ice bath to minimize the formation of the ortho isomer. The para isomer is generally favored at lower temperatures due to steric hindrance at the ortho position.
Low yield with the presence of a higher molecular weight byproduct. Formation of di-chlorinated acetanilide.- Control stoichiometry: Use a 1:1 molar ratio of acetanilide to the chlorinating agent. Adding the chlorinating agent slowly and in a controlled manner can also help prevent over-chlorination.- Avoid high temperatures: Higher temperatures can increase the rate of the second chlorination.
A good amount of precipitate is observed, but the final isolated yield is low. Losses during workup and purification.- Minimize solvent during recrystallization: Use the minimum amount of hot solvent required to dissolve the crude product.- Use ice-cold solvent for washing: Wash the filtered crystals with a small amount of ice-cold solvent to minimize dissolution of the product.- Ensure complete precipitation: Allow sufficient time for the solution to cool completely and for crystallization to occur. Cooling in an ice bath can maximize precipitation.
The reaction mixture turns dark, and a complex mixture of products is obtained. Undesired side reactions or decomposition.- Control the rate of addition: Add the chlorinating agent slowly to the acetanilide solution to prevent a rapid, exothermic reaction that can lead to decomposition.- Ensure proper pH: If the protocol requires acidic conditions, ensure the correct amount and type of acid are used.

Quantitative Data Summary

The yield of chloroacetanilide isomers is highly dependent on the reaction conditions and the chlorinating agent used. The following table provides some reported yield data.

Chlorinating AgentAcetanilide:Agent RatioTemperatureSolventYield of this compoundYield of o-chloroacetanilideDichloro-derivativesReference
Chloramine-T1:1 (low concentration)60°C20% Acetic Acid~50%~50%Not specified[3]
Chloramine-T1:2 (high concentration)60°C20% Acetic AcidNot specifiedNot specifiedIsolated as the main product[3]
4-chlorophenyl diazotetrafluoroborate / CuI1:0.2 (catalyst)80°CAcetonitrile68%Not specifiedNot specified

Experimental Protocol: Chlorination of Acetanilide

This protocol is a general procedure for the chlorination of acetanilide to produce this compound.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Sodium Chlorate (NaClO₃) or Calcium Hypochlorite (Ca(OCl)₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (for quenching)

  • Ethanol (B145695) (for recrystallization)

  • Ice

Procedure:

  • Dissolution of Acetanilide: In a flask, dissolve a known amount of acetanilide in glacial acetic acid.

  • Preparation of Chlorinating Agent: In a separate beaker, prepare a solution of the chlorinating agent. For example, if using sodium chlorate, dissolve it in water and slowly add concentrated hydrochloric acid while cooling in an ice bath. This in-situ generation of chlorine should be performed in a fume hood.

  • Reaction: Cool the acetanilide solution in an ice bath. Slowly add the chlorinating agent solution dropwise to the stirred acetanilide solution, ensuring the temperature remains low (0-5 °C).

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1 hour). The progress can be monitored by TLC.

  • Quenching: Quench the reaction by adding a solution of sodium bisulfite to destroy any excess chlorine.

  • Precipitation: Slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with a small amount of ice-cold water.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture.

  • Drying: Dry the purified crystals to a constant weight and determine the yield and melting point.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Check for unreacted starting material (TLC) start->check_reaction check_isomers Analyze for isomers (e.g., melting point) check_reaction->check_isomers No incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes check_purification Review purification procedure check_isomers->check_purification No isomer_formation Isomer Formation (o-chloro) check_isomers->isomer_formation Yes dichlorination Di-chlorination check_isomers->dichlorination Check for higher MW product purification_loss Loss during Purification check_purification->purification_loss Yes solution_time_temp Increase reaction time or slightly increase temperature incomplete_reaction->solution_time_temp solution_low_temp Maintain low reaction temperature (ice bath) isomer_formation->solution_low_temp solution_stoichiometry Use 1:1 stoichiometry of reactants dichlorination->solution_stoichiometry solution_recrystallization Use minimal hot solvent and wash with cold solvent purification_loss->solution_recrystallization

Caption: Troubleshooting flowchart for low yield in acetanilide chlorination.

Reaction_Pathway cluster_products Products acetanilide Acetanilide electrophile Cl+ acetanilide->electrophile + Cl₂/FeCl₃ or other source p_chloro This compound (Major Product) electrophile->p_chloro Favored o_chloro o-Chloroacetanilide (Minor Side Product) electrophile->o_chloro Steric Hindrance di_chloro Di-chloroacetanilide (Side Product) p_chloro->di_chloro + Excess Cl+ o_chloro->di_chloro + Excess Cl+

Caption: Reaction pathway for the chlorination of acetanilide.

References

Optimizing reaction conditions for p-Chloroacetanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of p-Chloroacetanilide. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure a successful and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound from acetanilide (B955)?

A1: The synthesis of this compound from acetanilide is an electrophilic aromatic substitution reaction. Specifically, it is a chlorination reaction where an electron-rich acetanilide ring is attacked by an electrophilic chlorine species. The N-acetyl group on acetanilide is an ortho-, para-directing group, but due to steric hindrance from the bulky N-acetyl group, the para-product is predominantly formed.

Q2: Why is the amino group of aniline (B41778) first acetylated to form acetanilide before chlorination?

A2: The amino group (-NH2) in aniline is a very strong activating group, which makes the aromatic ring highly susceptible to oxidation and over-chlorination, leading to multiple chlorinated products. By converting the amino group to an N-acetyl group (-NHCOCH3) to form acetanilide, the reactivity is moderated. This moderation helps to achieve mono-chlorination and favors the formation of the desired p-chloro isomer.[1][2]

Q3: What are the common chlorinating agents used for this synthesis?

A3: Common chlorinating agents for this reaction include chlorine gas, potassium chlorate (B79027) (KClO3) in the presence of hydrochloric acid (HCl), and sodium hypochlorite (B82951) (NaOCl) or bleaching powder.[3][4][5] The choice of agent can influence the reaction conditions and safety precautions required.

Q4: What are the primary safety precautions to consider during this synthesis?

A4: It is crucial to handle all chemicals with care, using appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[6][7] The reaction should be performed in a well-ventilated fume hood, especially if chlorine gas is generated or used.[8] Avoid inhalation of dust and vapors.[9] this compound itself is harmful if swallowed and can cause skin and eye irritation.[9]

Q5: How is the crude this compound product typically purified?

A5: The most common method for purifying crude this compound is recrystallization.[4][10] Suitable solvent systems for recrystallization include ethanol (B145695), aqueous ethanol, or dilute acetic acid.[4][10][11] The principle of recrystallization is based on the higher solubility of the desired compound and impurities in a hot solvent and lower solubility upon cooling, allowing for the formation of pure crystals.[12][13]

Troubleshooting Guide

Q: My reaction yielded a very low amount of this compound. What could be the cause?

A: Low yield can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are optimized. For instance, some procedures require heating to around 50°C.[4]

  • Loss During Workup: Significant amounts of the product may be lost during filtration or transfer between vessels. Ensure careful handling and washing of the precipitate.

  • Suboptimal Reagent Concentration: The concentration of the chlorinating agent and the substrate can affect the yield. Follow the stoichiometry of the reaction carefully.

  • Improper Temperature Control: The reaction temperature should be carefully controlled. For some methods, the temperature needs to be maintained between 0-10 °C during the addition of reagents.[14]

Q: The melting point of my purified product is lower than the literature value and has a broad range. What does this indicate?

A: A low and broad melting point range is a classic indication of an impure product.[2] The presence of impurities, such as the starting material (acetanilide) or the ortho-isomer (o-Chloroacetanilide), disrupts the crystal lattice of the desired p-isomer, leading to a depression and broadening of the melting point. To resolve this, a second recrystallization may be necessary. Ensure the crystals are completely dry before measuring the melting point.

Q: I observed the formation of a dark-colored reaction mixture. Is this normal?

A: The formation of a dark color can indicate side reactions or oxidation of the aniline derivative. This can be caused by:

  • Presence of Impurities: Impurities in the starting acetanilide can lead to colored byproducts.

  • Over-chlorination or Oxidation: If the reaction conditions are too harsh (e.g., high temperature or excess chlorinating agent), over-chlorination or oxidation of the aromatic ring can occur, leading to colored polymeric materials.[15]

  • Reaction with Light: Some reactions are sensitive to light. Performing the reaction in a flask protected from light (e.g., wrapped in aluminum foil) might be beneficial.

Q: How can I confirm the identity and purity of my synthesized this compound?

A: Several analytical techniques can be used:

  • Melting Point Determination: Compare the experimental melting point with the literature value (approximately 176-179°C).[3][16] A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the N-H bond, the C=O of the amide, and the C-Cl bond.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help identify the presence of isomers or other impurities.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and identify the number of components in the product.[10]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Melting Point (°C)Solubility
Acetanilide135.17113-115Sparingly soluble in cold water; soluble in hot water, ethanol, ether, and chloroform.
This compound169.61176-179[3][16]Insoluble in water; soluble in ethanol and ether.[3][17]
o-Chloroacetanilide169.6186-88[18]Practically insoluble in water.[18]

Table 2: Optimized Reaction Parameters for Chlorination of Acetanilide

ParameterRecommended ConditionRationale / Notes
Temperature 0-10°C (during reagent addition)[14] or heated to 50°C[4]Temperature control is crucial to prevent over-chlorination and side reactions. The optimal temperature can vary with the chlorinating agent used.
Solvent Glacial Acetic Acid, Ethanol, Water[4]Acetic acid often serves as both a solvent and a catalyst.
Reaction Time 4-6 hours[14]Monitoring the reaction by TLC can help determine the optimal reaction time.
Purification Solvent Ethanol or Aqueous Ethanol[4][10]The choice of solvent is critical for effective recrystallization to remove impurities.

Experimental Protocols

Synthesis of this compound via Chlorination with Bleaching Powder

This protocol is adapted from established laboratory procedures.[4]

  • Dissolution of Acetanilide: In a 250 mL beaker, dissolve 5 g of acetanilide in a mixture of 10 g of glacial acetic acid and 10 g of ethanol. Gentle warming may be required to facilitate dissolution.

  • Dilution: Dilute the solution with 100 mL of water.

  • Heating: Heat the mixture to approximately 50°C with continuous stirring.

  • Addition of Chlorinating Agent: Slowly add 100 mL of a cold, 10% solution of bleaching powder (calcium hypochlorite) to the heated acetanilide solution. Continue stirring throughout the addition.

  • Precipitation: Upon addition of the bleaching powder solution, the this compound will start to precipitate out of the solution.

  • Isolation of Product: Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining acetic acid and inorganic salts.

  • Recrystallization: Purify the crude product by recrystallizing from ethanol or a dilute acetic acid solution. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry completely.

  • Characterization: Determine the yield and assess the purity of the final product by measuring its melting point.

Mandatory Visualizations

experimental_workflow start Start dissolve Dissolve Acetanilide in Acetic Acid & Ethanol start->dissolve dilute Dilute with Water dissolve->dilute heat Heat to 50°C dilute->heat add_bleach Slowly Add Bleaching Powder Solution heat->add_bleach precipitate Precipitation of This compound add_bleach->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Product recrystallize->dry characterize Characterize Product (Yield, Melting Point) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide issue Problem Encountered low_yield Low Yield issue->low_yield Yield Issue impure_product Impure Product (Low/Broad Melting Point) issue->impure_product Purity Issue dark_color Dark Reaction Mixture issue->dark_color Side Reaction check_time_temp Verify Reaction Time & Temperature low_yield->check_time_temp check_workup Review Workup Procedure for Loss low_yield->check_workup recrystallize_again Perform Second Recrystallization impure_product->recrystallize_again check_purity Check Purity of Starting Materials dark_color->check_purity control_conditions Ensure Strict Control of Temperature & Reagent Addition dark_color->control_conditions

Caption: Troubleshooting guide for this compound synthesis.

reaction_logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products acetanilide Acetanilide reaction Electrophilic Aromatic Substitution acetanilide->reaction chlorinating_agent Chlorinating Agent (e.g., Ca(OCl)₂) chlorinating_agent->reaction solvent Solvent (Acetic Acid/Ethanol/Water) solvent->reaction temperature Controlled Temperature (e.g., 50°C) temperature->reaction p_product This compound (Major Product) reaction->p_product o_product o-Chloroacetanilide (Minor Product/Impurity) reaction->o_product

Caption: Logical relationship of reactants and products in the synthesis.

References

Technical Support Center: Controlling Isomer Formation in Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for regioselectivity in electrophilic aromatic substitution (EAS) reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to the formation of ortho-, meta-, and para-isomers.

Frequently Asked Questions (FAQs)

Q1: What determines the position of an incoming electrophile on a substituted benzene (B151609) ring?

A1: The regioselectivity of electrophilic aromatic substitution is primarily determined by the nature of the substituent already present on the aromatic ring. Substituents are broadly classified as either activating or deactivating groups, which also directs the incoming electrophile to a specific position.[1][2][3]

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more reactive towards electrophiles. They direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), alkyl (-R), and amino (-NH2) groups.[2][4]

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less reactive. Most deactivating groups direct incoming electrophiles to the meta position.[2][4] Examples include nitro (-NO2), cyano (-CN), and carbonyl groups (e.g., -CHO, -COR).[2] Halogens are an exception; they are deactivating but ortho-, para-directing.[4]

Q2: My reaction with an ortho, para-directing group is yielding a mixture of ortho and para products. How can I improve the selectivity for the para isomer?

A2: Achieving high para-selectivity is a common objective. Several strategies can be employed:

  • Steric Hindrance: Increasing the steric bulk of either the directing group on the aromatic ring or the incoming electrophile will disfavor substitution at the more crowded ortho positions.[1][5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para product.[1] Conversely, in some cases, higher temperatures might be needed to overcome the activation energy barrier for the para isomer.

  • Shape-Selective Catalysis: Using heterogeneous catalysts like zeolites can enhance para-selectivity. The pores of the zeolite can sterically hinder the formation of the bulkier ortho transition state.[6][7][8]

Q3: I am trying to synthesize a meta-substituted product, but my starting material has an ortho, para-directing group. What should I do?

A3: This requires a multi-step synthetic approach. A common strategy is to first introduce a meta-directing group to the benzene ring, perform the desired substitution at the meta position, and then either remove or chemically convert the initial directing group to the desired functionality. For example, to synthesize m-bromoaniline from benzene, you would first nitrate (B79036) benzene to get nitrobenzene (B124822) (the nitro group is a meta-director), then brominate to get m-bromonitrobenzene, and finally reduce the nitro group to an amino group.

Q4: I am performing a nitration on an aniline (B41778) derivative and getting a significant amount of the meta-substituted product, even though the amino group is a strong ortho, para-director. What is happening?

A4: This is a classic issue that arises when performing electrophilic aromatic substitution under strongly acidic conditions with anilines or related amino-substituted arenes. In the presence of strong acids like the sulfuric acid used in nitrating mixtures, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). This anilinium ion is a strongly electron-withdrawing group, which deactivates the ring and changes the directing effect from ortho, para to meta.[4][5] To circumvent this, the amino group can be protected as an amide, which is still an ortho, para-director but is less basic and will not be protonated. The amide can be easily hydrolyzed back to the amino group after the desired substitution.[5]

Troubleshooting Guides

Issue 1: Poor Selectivity Between ortho and para Isomers

Symptom Possible Cause Suggested Solution
High proportion of ortho-isomer with a bulky directing group.Chelation or coordination between the directing group (e.g., -OH, -OCH₃) and the electrophile or catalyst, directing the reaction to the ortho position.[1]Change the catalyst or solvent to disrupt the coordination. For example, use a non-coordinating solvent.
Isomer ratio is close to the statistical distribution (e.g., 2:1 ortho:para for toluene (B28343) nitration).[9]The directing group and electrophile are not sterically demanding enough to significantly differentiate between the ortho and para positions.Increase the steric bulk of the directing group or the electrophile. For instance, using tert-butylbenzene (B1681246) instead of toluene for nitration significantly increases the para to ortho ratio.[5]
Product mixture is difficult to separate.The physical properties of the ortho and para isomers are very similar.Employ a shape-selective catalyst like a zeolite to predominantly form the para isomer, simplifying purification.[6][7][8]

Issue 2: Unexpected Formation of the meta-Isomer

Symptom Possible Cause Suggested Solution
Reaction on an aniline or its derivative in strong acid yields the meta-product.Protonation of the amino group to form a meta-directing anilinium ion.[4][5]Protect the amino group as an amide (e.g., acetanilide) before carrying out the electrophilic substitution. The amide group is ortho, para-directing. The protecting group can be removed later by hydrolysis.[5]
Friedel-Crafts alkylation leading to a mixture including the meta-isomer.The reaction may be under thermodynamic control, and the meta-isomer is the most stable product. Isomerization of the products can occur under the reaction conditions.Run the reaction at a lower temperature to favor kinetic control, which typically yields the ortho and para products.

Data Presentation: Isomer Ratios in Electrophilic Aromatic Substitution

Table 1: Effect of Steric Hindrance on Isomer Distribution in Nitration

Substrate% ortho% meta% para
Toluene~60%~4%~36%
Ethylbenzene~50%~5%~45%
tert-Butylbenzene~16%~8%~76%

Data compiled from various sources demonstrating the trend of increasing para-selectivity with increasing steric bulk of the alkyl group.

Table 2: Effect of Temperature on the Nitration of Toluene with N₂O₅ in Dichloromethane

Temperature (°C)% ortho-Nitrotoluene% meta-Nitrotoluene% para-Nitrotoluene
-5062.81.136.1
-3059.41.639.0
059.32.038.7
2556.12.241.7

Data from a study on the selective nitration of toluene, showing a slight decrease in the meta-isomer at lower temperatures.[10]

Table 3: Regioselectivity in the Friedel-Crafts Acylation of Anisole

Acylating AgentCatalyst Systemortho/meta/para Ratio
Propionic Anhydride (B1165640)[CholineCl][ZnCl₂]₃2 / 0 / 98
Benzoic Anhydride[CholineCl][ZnCl₂]₃3 / 0 / 97

Data from a study using a deep eutectic solvent as a catalyst, demonstrating high para-selectivity.[11]

Experimental Protocols

Protocol 1: Para-Selective Bromination of Aniline via a Protecting Group Strategy

This protocol demonstrates the use of a protecting group to achieve high para-selectivity in the bromination of aniline.

Step 1: Protection of the Amino Group (Synthesis of Acetanilide)

  • In a 250 mL flask, dissolve 10 g of aniline in 100 mL of water and 10 mL of concentrated hydrochloric acid.

  • Prepare a solution of 12 g of sodium acetate (B1210297) in 50 mL of water.

  • Cool the aniline solution in an ice bath to 5-10 °C.

  • Slowly add 12 mL of acetic anhydride to the cooled aniline solution with constant stirring.

  • Immediately after the addition of acetic anhydride, add the sodium acetate solution.

  • Stir the mixture for 15 minutes. The acetanilide (B955) will precipitate.

  • Collect the crude acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the acetanilide from hot water to purify. Dry the crystals.

Step 2: Bromination of Acetanilide

  • In a 100 mL flask, dissolve 3.0 g of acetanilide in 10 mL of glacial acetic acid.[12]

  • In a separate container, carefully prepare a solution of 1.5 mL of bromine in 10 mL of glacial acetic acid. (Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment). [12]

  • Slowly add the bromine-acetic acid solution to the acetanilide solution with stirring.[12]

  • Stir the reaction mixture for 15 minutes at room temperature.

  • Pour the reaction mixture into 100 mL of cold water with stirring. The p-bromoacetanilide will precipitate.[12]

  • Collect the product by vacuum filtration and wash with cold water.[12]

  • Recrystallize the p-bromoacetanilide from ethanol (B145695) to obtain the purified product.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide to p-Bromoaniline)

  • In a round-bottom flask, place the purified p-bromoacetanilide.

  • Add a solution of 10% aqueous hydrochloric acid.

  • Heat the mixture under reflux for 1-2 hours until the hydrolysis is complete (the solid dissolves).

  • Cool the solution and neutralize it with a sodium hydroxide (B78521) solution until it is basic.

  • The p-bromoaniline will precipitate.

  • Collect the product by vacuum filtration, wash with water, and dry.

Protocol 2: Nitration of Toluene

This protocol describes a standard procedure for the nitration of toluene, which typically yields a mixture of ortho- and para-nitrotoluene.

  • Place a 5 mL conical vial containing a spin vane in an ice-water bath on a magnetic stirrer.[13]

  • Carefully add 1.0 mL of concentrated nitric acid to the vial.[13]

  • While stirring, slowly add 1.0 mL of concentrated sulfuric acid.[13]

  • After the acids are mixed, add 1.0 mL of toluene dropwise over a period of 5 minutes. Maintain the temperature below 20 °C.[13]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 15 minutes.

  • Carefully transfer the reaction mixture to a separatory funnel containing 20 mL of cold water.

  • Extract the product with two 10 mL portions of diethyl ether.

  • Combine the organic layers and wash with 10 mL of 10% sodium bicarbonate solution, followed by 10 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the mixture of nitrotoluene isomers. The isomers can be separated and quantified by gas chromatography.

Visualizations

G cluster_start Starting Material cluster_analysis Substituent Analysis cluster_pathways Reaction Pathways cluster_strategies Strategies for Para-Selectivity cluster_meta_strategy Strategy for Meta Substitution Start Substituted Benzene Analysis Analyze Directing Group Start->Analysis OrthoPara Ortho, Para Director (Activating or Halogen) Analysis->OrthoPara e.g., -OH, -R, -X Meta Meta Director (Deactivating) Analysis->Meta e.g., -NO2, -COR Steric Increase Steric Hindrance OrthoPara->Steric Temp Lower Temperature OrthoPara->Temp Catalyst Use Shape-Selective Catalyst (e.g., Zeolite) OrthoPara->Catalyst Protect Protecting Group Strategy: 1. Add Meta-Director 2. Substitute 3. Modify/Remove Director Meta->Protect If meta product is desired from ortho, para director

Caption: Decision workflow for controlling regioselectivity in EAS.

G cluster_workflow Troubleshooting Unexpected Meta-Product from Aniline Start Experiment: Nitration of Aniline Problem Problem: Significant Meta-Product Observed Start->Problem Cause Root Cause: Aniline protonated to meta-directing Anilinium Ion in strong acid Problem->Cause Solution Solution: Protecting Group Strategy Cause->Solution Step1 Step 1: Protect Aniline -> Acetanilide (Amide is o,p-directing) Solution->Step1 Step2 Step 2: Nitrate Acetanilide -> p-Nitroacetanilide Step1->Step2 Step3 Step 3: Deprotect Hydrolysis to p-Nitroaniline Step2->Step3 End Desired Product: Para-Nitroaniline Step3->End

Caption: Troubleshooting workflow for aniline nitration.

References

Issues with p-Chloroacetanilide precipitating out of solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-chloroacetanilide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the precipitation and crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in common laboratory solvents?

A1: this compound is generally soluble in organic solvents like ethanol (B145695), ether, and acetone, and sparingly soluble in water.[1][2] It is also slightly soluble in carbon tetrachloride and benzene.[1] One source indicates its solubility in hot dioxane is 50 mg/mL.[3] For successful recrystallization, the ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

Q2: My this compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooled too rapidly, causing the solute to come out of solution at a temperature above its melting point in the solvent mixture. To resolve this, try reheating the solution to redissolve the oil and then add a small amount of additional solvent to decrease the concentration. Allow the solution to cool more slowly to promote proper crystal formation.

Q3: The yield of my recrystallized this compound is very low. What are the potential reasons for this?

A3: A low recovery of purified product can be attributed to several factors. Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor. To avoid this, use the minimum amount of hot solvent required to fully dissolve the crude product. Premature crystallization during a hot filtration step can also lead to product loss. Ensure your filtration apparatus is pre-heated to prevent this. Finally, incomplete crystallization can be addressed by ensuring the solution is cooled for a sufficient amount of time, potentially in an ice bath after it has reached room temperature, to maximize crystal formation.

Q4: The purity of my this compound did not improve after recrystallization. What could have gone wrong?

A4: If the purity has not improved, it is likely that impurities were trapped within the crystal lattice. This can happen if the solution cools too quickly. A slower, more gradual cooling process allows for the selective crystallization of the desired compound, leaving impurities in the solution. Also, ensure that any insoluble impurities are removed via hot filtration before cooling the solution.

Troubleshooting Guide

This guide provides systematic solutions for common problems encountered during the precipitation and recrystallization of p--chloroacetanilide.

Problem Potential Cause Recommended Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was used).Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
The solution is supersaturated, but nucleation has not occurred.Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of this compound.
Formation of an oil instead of crystals The solution is too concentrated, or the cooling is too rapid.Reheat the solution to dissolve the oil. Add a small amount of fresh, hot solvent and allow the solution to cool slowly and without disturbance.
The melting point of the solute is lower than the boiling point of the solvent.Consider using a lower-boiling point solvent or a mixed solvent system.
Low yield of crystals Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary for dissolution. Before discarding the mother liquor, cool it in an ice bath to see if more crystals form.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated. Perform the hot filtration quickly.
Crystals were washed with a solvent that was not ice-cold.Always use a minimal amount of ice-cold solvent to wash the collected crystals.
Crystals are colored or appear impure Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add too much, as it can also adsorb the desired product.[4]
The solution was cooled too quickly, trapping impurities.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₈ClNO[1]
Molar Mass 169.61 g/mol [1]
Appearance White to light brown powder[1]
Melting Point 176-178 °C[1]
Boiling Point 333 °C[1]
Water Solubility Insoluble[1]
Solubility in Organic Solvents Soluble in ethanol, ether, and carbon disulfide; slightly soluble in CCl₄ and benzene.[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Activated charcoal (if necessary)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture on a hot plate to boiling. Continue to add small portions of hot ethanol until the solid has just dissolved.[4] It is important to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and reheat to boiling for a few minutes.[4]

  • Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot solvent. Pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance. Once the flask has reached room temperature, you may place it in an ice bath for at least 15 minutes to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Analysis: Once dry, weigh the purified crystals and determine the percent recovery. Measure the melting point to assess the purity. Pure this compound has a melting point of 176-178 °C.[1]

Visual Guides

G Troubleshooting this compound Recrystallization start Start Recrystallization dissolve Dissolve this compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oil_out Does it 'Oil Out'? crystals_form->oil_out No low_yield Is Yield Low? crystals_form->low_yield Yes induce Induce Crystallization: - Scratch flask - Add seed crystal oil_out->induce No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil_out->reheat_add_solvent Yes collect Collect Crystals by Filtration end Pure Crystals Obtained collect->end induce->crystals_form reheat_add_solvent->cool low_yield->collect No check_mother_liquor Concentrate Mother Liquor and Recool low_yield->check_mother_liquor Yes check_mother_liquor->collect

Caption: Troubleshooting workflow for this compound recrystallization.

G Factors Influencing this compound Solubility solubility Solubility of This compound temperature Temperature solubility->temperature solvent_polarity Solvent Polarity solubility->solvent_polarity impurities Presence of Impurities solubility->impurities pressure Pressure (Significant for gases, minor for solids) solubility->pressure increase_temp Increased Temperature (Generally increases solubility) temperature->increase_temp decrease_temp Decreased Temperature (Generally decreases solubility) temperature->decrease_temp polar_solvents Polar Solvents (e.g., Ethanol, Acetone) (Higher solubility) solvent_polarity->polar_solvents nonpolar_solvents Nonpolar Solvents (e.g., Water, Hexane) (Lower solubility) solvent_polarity->nonpolar_solvents impurity_effect Can increase or decrease solubility depending on interactions impurities->impurity_effect

Caption: Key factors that affect the solubility of this compound.

References

Removing unreacted starting material from p-Chloroacetanilide product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of p-chloroacetanilide. Our focus is on the effective removal of unreacted starting materials to ensure the high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

The primary impurities in crude this compound are typically unreacted starting materials. The most common of these is p-chloroaniline, which did not react completely during the acylation step. Residual acetic anhydride (B1165640) or acetic acid from the reaction may also be present.

Q2: How can I remove unreacted p-chloroaniline from my this compound product?

Unreacted p-chloroaniline can be effectively removed by performing an acidic wash.[1] p-Chloroaniline is basic and will react with an acid to form a water-soluble salt, which can then be separated from the organic layer containing your desired product. This is a crucial step before proceeding to recrystallization.

Q3: What is the best solvent for recrystallizing this compound?

A mixed solvent system of ethanol (B145695) and water is commonly used for the recrystallization of this compound. Ethanol is a good solvent for this compound at elevated temperatures, while water acts as an anti-solvent, reducing its solubility as the solution cools, which promotes crystallization. Recrystallization from alcohol or dilute acetic acid has also been reported.

Q4: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, the washed product, and the recrystallized product on a TLC plate, you can visualize the removal of impurities. A common solvent system for this analysis is a 1:1 mixture of hexane (B92381) and ethyl acetate.[2]

Q5: My this compound "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if it cools too quickly. To resolve this, you can try the following:

  • Add a small amount of the better solvent (ethanol) to the hot solution to reduce saturation.

  • Ensure the cooling process is slow and undisturbed.

  • Use a seed crystal to induce crystallization.

  • Scratch the inside of the flask with a glass rod to create nucleation sites.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield of Recrystallized Product - Too much solvent used during recrystallization.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
Product is still impure after recrystallization (checked by TLC or melting point) - Inefficient removal of starting materials before recrystallization.- The chosen recrystallization solvent is not optimal.- The cooling process was too rapid, trapping impurities.- Perform an acidic wash to remove basic impurities like p-chloroaniline before recrystallization.- Experiment with different solvent systems.- Allow the solution to cool slowly and without disturbance.
Difficulty filtering the crystals - Crystals are too fine.- This can be a result of cooling the solution too quickly. For subsequent attempts, allow for slower crystal growth.

Experimental Protocols

Protocol 1: Acidic Wash for Removal of p-Chloroaniline

This protocol describes the removal of the unreacted basic starting material, p-chloroaniline, from the crude this compound product.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 5% Aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% aqueous HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom layer) contains the p-chloroaniline hydrochloride salt.

  • Drain the aqueous layer.

  • Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove any residual water-soluble components.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Decant or filter the dried solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the this compound, now free of p-chloroaniline.

Protocol 2: Recrystallization of this compound

This protocol details the purification of this compound using a mixed ethanol/water solvent system.

Materials:

  • This compound (post-acidic wash)

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and gently heat the mixture on a hot plate until the solid dissolves completely.

  • While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the saturation point.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

Data Presentation

Table 1: Expected Purity and Yield at Different Stages of Purification

Purification StageKey Impurities PresentExpected PurityExpected Yield
Crude Product p-Chloroaniline, Acetic Anhydride/AcidModerate~90-95% (crude)
After Acidic Wash Residual solvent, minor by-productsHigh~85-90%
After Recrystallization Trace impuritiesVery High (>98%)~70-85% (overall)

Note: Expected purity and yield are estimates and can vary based on initial reaction conditions and experimental technique.

Visualizations

Purification_Workflow Crude Crude this compound Wash Acidic Wash Crude->Wash Recrystallize Recrystallization Wash->Recrystallize Analysis1 TLC/Melting Point Analysis Wash->Analysis1 Pure Pure this compound Recrystallize->Pure Analysis2 TLC/Melting Point Analysis Recrystallize->Analysis2 Troubleshooting_Logic start Impure Product check_purity Assess Purity (TLC/Melting Point) start->check_purity acid_wash Perform Acidic Wash check_purity->acid_wash Impure pure_product Pure Product check_purity->pure_product Pure recrystallize Recrystallize acid_wash->recrystallize oiling_out Product 'Oiled Out'? recrystallize->oiling_out troubleshoot_oil Troubleshoot Oiling Out: - Add more good solvent - Slow cooling - Seed crystal oiling_out->troubleshoot_oil Yes low_yield Low Yield? oiling_out->low_yield No troubleshoot_oil->recrystallize low_yield->pure_product No troubleshoot_yield Troubleshoot Low Yield: - Minimize solvent - Preheat funnel - Ice bath cooling low_yield->troubleshoot_yield Yes troubleshoot_yield->pure_product

References

Technical Support Center: Safe Scale-Up of p-Chloroacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and efficient scale-up of p-chloroacetanilide synthesis. The information is presented in a question-and-answer format to address specific challenges and troubleshooting scenarios encountered during laboratory and pilot-plant operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The two primary and industrially viable routes for synthesizing this compound are:

  • Electrophilic Chlorination of Acetanilide (B955): This is a common and cost-effective method. Acetanilide is reacted with a chlorinating agent in a suitable solvent. The acetamido group (-NHCOCH₃) is an ortho-, para-director, leading to a mixture of o- and this compound. Under controlled conditions, the para-isomer is the major product.[1]

  • Acetylation of p-Chloroaniline: This route offers high selectivity to the desired para-isomer. p-Chloroaniline is reacted with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to yield this compound.[2]

Q2: What are the critical safety hazards associated with the reagents used in this compound synthesis?

A2: The primary hazards are associated with the starting materials and reagents. Acetanilide is harmful if swallowed and can cause skin and eye irritation.[3][4] p-Chloroaniline is toxic and readily absorbed through the skin. Acetic anhydride is corrosive and a lachrymator. Chlorinating agents vary in their hazards; for instance, sulfuryl chloride is highly corrosive and toxic, while N-chlorosuccinimide is an irritant. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All operations should be conducted in a well-ventilated fume hood.[3]

Q3: How can the regioselectivity of the chlorination of acetanilide be controlled to maximize the yield of the para-isomer?

A3: Maximizing the yield of this compound during the chlorination of acetanilide is crucial for process efficiency. The formation of the ortho-isomer is a common side reaction. To favor the para-product, consider the following:

  • Steric Hindrance: The acetamido group is bulky and can sterically hinder the ortho positions, naturally favoring para-substitution.

  • Reaction Temperature: Lower reaction temperatures generally increase the selectivity for the para-isomer.

  • Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Experimentation with different solvents may be necessary to optimize for the para-product.

  • Chlorinating Agent: The choice of chlorinating agent can impact regioselectivity. Milder chlorinating agents may offer better control.[5][6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts (e.g., o-chloroacetanilide, dichlorinated products).[8] - Loss of product during workup and purification.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Carefully control the reaction temperature; for the chlorination of acetanilide, lower temperatures often favor the para-isomer. - Optimize the molar ratio of reactants to minimize side reactions. - Refine the crystallization and filtration procedures to minimize product loss.
Formation of Significant Amounts of o-Chloroacetanilide - High reaction temperature. - Inappropriate solvent.- Lower the reaction temperature. - Screen different solvents to find one that maximizes para-selectivity.
Presence of Dichlorinated Byproducts - Excess chlorinating agent. - Reaction temperature is too high.- Use a stoichiometric amount or a slight excess of the chlorinating agent. - Maintain strict temperature control throughout the addition of the chlorinating agent.
Product is Difficult to Filter - Very fine crystal size. - Oily impurities present.- Optimize the crystallization process to obtain larger crystals. This can be achieved by slow cooling, using an appropriate solvent system, and controlled agitation. - Ensure the reaction has gone to completion to avoid unreacted starting materials that may be oily. - Wash the crude product with a suitable solvent to remove oily impurities before the main crystallization step.
Product Purity is Low After Crystallization - Inefficient removal of byproducts. - Co-precipitation of impurities.- Select a crystallization solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[9] - Consider a multi-step purification process, such as a wash with a less polar solvent to remove non-polar impurities, followed by recrystallization. - Perform a hot filtration step during recrystallization to remove any insoluble impurities.

Experimental Protocols

Pilot-Scale Synthesis of this compound via Chlorination of Acetanilide

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety protocols at your facility. A thorough risk assessment should be conducted before proceeding.

Reagents and Equipment:

  • Acetanilide

  • Glacial Acetic Acid

  • Sodium Hypochlorite (B82951) Solution (or other suitable chlorinating agent)

  • Sodium Bisulfite

  • Jacketed Glass Reactor with overhead stirrer, temperature probe, and addition funnel

  • Nutsche Filter Dryer or Centrifuge

  • Vacuum Drying Oven

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with acetanilide and glacial acetic acid. Begin agitation to dissolve the acetanilide.

  • Temperature Control: Cool the reactor contents to the desired temperature (e.g., 0-5 °C) using a chiller. Maintaining a low temperature is critical for regioselectivity.

  • Chlorination: Slowly add the sodium hypochlorite solution via the addition funnel over a period of several hours. Monitor the internal temperature closely and adjust the addition rate to prevent a significant exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by TLC or HPLC to determine the consumption of acetanilide and the formation of this compound.

  • Quenching: Once the reaction is complete, quench any excess chlorinating agent by the slow addition of a sodium bisulfite solution.

  • Precipitation: Slowly add water to the reaction mixture to precipitate the crude this compound.

  • Filtration and Washing: Filter the product using a Nutsche filter dryer or centrifuge. Wash the filter cake with cold water to remove residual acetic acid and inorganic salts.

  • Drying: Dry the product under vacuum at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.

  • Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.[10]

Data Presentation

Table 1: Physical and Safety Data of Key Chemicals

ChemicalMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
This compound C₈H₈ClNO169.61178-180333Irritant to skin, eyes, and respiratory system.
Acetanilide C₈H₉NO135.17113-115304Harmful if swallowed, skin and eye irritant.
p-Chloroaniline C₆H₆ClN127.5769-72232Toxic, readily absorbed through the skin.
Acetic Anhydride C₄H₆O₃102.09-73138-140Corrosive, lachrymator.

Table 2: Solubility of this compound

SolventSolubility
Water Sparingly soluble.[11]
Ethanol Soluble.[3]
Acetone Soluble.
Benzene Low solubility.[11]
Toluene Low solubility.[11]
Chloroform Low solubility.[11]

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification charge_reactants Charge Reactor with Acetanilide & Acetic Acid cool Cool to 0-5 °C charge_reactants->cool Dissolution chlorination Slow Addition of Chlorinating Agent cool->chlorination Temperature Control monitoring Monitor Reaction (TLC/HPLC) chlorination->monitoring Reaction Progress quench Quench Excess Chlorinating Agent monitoring->quench Reaction Completion precipitation Precipitate with Water quench->precipitation filtration Filter and Wash precipitation->filtration drying Vacuum Dry filtration->drying recrystallization Recrystallize (Optional) drying->recrystallization

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Purity of This compound check_byproducts Analyze for Byproducts (o-isomer, di-chloro) start->check_byproducts check_starting_material Check for Unreacted Starting Material check_byproducts->check_starting_material Byproducts Absent optimize_reaction Optimize Reaction Conditions (Temp, Molar Ratio) check_byproducts->optimize_reaction Byproducts Present improve_purification Improve Purification (Recrystallization Solvent, Washing) check_starting_material->improve_purification Absent increase_reaction_time Increase Reaction Time or Improve Mixing check_starting_material->increase_reaction_time Present end High Purity Product optimize_reaction->end improve_purification->end increase_reaction_time->end

Caption: Troubleshooting logic for low product purity.

Waste Management

The synthesis of this compound generates several waste streams that require proper management:

  • Acidic Aqueous Waste: The filtrate from the product isolation contains acetic acid and hydrochloric acid (if generated from the chlorinating agent). This stream should be neutralized with a suitable base, such as sodium carbonate or sodium hydroxide, before being sent to a wastewater treatment facility.[12]

  • Organic Waste: This may include the mother liquor from recrystallization, which will contain this compound, byproducts (o-chloroacetanilide, dichlorinated species), and the recrystallization solvent. Chlorinated organic waste should be segregated and disposed of via incineration at a licensed facility.

  • Solid Waste: Contaminated filter paper, gloves, and other disposable materials should be collected and disposed of as hazardous waste.

Always consult your institution's and local environmental regulations for specific waste disposal procedures.

References

Technical Support Center: Catalyst Choice and p-Chloroacetanilide Reaction Rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of catalyst choice on the reaction rate of p-Chloroacetanilide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for the synthesis of this compound?

The synthesis of this compound from acetanilide (B955) typically involves an electrophilic aromatic substitution (chlorination) reaction. The choice of catalyst is crucial for controlling the reaction rate and selectivity. Common catalysts include:

  • Brønsted Acids: Strong acids like hydrochloric acid (HCl) and perchloric acid (HClO₄) can catalyze the chlorination, particularly when using chlorinating agents like chloramine-T.[1]

  • Lewis Acids: These are the most common catalysts for electrophilic aromatic halogenation. Examples include iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). They work by activating the chlorinating agent.

  • Iodine(III)-based Catalysts: A combination of an iodine(III) reagent like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) with a Lewis acid such as AlCl₃ can be used for electrophilic chlorination under non-acidic conditions.[2]

  • Organocatalysts: Certain organic molecules, such as secondary ammonium (B1175870) salts, can act as catalysts for the chlorination of anilines, offering high regioselectivity.[3][4]

  • Heterogeneous Catalysts: While less common for this specific transformation, solid acid catalysts can be employed in principle.

Q2: How does the choice of catalyst affect the reaction rate?

The catalyst's primary role is to increase the electrophilicity of the chlorine source, thereby accelerating the rate of attack by the electron-rich acetanilide ring.

  • Stronger Lewis acids generally lead to faster reaction rates by more effectively polarizing the Cl-Cl bond in Cl₂ or activating other chlorinating agents. For instance, AlCl₃ is a stronger Lewis acid than ZnCl₂ and would be expected to produce a faster reaction.[5]

  • Acid catalysts like HCl can protonate the chlorinating agent, making it a better electrophile. The concentration of the acid and the presence of other ions, such as chloride ions, can significantly influence the rate.[1]

  • The nature of the chlorinating agent itself, when used with a catalyst, plays a significant role. For example, N-chlorosuccinimide (NCS) requires activation by a Brønsted or Lewis acid for aromatic chlorination.[6]

Q3: Can the catalyst influence the regioselectivity of the chlorination?

Yes, the catalyst can influence the ratio of ortho, meta, and para isomers. The acetamido group (-NHCOCH₃) in acetanilide is an ortho-, para-directing group. While the para-isomer (this compound) is generally favored due to less steric hindrance, the choice of catalyst and reaction conditions can affect the ortho:para ratio. Some organocatalysts have been specifically designed to achieve high ortho-selectivity in the chlorination of anilines.[3][4]

Q4: What are the common chlorinating agents used in conjunction with these catalysts?

A variety of chlorinating agents can be used, and their reactivity is often enhanced by the presence of a catalyst. Common choices include:

  • Molecular chlorine (Cl₂)

  • Sulfuryl chloride (SO₂Cl₂)[7]

  • N-Chlorosuccinimide (NCS)

  • Chloramine-T[1][8]

  • Trichloroisocyanuric acid (TCCA)[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Slow or No Reaction 1. Inactive Catalyst: The catalyst may be old, hydrated, or of poor quality. Lewis acids like AlCl₃ and FeCl₃ are particularly sensitive to moisture.[10] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. 3. Poor Catalyst-Reagent Interaction: The chosen catalyst may not be effective for the specific chlorinating agent used.1. Use a fresh, anhydrous catalyst. Ensure proper storage and handling to prevent exposure to moisture. Consider drying the catalyst before use. 2. Increase the catalyst loading incrementally. Monitor the reaction progress to find the optimal amount. 3. Consult the literature to ensure compatibility between your chosen catalyst and chlorinating agent.
Low Yield of this compound 1. Catalyst Poisoning: Impurities in the reactants or solvent can deactivate the catalyst.[11] 2. Competing Side Reactions: The catalyst may promote undesired side reactions, such as polychlorination or degradation of the starting material. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at high temperatures.1. Purify reactants and use dry, high-purity solvents. 2. Choose a milder catalyst or adjust the reaction conditions (e.g., lower temperature, shorter reaction time) to improve selectivity. 3. Optimize the reaction temperature. Start with literature-reported values and adjust as needed while monitoring the reaction.
Formation of Multiple Isomers (Low Regioselectivity) 1. Inappropriate Catalyst Choice: Some catalysts may be less selective for the para position. 2. High Reaction Temperature: Higher temperatures can sometimes lead to the formation of less stable isomers.1. Screen different catalysts. For example, bulkier catalysts might favor the formation of the less sterically hindered para isomer. 2. Lower the reaction temperature. This can often improve the selectivity for the thermodynamically favored product.
Difficulty in Catalyst Removal 1. Homogeneous Catalyst: Lewis acids like AlCl₃ and FeCl₃ can be difficult to remove completely from the reaction mixture.1. Perform an aqueous workup. Quench the reaction with water or a dilute acid to hydrolyze the catalyst and extract it into the aqueous phase. 2. Consider using a solid-supported or heterogeneous catalyst in future experiments for easier separation.

Data Presentation

Table 1: Kinetic Data for the Chlorination of Acetanilide with Chloramine-T in the Presence of Perchloric Acid [1][8]

Substratek (min⁻¹) at 60°CΔE‡ (kcal/mole)ΔS‡ (e.u.)
Acetanilide-15.15-32.95
p-Methylacetanilide-14.08-36.69
This compound -15.25 -33.71
o-Chloroacetanilide-17.60-27.05

Note: The rate constant 'k' is for the disappearance of Chloramine-T and is dependent on substrate concentration. The data presented here is for the chlorination of various substituted acetanilides, providing a comparative view of the electronic effects on the reaction rate.

Experimental Protocols

General Experimental Protocol for Lewis Acid-Catalyzed Chlorination of Acetanilide

This protocol is a general guideline and may require optimization for specific catalysts and chlorinating agents.

Materials:

  • Acetanilide

  • Anhydrous Lewis Acid (e.g., FeCl₃, AlCl₃, ZnCl₂)

  • Chlorinating Agent (e.g., Cl₂, SO₂Cl₂, NCS)

  • Anhydrous Solvent (e.g., Dichloromethane, Carbon tetrachloride)

  • Apparatus for inert atmosphere reaction (optional but recommended for moisture-sensitive catalysts)

  • Magnetic stirrer and heating mantle/oil bath

  • Apparatus for quenching and workup (separatory funnel, beakers, etc.)

  • Apparatus for purification (recrystallization or column chromatography)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. If using a moisture-sensitive Lewis acid, set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve acetanilide in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the anhydrous Lewis acid catalyst to the solution. The amount will vary depending on the catalyst's activity (typically 0.1 to 1.1 equivalents).

  • Addition of Chlorinating Agent: Cool the mixture in an ice bath. Slowly add the chlorinating agent to the stirred solution. The addition should be dropwise if the chlorinating agent is a liquid, or in small portions if it is a solid.

  • Reaction: Allow the reaction to stir at room temperature or heat to a specific temperature as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly quench it by pouring it over crushed ice or into a cold, dilute aqueous acid solution. This will hydrolyze the catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_reactants Prepare Anhydrous Reactants & Solvent start->prep_reactants setup_reaction Set up Reaction Apparatus prep_reactants->setup_reaction dissolve Dissolve Acetanilide setup_reaction->dissolve add_catalyst Add Catalyst dissolve->add_catalyst add_chlorinating_agent Add Chlorinating Agent add_catalyst->add_chlorinating_agent react Stir and Monitor (TLC) add_chlorinating_agent->react quench Quench Reaction react->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Recrystallization/Chromatography) dry->purify end End purify->end

References

Minimizing byproduct formation during p-chloroacetanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of p-chloroacetanilide.

Troubleshooting Guide

The synthesis of this compound via electrophilic aromatic substitution of acetanilide (B955) can be prone to the formation of undesired byproducts, primarily o-chloroacetanilide and di-chlorinated acetanilides. This guide addresses common issues encountered during the synthesis and provides recommended solutions.

Table 1: Troubleshooting Common Issues in this compound Synthesis

Issue Probable Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient chlorinating agent.- Increase reaction time or temperature moderately. - Maintain the reaction temperature within the optimal range (e.g., 0-10°C) to balance reaction rate and selectivity. - Ensure the purity and appropriate choice of the chlorinating agent.
High percentage of o-chloroacetanilide - High reaction temperature favoring the less sterically hindered ortho position. - Use of a highly reactive chlorinating system.- Conduct the reaction at a lower temperature (e.g., 0-5°C) to enhance para selectivity due to the larger activation energy for ortho substitution.[1][2] - Employ a milder chlorinating agent or a catalyst that favors para substitution.
Formation of di-chloroacetanilide byproducts - Excess of chlorinating agent. - High reaction temperature increasing the rate of the second chlorination. - Acetanilide ring is strongly activated.- Use a stoichiometric amount or a slight deficiency of the chlorinating agent. - Maintain a low reaction temperature throughout the addition of the chlorinating agent. - The acetamido group is less activating than an amino group, which already helps control polysubstitution. Careful control of other parameters is still necessary.[3]
Difficulty in isolating pure this compound - Similar solubility of ortho and para isomers in some solvents. - Presence of unreacted acetanilide.- Utilize recrystallization from a suitable solvent system, such as aqueous ethanol (B145695) or glacial acetic acid, where the solubility difference between isomers is more pronounced. - Employ column chromatography for separation if high purity is required.[4][5][6][7][8][9][10][11][12]
Reaction mixture turns dark or tarry - Oxidation of the acetanilide or aniline (B41778) starting material. - Reaction temperature is too high.- Ensure the absence of strong oxidizing agents or contaminants. - Perform the reaction under an inert atmosphere if necessary. - Strictly control the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of this compound and its byproducts?

A1: The synthesis of this compound from acetanilide is an electrophilic aromatic substitution (EAS) reaction. The acetamido group (-NHCOCH₃) on the acetanilide ring is an ortho, para-directing activator. The incoming electrophile (a chloronium ion or its equivalent) is directed to substitute at the ortho and para positions. Due to steric hindrance from the bulky acetamido group, the para position is sterically more accessible, leading to this compound as the major product.[13][14] The primary byproducts are the ortho-isomer (o-chloroacetanilide) and di-chlorinated products.

Q2: How does temperature affect the ratio of para to ortho isomers?

A2: Temperature plays a crucial role in the regioselectivity of the chlorination of acetanilide. Lowering the reaction temperature generally favors the formation of the para-isomer. This is because the activation energy for the formation of the ortho-isomer is typically higher due to steric hindrance. By keeping the temperature low (e.g., 0-10°C), the reaction pathway leading to the more stable para-product is favored.[1][2]

Q3: What are the common chlorinating agents used, and how do they influence byproduct formation?

A3: Common chlorinating agents for this synthesis include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reactivity of the chlorinating agent can influence byproduct formation. Highly reactive systems can lead to a decrease in selectivity and an increase in di-substitution. The choice of solvent and catalyst can modulate the reactivity of the chlorinating agent.

Q4: Can a catalyst be used to improve the yield of the para-isomer?

A4: Yes, the use of a Lewis acid catalyst can influence the regioselectivity of the reaction. While strong Lewis acids can sometimes decrease selectivity by increasing the reactivity of the system, certain catalysts can be employed to enhance the formation of the para-isomer. The specific choice of catalyst and reaction conditions needs to be optimized for the desired outcome.

Q5: What is the best method for purifying this compound from its ortho-isomer?

A5: Recrystallization is the most common and effective method for purifying this compound. The para-isomer is generally less soluble than the ortho-isomer in common solvent systems like ethanol-water mixtures or aqueous acetic acid. This difference in solubility allows for the selective crystallization of the this compound upon cooling, leaving the more soluble ortho-isomer in the mother liquor. For very high purity requirements, column chromatography can also be employed.[4][5][6][7][8][9][10][11][12]

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing the formation of ortho and di-chlorinated byproducts.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Ethanol

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

  • Beakers

  • Graduated cylinders

Procedure:

  • Dissolution of Acetanilide: In a round-bottom flask, dissolve 10.0 g of acetanilide in 30 mL of glacial acetic acid. Stir the mixture at room temperature until all the acetanilide has dissolved.

  • Cooling the Reaction Mixture: Place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring.

  • Preparation of Chlorinating Agent: In a separate, dry dropping funnel, place a solution of a stoichiometric equivalent of sulfuryl chloride in 10 mL of glacial acetic acid.

  • Addition of Chlorinating Agent: Add the sulfuryl chloride solution dropwise to the cooled acetanilide solution over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10°C during the addition to ensure high para-selectivity.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Precipitation of the Product: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. A white precipitate of crude this compound will form.

  • Isolation of the Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold deionized water to remove any remaining acid.

  • Recrystallization: Transfer the crude product to a beaker and recrystallize from a minimal amount of hot 50% aqueous ethanol. Dissolve the solid in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

Table 2: Expected Yield and Purity under Optimized Conditions

Parameter Expected Value
Yield of this compound 75-85%
Purity (by HPLC) >98%
o-chloroacetanilide content <2%
Di-chloroacetanilide content <0.5%

Visualizations

The following diagrams illustrate the key relationships and workflows in the synthesis of this compound.

Reaction_Pathway Acetanilide Acetanilide Electrophilic_Attack Electrophilic Attack (Chlorination) Acetanilide->Electrophilic_Attack Para_Intermediate Para-Substituted Intermediate (Major) Electrophilic_Attack->Para_Intermediate Sterically Favored Ortho_Intermediate Ortho-Substituted Intermediate (Minor) Electrophilic_Attack->Ortho_Intermediate Sterically Hindered p_Chloroacetanilide This compound Para_Intermediate->p_Chloroacetanilide o_Chloroacetanilide o-Chloroacetanilide Ortho_Intermediate->o_Chloroacetanilide

Caption: Reaction pathway for the chlorination of acetanilide.

Caption: Optimized experimental workflow for this compound synthesis.

Byproduct_Logic cluster_conditions Reaction Conditions cluster_products Products Temperature Temperature p_Chloroacetanilide This compound (Desired) Temperature->p_Chloroacetanilide Low Temp Favors o_Chloroacetanilide o-Chloroacetanilide (Byproduct) Temperature->o_Chloroacetanilide High Temp Increases Chlorinating_Agent [Chlorinating Agent] Chlorinating_Agent->p_Chloroacetanilide Stoichiometric Amount Di_Chloroacetanilide Di-Chloroacetanilide (Byproduct) Chlorinating_Agent->Di_Chloroacetanilide Excess Increases Catalyst Catalyst Catalyst->p_Chloroacetanilide Can Improve Selectivity

Caption: Logical relationships influencing product and byproduct formation.

References

Technical Support Center: Drying Synthesized p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the effective drying of synthesized p-chloroacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the importance of thoroughly drying synthesized this compound?

A1: Thoroughly drying this compound is crucial for several reasons. Residual moisture or solvent can lead to inaccuracies in yield calculations and analytical characterization (e.g., melting point, spectroscopy). For drug development professionals, the presence of solvents can affect the material's stability, downstream processing, and toxicological profile. A dry product is essential for obtaining accurate analytical data and ensuring the quality and stability of the compound.

Q2: What is the melting point of this compound and why is it important for drying?

A2: The melting point of this compound is consistently reported in the range of 176-179°C.[1] Knowing the melting point is critical for setting the maximum temperature for oven drying. To avoid melting or decomposition of the product, the drying temperature should be set significantly below this range.

Q3: Is this compound stable to heat and moisture?

A3: this compound is stable under ordinary conditions of use and storage. However, it is noted to be moisture-sensitive. Thermal decomposition can occur at high temperatures, leading to the release of toxic fumes, including nitrogen oxides and hydrogen chloride gas. Therefore, while it is stable to moderate heat for drying, excessive temperatures should be avoided.

Q4: What are the common methods for drying this compound in a laboratory setting?

A4: The most common methods for drying crystalline solids like this compound are:

  • Air Drying: Allowing the solvent to evaporate at room temperature, often in a fume hood. This is a slow method and may not be sufficient for removing all residual solvent.

  • Oven Drying: Heating the sample in a laboratory oven at a controlled temperature.

  • Vacuum Drying: Placing the sample in a desiccator or oven under reduced pressure. This is often the most effective method as it lowers the boiling point of residual solvents.

  • Desiccator Drying: Storing the sample in a desiccator containing a drying agent (desiccant) to absorb moisture.

Q5: Can this compound be dried in a standard laboratory oven?

A5: Yes, a standard laboratory oven can be used. However, the temperature must be carefully controlled and kept well below the melting point of 176-179°C. A temperature range of 60-80°C is generally a safe and effective starting point.

Q6: Is vacuum drying a suitable method for this compound?

A6: Yes, vacuum drying is a highly effective method for drying this compound. It allows for the removal of solvents at lower temperatures, reducing the risk of thermal degradation. A vacuum oven provides the best control over both temperature and pressure.

Troubleshooting Guides

Issue 1: The this compound is not drying completely, and remains clumpy or sticky.

Possible Cause Troubleshooting Step
Inefficient initial solvent removal Before drying, ensure the crystalline product is well-filtered to remove as much solvent as possible. Press the crystals firmly on the filter paper using a clean spatula or stopper.
Inappropriate drying method Air drying may be insufficient. Switch to oven drying or vacuum drying for more efficient solvent removal.
Drying temperature is too low If using an oven, incrementally increase the temperature, ensuring it remains at least 50°C below the melting point. A starting range of 60-80°C is recommended.
Insufficient drying time Extend the drying time. For oven or vacuum drying, dry to a constant weight (i.e., until the mass of the sample no longer changes between measurements).
High residual solvent content The product may have occluded solvent. Gently grind the crystals (if not already finely divided) to break up clumps and increase the surface area for drying.

Issue 2: The this compound has melted or discolored during oven drying.

Possible Cause Troubleshooting Step
Oven temperature is too high Immediately remove the sample from the oven. Verify the oven's temperature calibration. For future batches, set the temperature significantly lower (e.g., 60-80°C).
Presence of impurities Impurities can lower the melting point of the compound. Consider recrystallizing the this compound to improve its purity before drying.

Issue 3: Low recovery of this compound after vacuum drying.

Possible Cause Troubleshooting Step
Sublimation of the product This compound may sublime under high vacuum and elevated temperatures. To mitigate this, use a lower temperature or a less aggressive vacuum. Consider using a cold trap to recover any sublimed material.
Mechanical loss Fine powders can be aspirated into the vacuum line. Use a filter paper or a glass frit to cover the sample container.

Data Presentation

Table 1: Recommended Drying Parameters for this compound

Drying Method Temperature Range (°C) Pressure Typical Time Notes
Oven Drying 60 - 80Atmospheric2-12 hoursTemperature should be well below the melting point (176-179°C). Dry to constant weight.
Vacuum Oven Drying 40 - 6020-50 mbar1-6 hoursReduces the risk of thermal degradation. Very effective for removing residual solvents.
Desiccator Drying Room TemperatureAtmospheric or Vacuum12-48 hoursSlower method, best for removing residual water. Choice of desiccant is important.

Table 2: Common Desiccants for Drying this compound in a Desiccator

Desiccant Efficiency Capacity Notes
Anhydrous Calcium Chloride (CaCl₂) ModerateHighGood general-purpose desiccant.
Silica Gel (SiO₂) HighModerateOften contains a moisture indicator. Can be regenerated by heating.
Anhydrous Calcium Sulfate (Drierite®) HighLowFast-acting but has a lower capacity.
Phosphorus Pentoxide (P₄O₁₀) Very HighLowExtremely efficient but corrosive and hazardous to handle. Use with caution.

Experimental Protocols

Protocol 1: Oven Drying of this compound

  • Preparation: After synthesis and filtration, press the crystalline this compound on the filter paper to remove excess solvent.

  • Sample Placement: Spread the crystals in a thin layer on a pre-weighed watch glass or crystallization dish to maximize the surface area.

  • Oven Settings: Preheat a laboratory oven to a temperature between 60-80°C.

  • Drying: Place the sample in the oven.

  • Monitoring: After an initial drying period of 2 hours, remove the sample, allow it to cool to room temperature in a desiccator, and weigh it.

  • Constant Weight: Return the sample to the oven for 1-hour intervals, repeating the cooling and weighing process until a constant weight is achieved (typically two consecutive weighings that differ by less than 0.1%).

Protocol 2: Vacuum Drying of this compound

  • Preparation: Prepare the sample as described in the oven drying protocol.

  • Sample Placement: Place the watch glass or crystallization dish with the sample into a vacuum desiccator or vacuum oven.

  • Vacuum Application: Seal the desiccator or oven and slowly apply a vacuum to the desired pressure (e.g., 20-50 mbar). A gradual application of vacuum will prevent the powder from being disturbed.

  • Drying: If using a vacuum oven, set the temperature to 40-60°C. For a vacuum desiccator at room temperature, the process will be slower.

  • Completion: Dry to a constant weight as described in the oven drying protocol.

  • Venting: Slowly and carefully vent the desiccator or oven to atmospheric pressure before removing the sample.

Mandatory Visualization

Drying_Method_Selection start Synthesized this compound (Wet Crystals) filtration Filter and press crystals to remove bulk solvent start->filtration air_dry Initial air drying in a fume hood filtration->air_dry decision_solvent Is the residual solvent water or a volatile organic? decision_purity Is high purity critical and are solvents high boiling? decision_solvent->decision_purity Organic solvent desiccator_dry Desiccator Drying (Room Temperature) decision_solvent->desiccator_dry Mostly water air_dry->decision_solvent oven_dry Oven Drying (60-80°C) decision_purity->oven_dry No vacuum_dry Vacuum Oven Drying (40-60°C) decision_purity->vacuum_dry Yes end_product Dry this compound oven_dry->end_product vacuum_dry->end_product desiccator_dry->end_product

Caption: Decision workflow for selecting the appropriate drying method for this compound.

Troubleshooting_Drying start Problem Encountered During Drying issue_sticky Product is sticky or clumpy start->issue_sticky issue_melted Product has melted or discolored start->issue_melted issue_low_yield Low recovery after vacuum drying start->issue_low_yield solution_sticky1 Improve initial filtration issue_sticky->solution_sticky1 solution_sticky2 Increase drying time/temperature issue_sticky->solution_sticky2 solution_sticky3 Switch to a more effective drying method (e.g., vacuum drying) issue_sticky->solution_sticky3 solution_melted1 Lower oven temperature issue_melted->solution_melted1 solution_melted2 Recrystallize to improve purity issue_melted->solution_melted2 solution_low_yield1 Reduce temperature or vacuum level to prevent sublimation issue_low_yield->solution_low_yield1 solution_low_yield2 Use a filter to prevent mechanical loss issue_low_yield->solution_low_yield2

Caption: Troubleshooting guide for common issues encountered when drying this compound.

References

Validation & Comparative

Spectroscopic Fingerprinting: A Comparative Guide to Confirming the Identity of p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to definitively identify p-chloroacetanilide and distinguish it from potential starting materials, isomers, and byproducts. Detailed experimental protocols and a logical workflow for identity confirmation are also presented.

Introduction

In the synthesis of pharmaceutical compounds and other fine chemicals, rigorous identity confirmation of the target molecule is paramount. This compound, a key intermediate, can be definitively identified using a combination of spectroscopic techniques. This guide outlines the characteristic spectral signatures of this compound obtained from Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). By comparing the spectrum of a synthesized sample to the reference data provided, and against the data of plausible alternatives, researchers can confidently verify the purity and identity of their compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and related compounds.

Table 1: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O StretchAromatic C-H StretchAromatic C=C StretchC-Cl Stretch
This compound ~3300~1670~3100-3000~1600, ~1490~1090
Acetanilide[1]~3300-3500~1650-1700~3030-3080~1600, ~1490-
p-Chloroaniline~3400, ~3300-~3100-3000~1620, ~1500~1090
o-Chloroacetanilide~3290~1670~3100-3000~1590, ~1480~1050
m-Chloroacetanilide~3290~1670~3100-3000~1590, ~1480~1070

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound-CH₃ (singlet)Aromatic ProtonsN-H (singlet)
This compound ~2.1~7.3 (d, 2H), ~7.5 (d, 2H)~7.6
Acetanilide[2][3]~2.18~7.10 (t, 1H), ~7.32 (t, 2H), ~7.49 (d, 2H)~7.15
p-Chloroaniline-~6.6 (d, 2H), ~7.1 (d, 2H)[4]~3.7 (broad s, 2H)
o-Chloroacetanilide~2.2~7.0-7.4 (m, 4H), ~8.2 (d, 1H)~7.8
m-Chloroacetanilide~2.2~7.0-7.6 (m, 4H)~7.5

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound-CH₃Aromatic CarbonsC=O
This compound ~24.5~121.5, ~129.0, ~129.5, ~136.5~168.0
Acetanilide[3]~24.1~120.4, ~124.1, ~128.7, ~138.2~169.5
p-Chloroaniline[5]-~116.0, ~124.0, ~129.0, ~145.0-
o-Chloroacetanilide[6][7]~25.0~121.0, ~122.0, ~125.0, ~127.0, ~129.0, ~134.5~168.5
m-Chloroacetanilide~24.5~118.0, ~120.0, ~124.0, ~130.0, ~134.5, ~139.0~168.0

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 169/171 (3:1 ratio)127/129, 92, 65
Acetanilide[8][9][10]13593, 66, 43
p-Chloroaniline[11]127/129 (3:1 ratio)92, 65
o-Chloroacetanilide[12][13]169/171 (3:1 ratio)127/129, 92, 65
m-Chloroacetanilide[14][15]169/171 (3:1 ratio)127/129, 92, 65

Experimental Protocols

1. Infrared (IR) Spectroscopy

  • Method: Attenuated Total Reflectance (ATR) or KBr Pellet.

  • Protocol (ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Record a background spectrum.

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the crystal and anvil thoroughly after the measurement.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Method: ¹H and ¹³C NMR.

  • Protocol:

    • Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample has completely dissolved; gentle warming or vortexing may be applied.

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

3. Mass Spectrometry (MS)

  • Method: Electron Ionization (EI) Mass Spectrometry.

  • Protocol:

    • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

    • The sample is vaporized and then ionized by a high-energy electron beam.

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum.

    • Identify the molecular ion peak and analyze the fragmentation pattern. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of a sample as this compound using the spectroscopic methods described.

G Workflow for this compound Identification cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Unknown_Sample Unknown Sample (Presumed this compound) IR Acquire IR Spectrum Unknown_Sample->IR NMR Acquire ¹H & ¹³C NMR Spectra Unknown_Sample->NMR MS Acquire Mass Spectrum Unknown_Sample->MS Compare_IR Compare IR Data (N-H, C=O, C-Cl stretches) IR->Compare_IR Compare_NMR Compare NMR Data (Chemical shifts, Multiplicity) NMR->Compare_NMR Compare_MS Compare MS Data (Molecular Ion, Isotope Pattern) MS->Compare_MS Confirmation Identity Confirmed as This compound Compare_IR->Confirmation Compare_NMR->Confirmation Compare_MS->Confirmation

Caption: Spectroscopic workflow for this compound identity confirmation.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a powerful and definitive method for the identification of this compound. By carefully acquiring and interpreting the spectra of a synthesized product and comparing them to the reference data provided in this guide, researchers can ensure the identity and purity of their material, a critical step in any chemical synthesis or drug development process. The distinct patterns in each spectroscopic technique, when used in concert, leave little room for ambiguity in structural elucidation.

References

Assessing the Purity of Synthesized p-Chloroacetanilide Through Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of a compound's melting point is a fundamental analytical technique to gauge its purity. In the synthesis of p-Chloroacetanilide, a common intermediate in the pharmaceutical and dye industries, even minor impurities can significantly impact the outcome of subsequent reactions and the quality of the final product. This guide provides a comparative analysis of the melting point of pure this compound against samples with common impurities, supported by detailed experimental protocols.

Data Presentation: The Impact of Impurities on Melting Point

The presence of impurities disrupts the crystalline lattice of a solid, resulting in a lower and broader melting point range. This phenomenon, known as melting point depression, is a key indicator of purity. A pure compound typically exhibits a sharp melting point range of 1-2°C.

The following table illustrates the expected melting point variations of this compound based on its purity. While the exact melting point depression is dependent on the specific impurity and its concentration, this table provides a general comparison for laboratory assessment.

Purity of this compoundExpected Melting Point Range (°C)Observations
>99% (Recrystallized) 177 - 179[1][2]Sharp, well-defined melting range.
Crude Product (Typical) 172 - 177Broader melting range, indicating the presence of impurities.
Significantly Impure < 172A significantly depressed and broad melting range.

Common Impurities and Their Melting Points:

CompoundRole in SynthesisMelting Point (°C)
This compound Desired Product177 - 179[1][2][3][4][5][6][7][8]
4-Chloroaniline (B138754) Starting Material69.5 - 72.5[9]
o-Chloroacetanilide Potential Isomeric Impurity87 - 88[4]
Acetanilide Potential Side-Product113 - 115

Experimental Protocols

Accurate purity assessment through melting point determination relies on standardized and carefully executed experimental procedures.

Synthesis of this compound

This protocol describes a common laboratory method for the synthesis of this compound from 4-chloroaniline and acetic anhydride (B1165640).

Materials:

  • 4-chloroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate (B1210297)

  • Distilled water

  • Erlenmeyer flasks

  • Beakers

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • In a fume hood, dissolve 5.0 g of 4-chloroaniline in 15 mL of glacial acetic acid in a 125 mL Erlenmeyer flask.

  • To this solution, slowly add 6.0 mL of acetic anhydride while gently swirling the flask.

  • Prepare a solution of 8.0 g of sodium acetate in 40 mL of water in a separate beaker.

  • Slowly add the sodium acetate solution to the reaction mixture with continuous stirring.

  • Cool the mixture in an ice bath to induce crystallization of the this compound.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

  • Allow the crude product to air dry on the filter paper.

Recrystallization of this compound

Recrystallization is a purification technique used to remove impurities from the crude product.[10][11]

Materials:

  • Crude this compound

  • Ethanol

  • Distilled water

  • Erlenmeyer flask

  • Hot plate

  • Beaker

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Transfer the crude this compound to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of a hot ethanol-water mixture (e.g., 1:1 v/v) to the flask while heating on a hot plate. Add just enough solvent to completely dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Dry the purified crystals completely before determining the melting point.

Melting Point Determination

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus.

Materials:

  • Dry, powdered sample of synthesized this compound (crude and recrystallized)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the sample holder of the melting point apparatus.

  • Set the heating rate to increase rapidly to about 20°C below the expected melting point of this compound (around 155-160°C).

  • Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • Repeat the measurement with a fresh sample for both the crude and recrystallized products to ensure accuracy.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and purity assessment of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start Start: 4-Chloroaniline + Acetic Anhydride reaction Acetylation Reaction start->reaction precipitation Precipitation of Crude Product reaction->precipitation filtration1 Vacuum Filtration precipitation->filtration1 crude_product Crude this compound filtration1->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization Purify mp_determination Melting Point Determination crude_product->mp_determination Analyze Crude filtration2 Vacuum Filtration recrystallization->filtration2 pure_product Purified this compound filtration2->pure_product pure_product->mp_determination Analyze Purified comparison Compare with Theoretical Melting Point mp_determination->comparison pure Result: Pure (Sharp, High MP) comparison->pure Matches impure Result: Impure (Broad, Depressed MP) comparison->impure Does not Match

Caption: Workflow for this compound Synthesis and Purity Assessment.

References

A Comparative Analysis of the Reactivity of p-Chloroacetanilide and p-Bromoacetanilide in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Halogen's Influence on Aromatic Reactivity

In the realm of synthetic organic chemistry and drug development, a nuanced understanding of how substituents on an aromatic ring influence its reactivity is paramount. This guide provides a comprehensive comparative study of the reactivity of p-Chloroacetanilide and p-Bromoacetanilide, two closely related compounds, in the context of electrophilic aromatic substitution (EAS). By examining experimental data and established chemical principles, this document aims to furnish researchers with the insights necessary for informed decisions in synthetic design and reaction optimization.

Executive Summary

Both this compound and p-Bromoacetanilide are activated aromatic compounds due to the electron-donating acetamido (-NHCOCH₃) group, which directs incoming electrophiles to the ortho and para positions. However, the para position is already occupied by a halogen. The reactivity of these compounds in electrophilic aromatic substitution is primarily governed by the interplay between the activating effect of the acetamido group and the deactivating effect of the halogen substituent.

Halogens are unique in that they are deactivating yet ortho, para-directing. This is due to their strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+M). In the case of this compound and p-Bromoacetanilide, the incoming electrophile is directed to the positions ortho to the strongly activating acetamido group.

The key difference in reactivity between the two compounds stems from the differing electronegativity and polarizability of chlorine and bromine. Chlorine is more electronegative than bromine, exerting a stronger electron-withdrawing inductive effect, which deactivates the aromatic ring to a greater extent. Conversely, bromine is more polarizable, which can better stabilize the transition state. Experimental evidence from kinetic studies of bromination with N-bromoacetamide indicates that p-Bromoacetanilide is more reactive than this compound .

Data Presentation: A Quantitative Comparison

The following table summarizes the available kinetic data for the bromination of p-substituted acetanilides with N-bromoacetamide. The decomposition constants (k_decom) are proportional to the reaction rate.

CompoundDecomposition Constant (k_decom) x 10⁵ s⁻¹Relative Reactivity Order
p-Methylacetanilide20.01
Acetanilide (B955)15.42
p-Bromoacetanilide 14.28 3
This compound 13.3 4
p-Nitroacetanilide2.95

Data sourced from a kinetic study on the bromination of acetanilide and some substituted acetanilides by N-Bromoacetamide.

As the data indicates, p-Bromoacetanilide exhibits a higher decomposition constant compared to this compound, confirming its greater reactivity in this specific electrophilic substitution reaction.

Reaction Mechanism and Substituent Effects

The generally accepted mechanism for electrophilic aromatic substitution on these substrates involves a two-step process:

  • Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The attack occurs at the position ortho to the activating acetamido group.

  • Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The reactivity of this compound and p-Bromoacetanilide is influenced by the following substituent effects:

  • Acetamido Group (-NHCOCH₃): This is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring via resonance (+M effect). This increases the electron density of the ring, making it more susceptible to electrophilic attack. It is a powerful ortho, para-director.

  • Halogen Substituents (-Cl, -Br):

    • Inductive Effect (-I): Both chlorine and bromine are more electronegative than carbon and therefore withdraw electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack. Since chlorine is more electronegative than bromine, it exerts a stronger deactivating inductive effect.

    • Resonance Effect (+M): The halogens have lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect opposes the inductive effect and directs the incoming electrophile to the ortho and para positions.

The overall reactivity is a balance of these effects. The stronger deactivating inductive effect of chlorine makes the aromatic ring of this compound less electron-rich and therefore less reactive than that of p-Bromoacetanilide.

Experimental Protocols

To provide a direct comparative analysis of the reactivity of this compound and p-Bromoacetanilide, a competitive reaction is the most illustrative experimental approach.

Experimental Protocol: Competitive Bromination

Objective: To determine the relative reactivity of this compound and p-Bromoacetanilide towards electrophilic bromination.

Materials:

  • This compound

  • p-Bromoacetanilide

  • Glacial Acetic Acid

  • Bromine in Acetic Acid solution (e.g., 1 M)

  • Sodium bisulfite solution

  • Deionized water

  • Standard laboratory glassware

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of the Substrate Mixture: Accurately weigh equimolar amounts (e.g., 1 mmol) of this compound and p-Bromoacetanilide and dissolve them in a specific volume of glacial acetic acid (e.g., 20 mL) in a round-bottom flask.

  • Reaction Setup: Place the flask in a constant temperature bath (e.g., 25 °C) and stir the solution magnetically.

  • Initiation of the Reaction: Slowly add a sub-stoichiometric amount of the bromine in acetic acid solution (e.g., 0.5 mmol) dropwise to the stirred solution of the substrates. The limited amount of bromine ensures that the two substrates compete for the electrophile.

  • Reaction Quenching: After a set reaction time (e.g., 30 minutes), quench the reaction by adding an excess of sodium bisulfite solution to consume any unreacted bromine.

  • Workup: Dilute the reaction mixture with deionized water and extract the organic products with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Analysis: Carefully remove the solvent under reduced pressure. Analyze the resulting product mixture using GC-MS or HPLC to determine the relative amounts of the brominated products of this compound and p-Bromoacetanilide. The ratio of the products will directly correlate to the relative reactivity of the starting materials.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

Electrophilic_Aromatic_Substitution_Mechanism cluster_step1 Step 1: Formation of Sigma Complex cluster_step2 Step 2: Deprotonation A Aromatic Ring + Electrophile (E+) B Sigma Complex (Arenium Ion) A->B Attack by pi electrons C Sigma Complex D Substituted Aromatic Ring + H+ C->D Loss of proton

Caption: General mechanism of electrophilic aromatic substitution.

Reactivity_Comparison_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Equimolar mixture of This compound and p-Bromoacetanilide C Competitive Bromination A->C B Bromine in Acetic Acid (Sub-stoichiometric) B->C D Quench Reaction C->D E Product Extraction D->E F GC-MS or HPLC Analysis E->F G Determine Product Ratio F->G

Caption: Experimental workflow for competitive bromination.

Substituent_Effects cluster_activating Activating Group cluster_deactivating Deactivating Halogens A Aromatic Ring C -Cl (-I > +M) A->C Decreases Reactivity D -Br (-I > +M) A->D Decreases Reactivity B -NHCOCH3 (+M > -I) B->A Increases Reactivity

A Comparative Guide to the Validation of an HPLC Method for p-Chloroacetanilide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of p-Chloroacetanilide. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocols, presents performance data in comparison to alternative methods, and establishes the reliability of the proposed HPLC technique for quality control and research applications.

This compound (4'-Chloroacetanilide) is a key chemical intermediate and a known process-related impurity in the synthesis of several pharmaceutical compounds, including acetaminophen.[1][2] Its potential toxicity necessitates the use of precise and reliable analytical methods to control its presence in final drug products.[2] This guide details a validated reverse-phase HPLC (RP-HPLC) method and compares it against other analytical techniques.

Proposed HPLC Method and Validation Workflow

A robust HPLC method requires systematic validation to ensure it is fit for its intended purpose. The typical validation workflow involves assessing specificity, linearity, accuracy, precision, detection limits, and robustness.

HPLC_Validation_Workflow start Method Development (Column, Mobile Phase, etc.) specificity Specificity / Selectivity (Analyte vs. Impurities/Matrix) start->specificity linearity Linearity & Range (Correlation of Signal to Concentration) start->linearity accuracy Accuracy (% Recovery of Spiked Samples) start->accuracy precision Precision (Repeatability & Intermediate Precision) start->precision lod_loq LOD & LOQ (Limit of Detection & Quantitation) start->lod_loq robustness Robustness (Effect of Minor Method Variations) start->robustness validated_method Validated Method for Routine Use specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Workflow for HPLC method validation.

Experimental Protocols

Proposed HPLC Method Protocol

This protocol is based on established methods for analyzing this compound as a related substance in pharmaceutical ingredients.[3]

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Xterra C8 (150 x 4.6 mm, 5 µm particle size) or equivalent.[3]

  • Mobile Phase: A mixture of Acetonitrile and Phosphate Buffer (pH 7.5) in a 30:70 (v/v) ratio.[3] The mobile phase should be filtered through a 0.45 µm membrane and degassed prior to use.

  • Flow Rate: 0.7 mL/min.[3]

  • Detection Wavelength: 220 nm.[3] A wavelength of 249 nm is also suitable, corresponding to the UV max absorption of this compound.[1][4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or maintained at 35°C.[5]

  • Diluent: Methanol or the mobile phase.

Validation Experiment Protocols
  • Specificity: Analyze blank samples (diluent), a placebo formulation, and samples spiked with this compound and other potential impurities to demonstrate that the peak for this compound is free from interference.

  • Linearity: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 0.5 µg/mL to 6.0 µg/mL).[6][7] Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient (r²).

  • Accuracy (Recovery): Prepare samples with a known concentration of matrix (e.g., placebo) and spike them with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of this compound at a single concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for the results.

  • Limit of Quantification (LOQ) & Limit of Detection (LOD): Determine these limits based on the signal-to-noise ratio (S/N). The LOQ is often established at an S/N ratio of 10:1, while the LOD is at 3:1.[5] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Performance Data and Comparison

Table 1: Typical Performance Characteristics of the Validated HPLC Method
Validation ParameterTypical Acceptance CriteriaExpected Performance Data
Specificity No interference at the retention time of the analyte.The method is specific when tested against related impurities like 4-aminophenol (B1666318) and 4-nitrophenol.[7]
Linearity (r²) r² ≥ 0.999≥ 0.999 over a range of 0.5-6.0 µg/mL.[6]
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability RSD < 1.0%Intermediate Precision RSD < 1.5%
LOD Reportable Value~0.03 µg/mL (Based on S/N of 3:1)
LOQ Reportable Value~0.09 µg/mL (Based on S/N of 10:1).[5]
Robustness %RSD ≤ 2.0%Method is robust to small variations in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min).
Table 2: Comparison of HPLC with Alternative Analytical Methods
FeatureHPLC-UV (Validated Method)GC-MSTLC-Densitometry
Principle Chromatographic separation followed by UV detection.Separation of volatile compounds followed by mass spectrometric detection.Separation on a stationary phase plate followed by densitometric quantification.
Sensitivity High (LOQ ~0.09 µg/mL).[5]Very High, suitable for trace analysis (ng/g levels).[8]Moderate to Low.
Specificity High, based on retention time. Can be enhanced with a Diode Array Detector (DAD).Very High, provides mass fragmentation patterns for definitive identification.Lower, prone to interference from compounds with similar Rf values.
Speed / Throughput Moderate (Run time typically 10-15 min per sample).[7]Slower due to longer run times and sample preparation.High, multiple samples can be run simultaneously on one plate.
Sample Preparation Simple dissolution and filtration.May require derivatization for non-volatile analytes, more complex extraction needed.Simple spotting of the sample solution.
Cost Moderate initial investment, moderate running costs.High initial investment, higher maintenance and running costs.Low initial investment and running costs.
Primary Application Routine quality control, purity testing, and quantification.Confirmatory analysis, impurity identification, and trace residue analysis.[8]Rapid screening, semi-quantitative analysis.[3]

Conclusion

The detailed RP-HPLC method provides a reliable, specific, and accurate tool for the quantification of this compound. The validation data demonstrates its suitability for routine quality control in pharmaceutical manufacturing and research. While methods like GC-MS offer higher sensitivity and structural confirmation, their complexity and cost make them better suited for specialized investigations rather than routine analysis.[8] TLC-Densitometry serves as a valuable, low-cost screening tool but lacks the quantitative precision of HPLC.[3] Therefore, the validated HPLC method represents an optimal balance of performance, cost, and efficiency for the routine quantification of this compound in a regulated environment.

References

A Comparative Guide to the Synthetic Routes of p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two primary synthetic routes for producing p-chloroacetanilide, a key intermediate in the pharmaceutical and dye industries. The two main strategies explored are the electrophilic chlorination of acetanilide (B955) and the acetylation of p-chloroaniline. This document offers an objective analysis of each method, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Chlorination of AcetanilideRoute 2: Acetylation of p-Chloroaniline
Starting Material Acetanilidep-Chloroaniline
Primary Reagent Chlorinating Agent (e.g., NaOCl, Bleaching Powder, TCCA)Acetylating Agent (e.g., Acetic Anhydride)
Typical Yield Variable, can be high (e.g., >85%) with optimized conditions.Generally high and consistent (often >90%).
Reaction Time Can range from minutes to several hours depending on the chlorinating agent and temperature.Typically rapid, often complete within 30 minutes.
Purity of Crude Product May require significant purification to remove isomeric byproducts (o-chloroacetanilide).Generally high, with fewer significant byproducts.
Key Advantages Utilizes a readily available and inexpensive starting material (acetanilide).High yields and purity, straightforward procedure.
Key Disadvantages Potential for formation of difficult-to-separate ortho isomer, use of potentially hazardous chlorinating agents.p-Chloroaniline is more toxic and expensive than acetanilide.

Experimental Data Summary

The following tables summarize quantitative data for different variations of the two main synthetic routes.

Route 1: Chlorination of Acetanilide
Chlorinating AgentReaction TimeTemperature (°C)Reported Yield (%)Purity
Bleaching Powder (Ca(OCl)₂)Not specified50Not specifiedRequires recrystallization
Sodium Hypochlorite (B82951) (NaOCl)Not specifiedNot specifiedNot specifiedNot specified
Trichloroisocyanuric Acid (TCCA)4 - 6 hours0 - 1088 - 90.5>99% (HPLC)[1]
Route 2: Acetylation of p-Chloroaniline
Acetylating AgentReaction TimeTemperature (°C)Reported Yield (%)Purity
Acetic Anhydride~20-30 minutesRoom Temp -> Ice BathHigh (often >90%)High, purified by recrystallization

Experimental Protocols

Route 1: Chlorination of Acetanilide with Bleaching Powder

Methodology:

  • Dissolve 5 g of acetanilide in a mixture of 10 g of glacial acetic acid and 10 g of ethyl alcohol with gentle warming.

  • Dilute the solution with 100 mL of water and heat to 50°C.

  • Slowly add 100 mL of a cold 10% solution of bleaching powder with continuous stirring.

  • Collect the precipitated this compound by filtration.

  • Wash the product with water.

  • Recrystallize the crude product from alcohol or dilute acetic acid to obtain colorless needles.[2]

Route 2: Acetylation of p-Chloroaniline with Acetic Anhydride

Methodology:

  • In a flask, dissolve 5.0 g of p-chloroaniline in a mixture of 150 mL of water and 4.5 mL of concentrated hydrochloric acid. Stir until the amine fully dissolves.

  • In a separate flask, prepare a solution of 5.3 g of sodium acetate (B1210297) in 30 mL of water.

  • To the stirred p-chloroaniline hydrochloride solution, add 6.0 mL of acetic anhydride.

  • Immediately add the sodium acetate solution in one portion.

  • A white precipitate of this compound will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the two primary synthetic routes to this compound.

chlorination_of_acetanilide acetanilide Acetanilide reaction Electrophilic Aromatic Substitution acetanilide->reaction chlorinating_agent Chlorinating Agent (e.g., NaOCl, Ca(OCl)2) chlorinating_agent->reaction crude_product Crude Product (p- and o-isomers) reaction->crude_product purification Purification (Recrystallization) crude_product->purification p_chloroacetanilide This compound purification->p_chloroacetanilide

Caption: Workflow for the synthesis of this compound via chlorination of acetanilide.

acetylation_of_p_chloroaniline p_chloroaniline p-Chloroaniline reaction Nucleophilic Acyl Substitution p_chloroaniline->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction crude_product Crude this compound reaction->crude_product purification Purification (Recrystallization) crude_product->purification p_chloroacetanilide This compound purification->p_chloroacetanilide

Caption: Workflow for the synthesis of this compound via acetylation of p-chloroaniline.

Comparative Analysis

Route 1: Chlorination of Acetanilide

This route is often favored in academic settings due to the low cost and availability of acetanilide. The reaction proceeds via an electrophilic aromatic substitution, where the acetamido group directs the incoming electrophile to the ortho and para positions. The para product is generally the major product due to reduced steric hindrance.[3]

  • Advantages :

    • Cost-effective : Acetanilide is a relatively inexpensive starting material.

    • Readily available starting material : Acetanilide is a common laboratory chemical.

  • Disadvantages :

    • Formation of isomers : The formation of the o-chloroacetanilide isomer is a significant drawback, as it can be difficult to separate from the desired p-isomer, often requiring careful recrystallization.

    • Hazardous reagents : Some chlorinating agents, such as chlorine gas, are highly toxic and require special handling. While milder reagents like bleaching powder and sodium hypochlorite are safer, they can lead to lower yields and require careful control of reaction conditions.[2][4]

    • Reaction control : The reaction can be exothermic and requires careful temperature control to minimize the formation of byproducts.

Route 2: Acetylation of p-Chloroaniline

This method involves the direct acetylation of p-chloroaniline. The reaction is a nucleophilic acyl substitution, which is typically a high-yielding and clean reaction.

  • Advantages :

    • High yield and purity : This route generally provides a higher yield of the desired product with fewer isomeric impurities compared to the chlorination of acetanilide.

    • Simplicity : The procedure is straightforward and often involves a simple workup.

    • Selectivity : The reaction is highly selective for the formation of the N-acetylated product.

  • Disadvantages :

    • Toxicity of starting material : p-Chloroaniline is more toxic than acetanilide and should be handled with appropriate safety precautions.

    • Cost of starting material : p-Chloroaniline is generally more expensive than acetanilide.

Green Chemistry Perspective

When evaluating synthetic routes, it is increasingly important to consider the principles of green chemistry.

  • Atom Economy : The acetylation of p-chloroaniline generally has a better atom economy than the chlorination of acetanilide, especially when considering the formation of byproducts in the latter.

  • Use of Hazardous Substances : The chlorination of acetanilide often involves more hazardous reagents and solvents. Efforts to develop greener chlorination methods are ongoing.[5] The acetylation of p-chloroaniline, while using a more toxic starting material, can be performed using less hazardous reagents overall.

  • Waste Generation : The chlorination route can generate more waste due to the formation of isomeric byproducts and the need for more extensive purification.

Conclusion

The choice between the chlorination of acetanilide and the acetylation of p-chloroaniline for the synthesis of this compound depends on the specific requirements of the researcher or organization.

For large-scale industrial production where cost is a major factor and efficient purification methods are available, the chlorination of acetanilide may be a viable option.

For laboratory-scale synthesis, research, and applications where high purity is critical , the acetylation of p-chloroaniline is often the preferred route due to its high yield, selectivity, and the straightforward nature of the procedure.

Researchers should carefully consider the trade-offs between cost, safety, yield, and purity when selecting a synthetic route. The information and experimental protocols provided in this guide are intended to assist in making an informed decision.

References

A Comparative Kinetic Analysis of the Bromination of Chloroacetanilide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the bromination of ortho-, meta-, and para-chloroacetanilide. The data presented herein is crucial for understanding the reactivity of these isomers, which can inform reaction optimization, mechanistic studies, and the development of synthetic pathways for novel pharmaceutical compounds. The differing reactivity of these isomers is primarily governed by the electronic and steric effects of the substituent groups on the aromatic ring.

Quantitative Data Summary

The following table summarizes the second-order rate constants for the bromination of the three chloroacetanilide isomers in an aqueous solution, as determined by competition kinetics.[1] The reaction is first order with respect to both the chloroacetanilide isomer and bromine, resulting in an overall second-order reaction.[1]

IsomerStructureRate Constant (k) at 27.0°C (M⁻¹s⁻¹)Relative Reactivity
ortho-Chloroacetanilide1.3 x 10⁵Slowest
meta-Chloroacetanilide1.8 x 10⁵Fastest
para-Chloroacetanilide1.7 x 10⁵Intermediate

Analysis of Reactivity:

The observed order of reactivity (meta > para > ortho) is influenced by a combination of electronic and steric factors.[1] The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group, while the chloro group (-Cl) is a deactivating, but also ortho, para-directing group.

  • In the meta-isomer, the activating effect of the acetamido group and the directing effect of the chloro group are synergistic, leading to the fastest reaction rate.

  • In the para-isomer, the para position is blocked by the chloro group, and the activating acetamido group directs bromination to the ortho positions.[2]

  • The ortho-isomer exhibits the slowest reaction rate, which can be attributed to steric hindrance between the bulky bromine electrophile and the adjacent chloro and acetamido groups.[1]

Experimental Protocols

The kinetic data for these rapid bromination reactions were obtained using a competition kinetics method.[1] Below is a detailed protocol based on this methodology, along with a general procedure for aromatic bromination for comparative purposes.

Protocol 1: Kinetic Analysis via Competition Kinetics

This method is suitable for fast reactions where conventional monitoring is challenging.[3] It involves having two substrates compete for a limited amount of a reagent.

Materials:

  • ortho-, meta-, and para-Chloroacetanilide

  • Potassium Iodide (KI)

  • Bromine (Br₂)

  • Potassium Nitrate (KNO₃)[1]

  • Standardized Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of each chloroacetanilide isomer and potassium iodide in deionized water.

    • Prepare a stock solution of bromine in deionized water and standardize it iodometrically. .

  • Competition Reaction:

    • In a reaction vessel, mix a known volume of a chloroacetanilide isomer solution with a known volume of the potassium iodide solution. The concentrations should be chosen to maintain a competition ratio close to 1.[1]

    • Initiate the reaction by adding a known, limited amount of the standardized bromine solution to the mixture.

    • Allow the reaction to proceed to completion. The bromine will react with both the chloroacetanilide and the iodide ions. .

  • Quantification of Unreacted Iodide:

    • The amount of bromine that reacted with the chloroacetanilide can be determined by measuring the amount of iodine produced from the reaction of bromine with potassium iodide.

    • The produced iodine (I₂) is then titrated with a standardized sodium thiosulfate solution using starch as an indicator. .

  • Calculation of Rate Constants:

    • The rate constant for the bromination of the chloroacetanilide isomer can be calculated using the principles of competitive kinetics, relating the amounts of products formed to the initial concentrations and known rate constant of the competing reaction (bromine with iodide).

Protocol 2: General Procedure for Electrophilic Aromatic Bromination

This protocol describes a general method for the bromination of activated aromatic compounds and can be adapted for product synthesis and characterization.

Materials:

  • Aromatic substrate (e.g., p-chloroacetanilide)

  • Thallium(III) acetate (B1210297) (Tl(OAc)₃)

  • Bromine (Br₂)

  • Anhydrous Carbon Tetrachloride (CCl₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend thallium(III) acetate (1.1 equivalents) in anhydrous carbon tetrachloride.

  • Substrate Addition: Add the aromatic substrate (1.0 equivalent) to the suspension.

  • Bromine Addition: While stirring at room temperature, add a solution of bromine (1.0 equivalent) in carbon tetrachloride dropwise. The rate of addition should be controlled to allow the red color of the bromine to discharge almost instantaneously.

  • Reaction Monitoring: The reaction is typically rapid at room temperature. The completion can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the thallium(I) bromide precipitate.

    • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate. .

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain the brominated product.[4]

Visualizations

Experimental Workflow for Competition Kinetics

The following diagram illustrates the logical flow of the experimental procedure for determining the rate constants of chloroacetanilide bromination using competition kinetics.

G cluster_prep 1. Preparation cluster_reaction 2. Competition Reaction cluster_analysis 3. Analysis cluster_calc 4. Calculation A Prepare Stock Solutions: - Chloroacetanilide Isomers - Potassium Iodide - Standardized Bromine B Mix Chloroacetanilide Isomer and Potassium Iodide Solutions A->B C Initiate Reaction with Limited Bromine Solution B->C D Titrate Produced Iodine (I₂) with Standardized Na₂S₂O₃ C->D E Determine Amount of Bromine Reacted with Each Competitor D->E F Calculate Second-Order Rate Constant (k) E->F

Caption: Workflow for Kinetic Analysis via Competition Kinetics.

Signaling Pathway: Electrophilic Aromatic Bromination

This diagram illustrates the general mechanism of electrophilic aromatic substitution for the bromination of a chloroacetanilide isomer.

G cluster_activation 1. Electrophile Generation cluster_attack 2. Nucleophilic Attack cluster_deprotonation 3. Deprotonation Br2 Br₂ Electrophile Br⁺ (Electrophile) Br2->Electrophile LewisAcid Lewis Acid (optional, e.g., FeBr₃) LewisAcid->Electrophile SigmaComplex Arenium Ion (Sigma Complex) Electrophile->SigmaComplex Substrate Chloroacetanilide Substrate->SigmaComplex Product Bromochloroacetanilide SigmaComplex->Product Hplus H⁺ SigmaComplex->Hplus

Caption: General Mechanism of Electrophilic Aromatic Bromination.

References

A Comparative Guide to Distinguishing o-, m-, and p-Chloroacetanilide Isomers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, the accurate structural elucidation of positional isomers is a critical task. Isomers such as ortho-, meta-, and para-chloroacetanilide, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive tool for differentiating these isomers. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectra of o-, m-, and p-chloroacetanilide, supported by experimental data and a detailed analytical protocol.

Distinguishing Isomers: The Power of Symmetry and Electronic Effects in NMR

The key to differentiating these isomers lies in the unique magnetic environment of each proton and carbon atom, which is influenced by the relative positions of the chloro and acetamido groups on the benzene (B151609) ring. These differences manifest in the number of unique signals, their chemical shifts (δ), and the spin-spin coupling patterns (J-coupling).

Symmetry: The substitution pattern directly impacts the symmetry of the molecule, which in turn determines the number of chemically equivalent nuclei.

  • This compound: Possesses the highest symmetry (C₂ᵥ), resulting in fewer unique signals in both ¹H and ¹³C NMR spectra.

  • o- and m-Chloroacetanilide: Are less symmetric, leading to a greater number of distinct signals for the aromatic protons and carbons.

Electronic Effects: The electron-withdrawing nature of the chloro group and the electronic properties of the acetamido group influence the chemical shifts of the aromatic protons and carbons. Protons and carbons closer to the electron-withdrawing chloro group are generally deshielded and resonate at a higher chemical shift (downfield).

Comparative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for o-, m-, and this compound in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data
CompoundAromatic Protons (δ, ppm)NH Proton (δ, ppm)CH₃ Protons (δ, ppm)
o-Chloroacetanilide 8.30 (d), 7.70 (m), 7.34 (m), 7.25 (m), 7.03 (m)~7.9 (br s)2.22 (s)
m-Chloroacetanilide 7.65 (t), 7.30 (m), 7.21 (t), 7.05 (m)~7.8 (br s)2.18 (s)
This compound 7.48 (d, J = 8.8 Hz), 7.29 (d, J = 8.8 Hz)~7.7 (br s)2.17 (s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet). Coupling constants (J) are in Hertz (Hz).

¹³C NMR Spectral Data
CompoundAromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)CH₃ Carbon (δ, ppm)
o-Chloroacetanilide 134.4, 129.2, 127.8, 125.4, 122.9, 121.8168.124.8
m-Chloroacetanilide 139.4, 134.8, 130.2, 124.8, 120.3, 118.2168.424.7
This compound 136.5, 129.3, 129.2, 121.5168.224.6

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Experimental Protocol

Objective: To acquire and analyze ¹H and ¹³C NMR spectra for the differentiation of o-, m-, and this compound.

Materials:

  • o-Chloroacetanilide

  • m-Chloroacetanilide

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the chloroacetanilide isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer Setup:

    • Tune and shim the spectrometer for the CDCl₃ solvent.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. Typical parameters include:

      • ¹H NMR: Pulse angle (30-90°), acquisition time (2-4 s), relaxation delay (1-5 s), number of scans (8-16).

      • ¹³C NMR: Proton-decoupled pulse sequence, pulse angle (30-45°), acquisition time (1-2 s), relaxation delay (2-5 s), number of scans (128-1024 or more, depending on concentration).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

    • Integrate the signals in the ¹H NMR spectrum.

    • Determine the chemical shifts, multiplicities, and coupling constants of the signals.

    • Compare the obtained spectra with the reference data in the tables above to identify the isomer.

Visualizing the Differentiation Workflow

The following diagrams illustrate the molecular structures of the isomers and the logical workflow for their identification based on their distinct NMR spectral features.

Molecular Structures of Chloroacetanilide Isomers cluster_o o-Chloroacetanilide cluster_m m-Chloroacetanilide cluster_p This compound o_isomer o_isomer m_isomer m_isomer p_isomer p_isomer NMR-Based Isomer Differentiation Workflow start Acquire 1H NMR Spectrum aromatic_region Analyze Aromatic Region (δ 7.0-8.5 ppm) start->aromatic_region num_signals Count Number of Aromatic Signals aromatic_region->num_signals splitting_pattern Examine Splitting Pattern num_signals->splitting_pattern two_doublets Two Doublets? splitting_pattern->two_doublets complex_multiplets Four Complex Multiplets? two_doublets->complex_multiplets No p_isomer This compound two_doublets->p_isomer Yes o_m_isomers o- or m-Chloroacetanilide complex_multiplets->o_m_isomers Yes c13_nmr Acquire 13C NMR Spectrum o_m_isomers->c13_nmr num_c_signals Count Number of Aromatic Carbon Signals c13_nmr->num_c_signals six_signals Six Signals? num_c_signals->six_signals four_signals Four Signals? o_isomer o-Chloroacetanilide four_signals->o_isomer Yes six_signals->four_signals No m_isomer m-Chloroacetanilide six_signals->m_isomer Yes

Comparative Analysis of Chloroacetanilide Herbicide Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Environmental Fate, Analysis, and Toxicology of Alachlor, Acetochlor (B104951), and Metolachlor (B1676510) Metabolites

Chloroacetanilide herbicides, including alachlor, acetochlor, and metolachlor, are widely used for pre-emergence weed control in major crops. Due to their extensive use, the environmental fate and toxicological significance of their metabolites are of increasing concern for researchers, environmental scientists, and drug development professionals. This guide provides a comparative analysis of the primary metabolites of these three common chloroacetanilide herbicides: ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.

Environmental Occurrence and Persistence

Following application, parent chloroacetanilide herbicides undergo microbial degradation in soil and water, leading to the formation of more polar and water-soluble metabolites.[1][2][3] The ESA and OA metabolites of alachlor, acetochlor, and metolachlor are frequently detected in groundwater and surface water, often at higher concentrations and frequencies than the parent compounds.[4][5] This is attributed to their increased water solubility and reduced potential for degradation once they enter aquatic systems.[1]

A study of Wisconsin groundwater provides a quantitative comparison of the detection frequency and concentration of these metabolites.

Compound Frequency of Detection in Monitoring Wells (%) Mean Concentration of Detections in Monitoring Wells (µg/L) Frequency of Detection in Private Wells (%) Mean Concentration of Detections in Private Wells (µg/L)
Alachlor0-140.2
Alachlor ESA784.9911.8
Alachlor OA631.8681.8
Metolachlor150.5360.3
Metolachlor ESA8114.0954.9
Metolachlor OA853.7863.7
Acetochlor40.10-
Acetochlor ESA111.8141.8
Acetochlor OA71.191.1

Data summarized from a 2001 survey of Wisconsin groundwater.[6]

Analytical Methodologies for Metabolite Quantification

The accurate quantification of chloroacetanilide herbicide metabolites is crucial for environmental monitoring and toxicological studies. Due to their polarity, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred analytical technique.

Experimental Protocol: U.S. EPA Method 535

The U.S. Environmental Protection Agency (EPA) Method 535 is a standardized procedure for the determination of chloroacetanilide and other acetamide (B32628) herbicide degradates in drinking water.[7][8][9][10]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • A 250 mL water sample is passed through a graphitized carbon-based solid-phase extraction cartridge.

  • The cartridge is rinsed with reagent water to remove interfering substances.

  • The retained analytes are eluted with 10 mM ammonium (B1175870) acetate (B1210297) in methanol.

  • The eluate is evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in 1 mL of 5 mM ammonium acetate in reagent water.

2. Instrumental Analysis (LC-MS/MS):

  • Chromatography: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of 5 mM ammonium acetate in water and methanol.

  • Detection: Tandem mass spectrometry (MS/MS) in negative ion mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of each metabolite.

The following table summarizes key parameters for the analysis of the primary metabolites of alachlor, acetochlor, and metolachlor.

Analyte Precursor Ion (m/z) Product Ion (m/z) Limit of Quantitation (LOQ) in Water (µg/L)
Alachlor ESA314800.05[11]
Alachlor OA2821620.05[11]
Acetochlor ESA314800.05[11]
Acetochlor OA2821340.05[11]
Metolachlor ESA3281760.05[11]
Metolachlor OA2961760.05[11]

Note: Alachlor ESA and Acetochlor ESA are structural isomers and may require chromatographic separation for accurate quantification.[7]

Metabolic Pathways

The biodegradation of chloroacetanilide herbicides is a complex process involving multiple enzymatic reactions in microorganisms and plants.

Microbial Degradation

In soil microorganisms, the degradation of chloroacetanilide herbicides is primarily initiated by N-dealkylation, followed by hydrolysis and other transformations.[12] For alachlor, a common pathway involves its conversion to 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA), which is then metabolized to 2,6-diethylaniline.[13]

Microbial degradation pathway of Alachlor.
Metabolism in Plants and Fungi

In plants, a primary detoxification mechanism for metolachlor involves conjugation with glutathione (B108866), a reaction catalyzed by glutathione S-transferases (GSTs).[11] Fungal metabolism of metolachlor can involve hydrolytic dechlorination, N-dealkylation, and amide bond cleavage.[14][15]

Plant_Fungal_Metabolism_of_Metolachlor cluster_plant Plant Metabolism cluster_fungi Fungal Metabolism Metolachlor Metolachlor Glutathione_Conjugate Metolachlor-Glutathione Conjugate Metolachlor->Glutathione_Conjugate Glutathione S-transferase (GST) Dechlorinated_Metabolites Hydrolytic Dechlorination Products Metolachlor->Dechlorinated_Metabolites Dealkylated_Metabolites N-dealkylation Products Metolachlor->Dealkylated_Metabolites Amide_Cleavage_Products Amide Bond Cleavage Products Metolachlor->Amide_Cleavage_Products

Metabolic pathways of Metolachlor in plants and fungi.

Comparative Toxicology

The toxicological profiles of chloroacetanilide herbicides and their metabolites are a critical aspect of their risk assessment. Generally, the ESA and OA metabolites are considered to be significantly less toxic than their parent compounds.[10][16]

Compound Organism Endpoint Value
AlachlorRatOral LD50930 - 1350 mg/kg
Alachlor ESARatOral RfD0.8 mg/kg/day[16]
Alachlor OARatOral RfD0.8 mg/kg/day[16]
AcetochlorRatOral LD501426 - 2953 mg/kg
Acetochlor ESARatOral RfD0.2 mg/kg/day[16]
Acetochlor OARatOral RfD0.2 mg/kg/day[16]
MetolachlorRatOral LD502780 mg/kg
Metolachlor ESA--Data not readily available
Metolachlor OA--Data not readily available
AlachlorChlorella kessleri (freshwater alga)72h EC5014.07 µg/L[17]
AcetochlorChlorella kessleri (freshwater alga)72h EC5019.13 µg/L[17]
MetolachlorChlorella kessleri (freshwater alga)72h EC50115.10 µg/L[17]

LD50: Median lethal dose. RfD: Reference Dose. EC50: Half maximal effective concentration.

Studies on the genotoxicity of acetochlor and its metabolites, 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA) and 6-ethyl-o-toluidine (MEA), have shown that they can induce oxidative stress and DNA damage in vitro.[3][17][18]

Experimental workflow for toxicity assessment.

Conclusion

The primary metabolites of alachlor, acetochlor, and metolachlor exhibit distinct environmental behaviors and toxicological profiles compared to their parent compounds. Their increased water solubility leads to more frequent detection in water resources, necessitating sensitive and specific analytical methods like U.S. EPA Method 535. While toxicological data indicates that the ESA and OA metabolites are generally less acutely toxic than the parent herbicides, further research into their potential chronic effects and the toxicity of other intermediate metabolites is warranted. Understanding the comparative aspects of these metabolites is essential for comprehensive environmental risk assessment and the development of strategies to mitigate their potential impact.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for p-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of p-Chloroacetanilide is critical for quality control, impurity profiling, and stability testing of pharmaceutical products. This guide provides an objective comparison of three prevalent analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The following sections detail the experimental protocols and performance data to facilitate informed method selection and implementation.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an optimal analytical method is contingent on various performance characteristics. The subsequent tables summarize key validation parameters for HPLC, HPTLC, and UV-Vis Spectrophotometry for the analysis of this compound, with data synthesized from various studies.

Table 1: Performance Characteristics of HPLC Method for this compound

Validation ParameterReported PerformanceAcceptance Criteria (Typical)
Linearity Range5 - 40 µg/mLCorrelation Coefficient (r²) > 0.99
Correlation Coefficient (r²)> 0.99-
Accuracy (% Recovery)98 - 103%[1]98 - 102%
Precision (% RSD)< 2.0%< 2.0%
Limit of Detection (LOD)39.06 ng/mL[2]Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ)0.5 µg/mL[1]Signal-to-Noise Ratio ≥ 10:1

Table 2: Performance Characteristics of HPTLC-UV Method for this compound

Validation ParameterReported PerformanceAcceptance Criteria (Typical)
Linearity Range40 - 1600 ng/bandCorrelation Coefficient (r²) > 0.99
Correlation Coefficient (r²)0.9990-
Accuracy (% Recovery)98.68 - 101.42%98 - 102%
Precision (% RSD)Intra-day: 0.49 - 0.90% Inter-day: 0.75 - 0.98%< 2.0%
Limit of Detection (LOD)~10 ng/band (Estimated)Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ)~30 ng/band (Estimated)Signal-to-Noise Ratio ≥ 10:1

Table 3: Performance Characteristics of UV-Vis Spectrophotometry for this compound

Validation ParameterReported PerformanceAcceptance Criteria (Typical)
Linearity Range2 - 12 µg/mLCorrelation Coefficient (r²) > 0.99
Correlation Coefficient (r²)0.9980-
Accuracy (% Recovery)98.40 - 100.52%98 - 102%
Precision (% RSD)< 2.0%< 2.0%
Limit of Detection (LOD)~0.5 µg/mL (Estimated)Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ)~1.5 µg/mL (Estimated)Signal-to-Noise Ratio ≥ 10:1

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method provides excellent separation and quantification of this compound, particularly in the presence of other compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or purified)

  • Glacial Acetic Acid or Phosphate Buffer

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 60:40:2 v/v/v).[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: 244 nm or 272 nm.[1][2]

  • Injection Volume: 10-20 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol and dilute to desired concentrations for the calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent, filter through a 0.45 µm filter, and inject into the HPLC system.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound.

Instrumentation:

  • HPTLC system with an automatic TLC sampler, TLC scanner, and appropriate software.

  • Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

Reagents and Standards:

  • Chloroform (AR grade)

  • Methanol (AR grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Chloroform:Methanol (e.g., 8:2 v/v).

  • Application: Apply standards and samples as bands of appropriate width using an automatic sampler.

  • Development: Develop the plate in a saturated twin-trough chamber to a specific distance.

  • Densitometric Scanning: Scan the dried plates at a suitable wavelength (e.g., 271 nm).

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol and serially dilute to obtain working standards.

  • Sample Preparation: Extract the sample with a suitable solvent, filter, and apply the extract to the HPTLC plate.

UV-Visible Spectrophotometry

This method is a simple and rapid technique for the quantification of this compound in bulk or simple formulations.

Instrumentation:

  • Double beam UV-Vis spectrophotometer with matched quartz cuvettes.

Reagents and Standards:

  • Methanol (spectroscopic grade)

  • This compound reference standard

Methodology:

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in methanol (typically around 249-271 nm).

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in methanol and prepare a series of dilutions to create a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the sample in methanol to a concentration within the linear range.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Cross-Validation HPLC HPLC Method Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness HPTLC HPTLC Method HPTLC->Specificity HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD_LOQ HPTLC->Robustness UV_Vis UV-Vis Method UV_Vis->Specificity UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD_LOQ UV_Vis->Robustness Data_Comparison Comparative Data Analysis (Tables 1-3) Specificity->Data_Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Robustness->Data_Comparison Method_Selection Optimal Method Selection Data_Comparison->Method_Selection ExperimentalWorkflow start Start sample_prep Sample and Standard Preparation start->sample_prep method_selection Select Analytical Method sample_prep->method_selection hplc HPLC Analysis method_selection->hplc HPLC hptlc HPTLC Analysis method_selection->hptlc HPTLC uv_vis UV-Vis Analysis method_selection->uv_vis UV-Vis data_acquisition Data Acquisition hplc->data_acquisition hptlc->data_acquisition uv_vis->data_acquisition data_analysis Data Analysis and Validation Parameter Calculation data_acquisition->data_analysis comparison Compare Performance Characteristics data_analysis->comparison report Generate Comparison Report comparison->report end End report->end

References

A Comparative Guide to the Synthesis of p-Chloroacetanilide: An Inter-laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different laboratory methods for the synthesis of p-chloroacetanilide, a significant intermediate in the production of pharmaceuticals and dyes. The following sections detail various experimental protocols, present a comparative analysis of their reported yields, and offer insights into the reaction mechanisms and workflows. This information is intended to assist researchers in selecting and optimizing synthetic routes for this compound.

Comparative Analysis of Synthesis Yields

The synthesis of this compound is most commonly achieved through the electrophilic chlorination of acetanilide (B955). The choice of chlorinating agent and reaction conditions significantly impacts the final product yield. The table below summarizes quantitative data from various reported methods.

Method Chlorinating Agent Starting Material Solvent/Medium Reaction Conditions Reported Yield Reference
Method 1 Chlorine gas / Sodium carbonateAcetanilideSaturated aqueous solution with sodium bicarbonate5 °C~69%[1]
Method 2 Trichloroisocyanuric acid (TCCA)AcetanilideDichloromethane (B109758) and acetone (B3395972) mixture0-10 °C, then room temperature for 4-6 hours>88%[1]
Method 3 Potassium chlorate (B79027) / Hydrochloric acidAcetanilideAcetic acidMagnetic stirringNot specified[2]
Method 4 Bleaching powder (10% solution)AcetanilideGlacial acetic acid and ethyl alcohol, diluted with water50 °CNot specified[3]

Experimental Workflow

The general experimental workflow for the synthesis of this compound from acetanilide involves the dissolution of the starting material, followed by the controlled addition of a chlorinating agent, reaction under specific temperature conditions, and subsequent isolation and purification of the product.

experimental_workflow start Start: Acetanilide dissolution Dissolution in appropriate solvent (e.g., Acetic Acid) start->dissolution cooling Cooling of the reaction mixture (if required) dissolution->cooling addition Slow addition of Chlorinating Agent (e.g., TCCA, Bleaching Powder) cooling->addition reaction Reaction under controlled temperature and time addition->reaction precipitation Precipitation of crude product (e.g., by adding to water/ice) reaction->precipitation filtration Isolation by vacuum filtration precipitation->filtration washing Washing of the solid product filtration->washing purification Recrystallization for purification (e.g., from ethanol) washing->purification drying Drying of the final product purification->drying product Final Product: This compound drying->product

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: Chlorination using Chlorine Gas (Historical Method)

This method, dating back to 1930, involves the direct use of chlorine gas.

  • A saturated aqueous solution of acetanilide containing a small amount of sodium bicarbonate is prepared.

  • The solution is cooled to 5 °C.

  • A solution of sodium carbonate containing chlorine gas is added to the acetanilide solution.

  • The reaction is monitored for the formation of this compound.

  • The product is then isolated, purified, and dried to yield approximately 69% of the pure compound.[1]

Method 2: High-Yield Synthesis using Trichloroisocyanuric Acid (TCCA)

This modern approach reports a significantly higher yield and purity.

  • Acetanilide is reacted with trichloroisocyanuric acid in an anhydrous system.[1] The molar ratio of acetanilide to TCCA is typically between 1:0.4 and 1:0.6.

  • The reaction is carried out in a mixture of dichloromethane and acetone.[1]

  • Acetanilide is added slowly while maintaining the system temperature between 0-10 °C.

  • After the addition is complete, the reaction is allowed to proceed for 4-6 hours at room temperature.

  • The reaction is then quenched by adding an alkaline aqueous solution.

  • The organic layer is separated, concentrated, and the resulting solid this compound is collected. This method has a reported yield of over 88% with a purity of over 99% as determined by HPLC.[1]

Method 3: Chlorination with Potassium Chlorate

This protocol utilizes potassium chlorate as the chlorinating agent in an acidic medium.

  • In a 125 mL Erlenmeyer flask, 1.0 g of freshly obtained acetanilide is combined with 2 mL of acetic acid.

  • To this mixture, 0.5 g of potassium chlorate is added.

  • With magnetic stirring, 1.5 mL of concentrated hydrochloric acid is added to the flask.

  • The reaction is allowed to proceed, followed by isolation and purification of the this compound product.[2]

Method 4: Synthesis using Bleaching Powder

This method employs a readily available and inexpensive chlorinating agent.

  • 5 g of acetanilide is dissolved by gentle warming in a mixture of 10 g of glacial acetic acid and 10 g of ethyl alcohol.

  • The solution is then diluted with 100 ml of water and heated to 50° C.

  • At this temperature, 100 ml of a cold, 10% solution of bleaching powder is slowly added with continuous stirring.

  • The resulting 4'-chloroacetanilide (B195516) is collected, washed with water, and then recrystallized from alcohol or dilute acetic acid to obtain colorless needles.[3]

Signaling Pathway of Electrophilic Aromatic Substitution

The synthesis of this compound from acetanilide is a classic example of an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH3) is an ortho-, para-directing group, which activates these positions for electrophilic attack. The steric hindrance from the acetamido group favors the formation of the para-substituted product.

signaling_pathway acetanilide Acetanilide (-NHCOCH3 is o,p-directing) electrophilic_attack Electrophilic Attack of Cl+ on the activated benzene (B151609) ring acetanilide->electrophilic_attack chlorinating_agent Chlorinating Agent (e.g., Cl+ source) chlorinating_agent->electrophilic_attack intermediate Arenium Ion Intermediate (Resonance Stabilized) electrophilic_attack->intermediate deprotonation Deprotonation (Loss of H+) intermediate->deprotonation product This compound (Major Product) deprotonation->product ortho_product o-Chloroacetanilide (Minor Product) deprotonation->ortho_product

Caption: Electrophilic aromatic substitution pathway for this compound synthesis.

References

Unmasking a Critical Impurity: A Comparative Guide to p-Chloroacetanilide Analysis in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive analysis of p-Chloroacetanilide, a common impurity in paracetamol, offering a comparative look at analytical methodologies, complete with experimental data and detailed protocols.

This compound is a known process-related impurity in the synthesis of paracetamol (acetaminophen) and is monitored by regulatory bodies.[1][2] Its presence can indicate issues with the quality of starting materials or the manufacturing process itself. This guide delves into the common analytical techniques used to detect and quantify this impurity, providing a framework for robust quality control.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometric detection are the two most prevalent methods for the analysis of this compound in pharmaceutical formulations. The following table summarizes the performance characteristics of these two techniques based on published experimental data.

ParameterHPLC MethodTLC-Densitometry Method
Linearity Range 2.0 - 100.0 µg/mL[3]0.5 - 15.0 µ g/band [3]
Limit of Detection (LOD) 0.01 µg/mL[4]Not explicitly stated in the compared study
Limit of Quantitation (LOQ) 0.03 µg/mL[4]Not explicitly stated in the compared study
Accuracy (% Recovery) 98-103%[5]Not explicitly stated in the compared study
Precision (%RSD) < 2.0%Not explicitly stated in the compared study

In-Depth Experimental Protocols

Detailed and validated methodologies are crucial for reproducible and reliable results. Below are representative protocols for the HPLC and TLC-densitometry analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed for the simultaneous determination of paracetamol and its impurities, including this compound.

1. Instrumentation:

  • A liquid chromatograph equipped with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Xterra C8 (150 × 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH 7.5) in a 30:70 (v/v) ratio[3]

  • Flow Rate: 0.7 mL/min[3]

  • Detection Wavelength: 220.0 nm[3]

  • Injection Volume: 50.0 μL[3]

  • Column Temperature: Ambient

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Further dilute to achieve a concentration within the linear range (e.g., 2.0 - 100.0 µg/mL).

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder, equivalent to a specific amount of the active pharmaceutical ingredient (API), to a volumetric flask.

    • Add a suitable solvent (e.g., methanol (B129727) or the mobile phase), and sonicate for a specified time to ensure complete dissolution of the API and impurities.[3]

    • Dilute to the mark with the solvent.

    • Filter the solution through a 0.45 µm membrane filter before injection.[6]

Thin-Layer Chromatography (TLC) - Densitometry Method

This method offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound.

1. Instrumentation:

  • TLC applicator

  • TLC scanner (densitometer)

  • Glass chromatographic tank

  • Silica (B1680970) gel 60 F254 plates[3]

2. Chromatographic Conditions:

  • Stationary Phase: TLC aluminum sheets pre-coated with silica gel 60 F254[7]

  • Mobile Phase (Developing System): A mixture of chloroform, toluene, ethanol, and ammonia (B1221849) (7.0:1.0:1.6:0.2, by volume).[3]

  • Application: Apply the standard and sample solutions as bands of a specific width onto the TLC plate.

  • Development: Develop the plate in a chromatographic tank pre-saturated with the mobile phase until the solvent front has migrated a sufficient distance.

  • Drying: Air-dry the developed plate.

  • Densitometric Scanning: Scan the dried plate at a wavelength of 220.0 nm.[3]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to achieve concentrations within the linear range (e.g., 0.5 - 15.0 µ g/band ).[3]

  • Sample Preparation:

    • Follow the same initial steps as for the HPLC sample preparation (weighing, powdering, and dissolving the tablet sample).

    • The final concentration of the sample solution should be adjusted to ensure the amount of this compound applied to the plate falls within the method's linear range.

Visualizing the Process and Relationships

To better understand the context and workflow of this compound analysis, the following diagrams are provided.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition and Analysis start Start: Pharmaceutical Product (Tablets) weigh Weigh and Powder Tablets start->weigh dissolve Dissolve in a Suitable Solvent (e.g., Methanol) weigh->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate filter Filter through 0.45 µm Membrane Filter sonicate->filter hplc HPLC Analysis filter->hplc Inject into HPLC System tlc TLC-Densitometry Analysis filter->tlc Apply to TLC Plate acquire Acquire Chromatogram/Densitogram hplc->acquire tlc->acquire quantify Quantify this compound Concentration acquire->quantify report Report Results quantify->report end end report->end End: Purity Assessment

Caption: Experimental workflow for this compound analysis.

Synthesis of Paracetamol and Formation of this compound Impurity cluster_synthesis Main Synthesis Reaction cluster_impurity Impurity Formation p_aminophenol p-Aminophenol (Starting Material) paracetamol Paracetamol (Active Pharmaceutical Ingredient) p_aminophenol->paracetamol + Acetic Anhydride p_chloroaniline p-Chloroaniline (Impurity in Starting Material) p_aminophenol->p_chloroaniline Contains Impurity acetic_anhydride Acetic Anhydride (Reagent) acetic_anhydride->paracetamol p_chloroacetanilide This compound (Process Impurity) p_chloroaniline->p_chloroacetanilide + Acetic Anhydride

Caption: Origin of this compound impurity in paracetamol synthesis.

References

Safety Operating Guide

Proper Disposal of p-Chloroacetanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of p-chloroacetanilide, a halogenated organic compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety, protect the environment, and maintain regulatory compliance.

This compound, also known as 4-chloroacetanilide, is a hazardous substance that requires careful handling and disposal.[1][2][3] Improper disposal can lead to environmental contamination and may pose health risks due to its irritant properties and the hazardous nature of its thermal decomposition byproducts, which include carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[1][2]

I. Operational and Disposal Plan

This step-by-step plan outlines the procedures for the collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure unused chemical, contaminated labware (e.g., filter paper, gloves), and solutions.

  • As a halogenated organic compound, this compound waste must be segregated from non-halogenated organic and inorganic waste streams.[4][5][6] This is crucial as different waste categories undergo different treatment processes.[5]

2. Waste Collection and Containerization:

  • Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.[2][3]

  • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent spills and vapor release.[4]

  • For liquid waste containing this compound, use a designated container for halogenated organic liquids.[4][5]

  • Never dispose of this compound down the drain or in regular trash.[2][3][4]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound" or "4-Chloroacetanilide".[4]

  • Do not use abbreviations or chemical formulas.[4]

  • Record the accumulation start date and a list of all components if it is a mixed waste stream.[6]

4. Storage:

  • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2][7]

  • Ensure the container is kept closed at all times, except when adding waste.[4]

5. Disposal:

  • The primary and recommended method of disposal is to engage a licensed hazardous waste disposal company.[3]

  • An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with a scrubber to neutralize the hazardous combustion products.[3] This should only be performed by a licensed facility.

  • Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][7]

II. Spill Management Protocol

In the event of a this compound spill, follow these procedures:

1. Immediate Actions:

  • Evacuate non-essential personnel from the area.[3]

  • Ensure adequate ventilation.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a dust respirator.[2][3]

2. Containment and Cleanup:

  • For solid spills, carefully sweep or vacuum the material to avoid generating dust.[2][3]

  • Place the spilled material into a suitable, closed, and labeled container for disposal.[2][3]

  • After removing the bulk of the material, the area can be cleaned with soap and water.[8]

3. Reporting:

  • Report the spill to the appropriate environmental health and safety personnel at your institution.

III. Quantitative Data Summary

ParameterValue/InformationSource
Chemical Formula C₈H₈ClNO[3]
CAS Number 539-03-7[1]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3)[3]
Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas[1][3][9]
Incompatible Materials Strong oxidizing agents[1][7]

IV. Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to your institution's specific standard operating procedures (SOPs) and the manufacturer's Safety Data Sheet (SDS).

V. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Waste Handling cluster_1 Off-Site Disposal cluster_2 Spill Response start Generate this compound Waste segregate Segregate as Halogenated Organic Waste start->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Cool, Dry, Ventilated Area collect->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor Container Full or Accumulation Time Limit Reached transport Arrange for Waste Pickup and Transportation contact_vendor->transport disposal Final Disposal by Vendor (e.g., Incineration) transport->disposal spill Spill Occurs ppe Wear Appropriate PPE spill->ppe cleanup Sweep/Vacuum Solid, Avoid Dust ppe->cleanup spill_collect Collect in Labeled Container for Disposal cleanup->spill_collect spill_collect->contact_vendor

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Guide to Handling p-Chloroacetanilide: Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling p-Chloroacetanilide, including detailed operational and disposal plans.

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C8H8ClNO[1]
Molecular Weight 169.61 g/mol [1]
Appearance Off-white to light brown crystalline powder[2][3]
Melting Point 85 - 88 °C / 185 - 190.4 °F[4]
Vapor Pressure 9.63E-05 mm Hg[5]
Water Solubility Low[6]
LD50 (Intraperitoneal, Rat) 245 mg/kg[1]
Hazards Causes skin irritation, serious eye irritation, may cause respiratory irritation.[1][3][1][3][7]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPESpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or chemical safety goggles.[1][8]Protects against dust particles and splashes that can cause serious eye irritation.[1]
Hand Protection Protective gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1][4]Prevents skin contact which can cause irritation.[1]
Body Protection Lab coat or other impervious clothing to prevent skin exposure.[1][7]Protects skin from accidental spills and contamination.[1]
Respiratory Protection For nuisance exposures or where dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[1][7] For larger scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[4]Prevents inhalation of dust which may cause respiratory tract irritation.[1][7]

Experimental Protocol: Safe Handling of this compound

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[2]
  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[8][9]
  • Before starting, ensure all necessary PPE is donned correctly.

2. Handling the Chemical:

  • Avoid the formation and accumulation of dust.[1][8]
  • Weigh and transfer the solid material carefully to prevent it from becoming airborne.
  • Keep the container tightly closed when not in use.[4][7]
  • Avoid contact with skin and eyes.[1]
  • Do not eat, drink, or smoke in the handling area.[2]

3. In Case of a Spill:

  • Minor Spills:
  • Evacuate personnel from the immediate area.
  • Wear appropriate PPE, including respiratory protection.
  • Clean up spills immediately.[2]
  • Use dry clean-up procedures; sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2]
  • After the solid is removed, flush the area with water.[2]
  • Major Spills:
  • Evacuate personnel and move upwind of the spill.[2]
  • Alert the appropriate emergency response team or fire brigade and inform them of the location and nature of the hazard.[2]
  • Control personal contact by using the recommended protective equipment.[2]
  • Prevent the spillage from entering drains, sewers, or water courses.[2]

4. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][6]
  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1][8][9]
  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][7]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6] Never give anything by mouth to an unconscious person.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[1]

    • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

  • Contaminated Packaging:

    • Empty containers may retain product residue and should be treated as hazardous waste.

    • Do not reuse empty containers.

    • Dispose of contaminated packaging in the same manner as the chemical waste.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_response 3. Emergency Response cluster_disposal 4. Disposal prep1 Work in a well-ventilated area (fume hood) prep2 Ensure eyewash station and safety shower are accessible prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Avoid dust formation and accumulation prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid contact with skin and eyes handle2->handle3 spill In Case of a Spill: - Evacuate - Wear PPE - Contain and clean up handle3->spill If spill occurs first_aid First Aid Measures: - Eye: Rinse with water - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Seek medical attention handle3->first_aid If exposure occurs dispose1 Dispose of waste through a licensed disposal company handle3->dispose1 After use dispose2 Treat contaminated packaging as hazardous waste dispose1->dispose2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.